molecular formula C45H51ClN4Na2O10S3 B12375484 DiSulfo-ICG hydrazide

DiSulfo-ICG hydrazide

Numéro de catalogue: B12375484
Poids moléculaire: 985.5 g/mol
Clé InChI: MQWRWHCTOPNMDI-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DiSulfo-ICG hydrazide is a useful research compound. Its molecular formula is C45H51ClN4Na2O10S3 and its molecular weight is 985.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C45H51ClN4Na2O10S3

Poids moléculaire

985.5 g/mol

Nom IUPAC

disodium;(2E)-2-[(2E,4E,6E)-7-[3-(6-hydrazinyl-6-oxohexyl)-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate;hydrochloride

InChI

InChI=1S/C45H52N4O10S3.ClH.2Na/c1-44(2)39(48(26-12-8-11-17-41(50)47-46)37-24-18-31-29-33(61(54,55)56)20-22-35(31)42(37)44)15-9-6-5-7-10-16-40-45(3,4)43-36-23-21-34(62(57,58)59)30-32(36)19-25-38(43)49(40)27-13-14-28-60(51,52)53;;;/h5-7,9-10,15-16,18-25,29-30H,8,11-14,17,26-28,46H2,1-4H3,(H3-,47,50,51,52,53,54,55,56,57,58,59);1H;;/q;;2*+1/p-2

Clé InChI

MQWRWHCTOPNMDI-UHFFFAOYSA-L

SMILES isomérique

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NN)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+].Cl

SMILES canonique

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NN)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+].Cl

Origine du produit

United States

Foundational & Exploratory

DiSulfo-ICG Hydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-Indocyanine Green (ICG) hydrazide is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with a hydrazide group. This derivative of the well-established ICG dye is specifically designed for the covalent labeling of biomolecules containing aldehyde or ketone groups, most notably the carbohydrate moieties of glycoproteins. The NIR fluorescence properties of the ICG core make it an ideal tool for in vivo imaging applications, owing to the low autofluorescence and deep tissue penetration of light in this spectral region. This guide provides a comprehensive overview of DiSulfo-ICG hydrazide, including its chemical properties, detailed experimental protocols for its use, and the underlying chemical principles of its reactivity.

Core Properties and Specifications

This compound is a complex organic molecule with a chemical formula of C₄₅H₅₁ClN₄Na₂O₁₀S₃ and a molecular weight of approximately 985.53 g/mol .[1][2] The presence of two sulfonate groups significantly enhances its water solubility compared to the parent ICG molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its parent compound, Indocyanine Green (ICG). It is important to note that the quantum yield and molar extinction coefficient for this compound are expected to be similar to ICG, but may vary slightly due to the structural modifications.

PropertyValue (for ICG)Notes
Excitation Maximum (λex) ~780 nmThe peak wavelength at which the molecule absorbs light.
Emission Maximum (λem) ~810 nmThe peak wavelength of the emitted fluorescent light.
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹ at ~787 nmA measure of how strongly the molecule absorbs light at a given wavelength. This value is for the parent ICG. The exact value for the disulfo-hydrazide derivative may differ slightly.
Fluorescence Quantum Yield (Φ) ~0.14 in waterThe ratio of photons emitted to photons absorbed. This value is for the parent ICG. The quantum yield can be influenced by the local environment and conjugation to a biomolecule.
Molecular Formula C₄₅H₅₁ClN₄Na₂O₁₀S₃Chemical formula for this compound.[1]
Molecular Weight 985.53 g/mol Molecular weight of this compound.[2]
Solubility Water, DMSO, DMFThe sulfonate groups confer good water solubility.
Storage Conditions -20°C, protected from lightIt is recommended to store the compound in a freezer and minimize light exposure to prevent photobleaching.[1]

Mechanism of Action: Labeling of Glycoproteins

The primary application of this compound is the labeling of glycoproteins through a two-step process: the oxidation of carbohydrate moieties to generate aldehyde groups, followed by the reaction of these aldehydes with the hydrazide group of the dye to form a stable hydrazone linkage. This reaction is a form of Schiff base formation.

Schiff Base (Hydrazone) Formation

The reaction between an aldehyde and a hydrazide proceeds via a nucleophilic addition mechanism. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the carbon-nitrogen double bond of the hydrazone.

Schiff_Base_Formation Aldehyde R-CHO (Aldehyde on Glycoprotein) Intermediate R-CH(OH)-NH-NH-ICG (Hemiaminal Intermediate) Aldehyde->Intermediate Nucleophilic Attack Hydrazide DiSulfo-ICG-NH-NH₂ (this compound) Hydrazide->Intermediate Hydrazone R-CH=N-NH-ICG (Stable Hydrazone Linkage) Intermediate->Hydrazone Dehydration Water + H₂O

Caption: Mechanism of hydrazone formation between an aldehyde and a hydrazide.

Experimental Protocols

The following are detailed protocols for the labeling of glycoproteins with this compound. The process is divided into two main stages: periodate (B1199274) oxidation of the glycoprotein (B1211001) to generate aldehydes, and the subsequent conjugation with this compound.

Periodate Oxidation of Glycoproteins

This step involves the selective oxidation of cis-diol groups within the carbohydrate chains of glycoproteins to form reactive aldehyde groups. The reaction conditions can be modulated to achieve different degrees of oxidation.

Materials:

  • Glycoprotein of interest

  • Sodium meta-periodate (NaIO₄)

  • Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5

  • Quenching Solution: 1 M Glycerol or Ethylene Glycol

  • Desalting column or dialysis cassette

Procedure:

  • Glycoprotein Preparation: Dissolve the glycoprotein in the Oxidation Buffer to a final concentration of 1-10 mg/mL.

  • Periodate Solution Preparation: Prepare a fresh solution of sodium meta-periodate in the Oxidation Buffer. The final concentration will depend on the desired extent of oxidation:

    • For selective oxidation of sialic acids: Use a final concentration of 1-2 mM NaIO₄.

    • For general oxidation of most carbohydrate residues: Use a final concentration of 10-20 mM NaIO₄.

  • Oxidation Reaction: Add the sodium meta-periodate solution to the glycoprotein solution. Incubate the reaction for 15-30 minutes at room temperature in the dark (wrap the reaction vessel in aluminum foil).

  • Quenching the Reaction: To stop the oxidation, add the Quenching Solution to a final concentration of 10-20 mM. Incubate for 5-10 minutes at room temperature.

  • Purification: Immediately purify the oxidized glycoprotein from excess periodate and quenching reagents using a desalting column or dialysis against the Oxidation Buffer.

This compound Conjugation

This step involves the reaction of the aldehyde-containing glycoprotein with this compound to form a stable hydrazone bond.

Materials:

  • Oxidized glycoprotein (from Step 1)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or water for dissolving the dye

  • Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5

  • Desalting column or dialysis cassette

Procedure:

  • Prepare this compound Stock Solution: Dissolve the this compound in a small amount of anhydrous DMSO or water to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the purified, oxidized glycoprotein solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light. For some glycoproteins, overnight incubation at 4°C may be beneficial.

  • Purification: Remove the excess, unreacted this compound from the labeled glycoprotein using a desalting column or extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~780 nm (for this compound concentration).

Experimental Workflow Diagram

Glycoprotein_Labeling_Workflow Start Start: Glycoprotein Solution Oxidation Periodate Oxidation (NaIO₄, pH 5.5, RT, dark) Start->Oxidation Quenching Quench Reaction (Glycerol or Ethylene Glycol) Oxidation->Quenching Purification1 Purification 1 (Desalting/Dialysis) Quenching->Purification1 Conjugation This compound Conjugation (Molar Excess of Dye, RT, dark) Purification1->Conjugation Purification2 Purification 2 (Desalting/Dialysis) Conjugation->Purification2 End End: Labeled Glycoprotein Purification2->End

Caption: Workflow for labeling glycoproteins with this compound.

Applications in Research and Development

The ability to specifically label glycoproteins with a bright, NIR fluorescent dye opens up numerous possibilities in research and drug development.

  • In Vivo Imaging: Labeled glycoproteins can be tracked in real-time in animal models to study their biodistribution, pharmacokinetics, and targeting to specific tissues or tumors. The NIR fluorescence of DiSulfo-ICG allows for deep tissue imaging with high signal-to-noise ratios.

  • Glycoprotein Analysis: Fluorescently labeled glycoproteins can be easily detected and quantified in various assays, such as SDS-PAGE, western blotting, and flow cytometry.

  • Cellular Imaging: The localization and trafficking of specific glycoproteins within cells can be visualized using fluorescence microscopy.

  • Drug Delivery: this compound can be used to label glycoprotein-based drug delivery systems to monitor their delivery and release profiles.

While direct use in elucidating signaling pathways is less documented, this tool is invaluable for studying the behavior of glycosylated proteins that are often critical components of cell surface receptors and other signaling molecules. By tracking the localization and abundance of these labeled glycoproteins, researchers can gain insights into signaling events.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.[3][4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store at -20°C and protect from light to maintain stability.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of glycoproteins. Its excellent water solubility, specific reactivity towards aldehydes, and favorable NIR fluorescence properties make it an invaluable reagent for researchers in glycobiology, in vivo imaging, and drug development. The detailed protocols and workflow provided in this guide offer a solid foundation for the successful application of this technology in a variety of research settings.

References

DiSulfo-ICG Hydrazide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of DiSulfo-ICG hydrazide, a near-infrared (NIR) fluorescent dye. Designed for researchers, scientists, and professionals in drug development, this document outlines its key characteristics, experimental protocols for its application, and visual representations of its structure and reaction pathways.

Core Chemical Properties

This compound is a water-soluble derivative of indocyanine green (ICG), a well-established NIR dye. The inclusion of two sulfonate groups significantly enhances its aqueous solubility, making it highly suitable for bioconjugation in physiological conditions. The hydrazide functional group allows for its covalent attachment to carbonyl groups (aldehydes and ketones) present in various biomolecules, particularly glycoproteins.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and related ICG derivatives. These values are essential for experimental design and data analysis in fluorescence-based applications.

PropertyValueSource
Molecular Formula C₄₅H₅₁ClN₄Na₂O₁₀S₃[1][2]
Molecular Weight 985.53 g/mol [2]
Excitation Maximum (λex) ~780 nm[3]
Emission Maximum (λem) ~800 - 815 nm[3]
Molar Extinction Coefficient (ε) ~230,000 cm⁻¹M⁻¹[4]
Appearance Green Solid
Solubility Water, DMSO, DMF
Storage Conditions Store at -20°C, protected from light and moisture[5]

Experimental Protocols

The hydrazide moiety of this compound reacts with aldehydes and ketones to form a stable hydrazone linkage. This reaction is particularly useful for labeling glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehyde groups.

Protocol for Labeling Glycoproteins

This protocol outlines the general steps for the covalent labeling of glycoproteins with this compound.

Materials:

Procedure:

  • Oxidation of Glycoprotein:

    • Prepare a fresh solution of 10-20 mM sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5).

    • Add the periodate (B1199274) solution to the glycoprotein solution at a molar ratio appropriate for your specific protein (typically a 10-20 fold molar excess of periodate).

    • Incubate the reaction on ice for 30 minutes in the dark.

    • Quench the reaction by adding a quenching buffer (e.g., 15 µL of 1 M glycerol (B35011) per 100 µL of reaction mixture) and incubate for 5 minutes on ice.

    • Remove excess periodate and byproducts by dialysis or gel filtration against 0.1 M sodium acetate buffer (pH 5.5).

  • Conjugation with this compound:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

    • Add the this compound solution to the oxidized glycoprotein solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10-20 fold molar excess of the dye is recommended.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove unconjugated this compound by gel filtration or dialysis.

    • The purified conjugate can be stored at 4°C for short-term storage or at -20°C for long-term storage.

Visualizations

The following diagrams illustrate the chemical structure of this compound, its conjugation chemistry, and a typical experimental workflow.

G cluster_ICG This compound Structure ICG_core Indocyanine Green Core (Polymethine Chain) Indole1 Dimethyl-dihydro-benz[e]indole ICG_core->Indole1 Indole2 Dimethyl-dihydro-benz[e]indole ICG_core->Indole2 Sulfo1 SO3- Indole1->Sulfo1 Linker Alkyl Linker Indole1->Linker Sulfo2 SO3- Indole2->Sulfo2 Hydrazide Hydrazide Group (-NH-NH2) Linker->Hydrazide

Caption: Chemical structure of this compound.

G cluster_workflow Glycoprotein Labeling Workflow start Start: Glycoprotein Solution oxidation 1. Oxidation (Sodium meta-periodate) start->oxidation purification1 2. Purification (Dialysis/Gel Filtration) oxidation->purification1 conjugation 3. Conjugation (this compound) purification1->conjugation purification2 4. Purification (Dialysis/Gel Filtration) conjugation->purification2 end End: Labeled Glycoprotein purification2->end

Caption: Experimental workflow for glycoprotein labeling.

G cluster_reaction Conjugation Reaction glycoprotein Oxidized Glycoprotein (with Aldehyde group R-CHO) product Hydrazone Adduct (Dye-NH-N=CH-R) glycoprotein->product + dye This compound (Dye-NH-NH2) dye->product

Caption: Hydrazone formation signaling pathway.

References

DiSulfo-ICG Hydrazide: A Technical Guide to its Spectral Properties for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of DiSulfo-ICG hydrazide, a near-infrared (NIR) fluorescent dye. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals leveraging this fluorophore in their work. Below, you will find detailed information on its spectral characteristics, experimental protocols for its characterization, and visual representations of key concepts and workflows.

Core Spectral Properties

DiSulfo-Indocyanine Green (ICG) hydrazide is a water-soluble, near-infrared fluorescent dye. The addition of two sulfonate groups enhances its aqueous solubility compared to the parent ICG molecule, making it highly suitable for biological applications. The hydrazide functional group allows for covalent conjugation to molecules containing aldehyde or ketone groups, such as oxidized carbohydrates on glycoproteins.

Quantitative Spectral Data

The data presented below is compiled from various sources for ICG and its derivatives. The values for this compound are expected to be within these ranges, with the closest approximation likely being the DiSulfo-ICG carboxylic acid.

PropertyValueSolvent/ConditionsNotes
Excitation Maximum (λex) ~757 nmVariesBased on DiSulfo-ICG carboxylic acid, a close analog.
Emission Maximum (λem) ~835 nmVariesBased on DiSulfo-ICG carboxylic acid, a close analog.
Molar Extinction Coefficient (ε) 190,000 - 230,000 M⁻¹cm⁻¹Ethanol/DMSOThis is a typical range for ICG and its derivatives. The exact value for this compound may vary.[1][2]
Fluorescence Quantum Yield (Φ) 0.05 - 0.15Ethanol/DMSOICG and its derivatives are known to have a relatively low quantum yield, which can be solvent-dependent.[2]
Recommended Excitation Laser 785 nmA common laser line that provides efficient excitation.

Key Signaling Pathways and Experimental Workflows

To aid in the conceptualization of experiments and understanding the principles of fluorescence, the following diagrams have been generated.

G Fluorescence Principle of this compound GroundState Ground State (S0) Absorbance Photon Absorption (Excitation) GroundState->Absorbance λex ~757 nm ExcitedState Excited State (S1) Fluorescence Photon Emission (Fluorescence) ExcitedState->Fluorescence λem ~835 nm NonRadiative Non-Radiative Decay (e.g., heat) ExcitedState->NonRadiative Absorbance->ExcitedState Fluorescence->GroundState NonRadiative->GroundState

Caption: Jablonski diagram illustrating the fluorescence process of this compound.

G Experimental Workflow for Spectral Characterization P1 Step 1: Sample Preparation Dissolve this compound in appropriate solvent (e.g., DMSO, PBS). Prepare a series of dilutions. P2 Step 2: Absorbance Measurement Use a spectrophotometer to measure the absorbance spectrum. Identify the absorbance maximum (λmax). P1->P2 P3 Step 3: Fluorescence Measurement Use a spectrofluorometer to measure the emission spectrum. Excite at or near the absorbance maximum. Identify the emission maximum (λem). P2->P3 P4 Step 4: Quantum Yield Determination Measure fluorescence of the sample and a standard with known quantum yield. Calculate the relative quantum yield. P3->P4 P5 Step 5: Data Analysis Plot absorbance and fluorescence spectra. Calculate molar extinction coefficient using Beer-Lambert law. Summarize all spectral data. P4->P5

Caption: A typical workflow for characterizing the spectral properties of a fluorophore.

Experimental Protocols

Accurate characterization of the spectral properties of this compound is crucial for its effective use. Below are generalized protocols for key experiments.

Measurement of Absorbance Spectrum and Molar Extinction Coefficient
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS). From the stock solution, create a series of dilutions with known concentrations.

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer and blank the instrument with the same solvent used for the sample dilutions.

  • Absorbance Measurement: Measure the absorbance of each dilution at the absorbance maximum (λmax), which is expected to be around 757-789 nm.[1] Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

  • Molar Extinction Coefficient Calculation: According to the Beer-Lambert law (A = εcl), plot absorbance (A) versus concentration (c). The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear fit (slope = ε * path length). The path length (l) is typically the width of the cuvette (e.g., 1 cm).

Measurement of Fluorescence Emission Spectrum
  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Spectrofluorometer Setup: Use a spectrofluorometer. Set the excitation wavelength to the absorbance maximum (λex).

  • Emission Scan: Scan a range of emission wavelengths, for instance, from 770 nm to 900 nm.

  • Data Analysis: The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield. For NIR dyes like this compound, a common standard is ICG in DMSO (Φ ≈ 0.13).

  • Sample and Standard Preparation: Prepare solutions of both the this compound (sample) and the quantum yield standard. The absorbance of both solutions at the excitation wavelength should be identical and low (< 0.1).

  • Fluorescence Measurement: Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • "sample" refers to the this compound solution

    • "std" refers to the standard solution

Applications in Research and Drug Development

The near-infrared spectral properties of this compound make it a valuable tool in various research and development areas:

  • In Vivo Imaging: The long excitation and emission wavelengths allow for deep tissue penetration with reduced autofluorescence, making it ideal for small animal imaging.

  • Glycoprotein and Carbohydrate Labeling: The hydrazide group facilitates the specific labeling of oxidized carbohydrates on glycoproteins, enabling their tracking and quantification.

  • Drug Delivery: Conjugation of this compound to drug delivery systems allows for the visualization and tracking of their biodistribution and target accumulation.

  • Flow Cytometry: Its NIR fluorescence can be utilized in multi-color flow cytometry experiments, expanding the available detection channels.

Disclaimer: The quantitative spectral data provided in this guide are based on the analysis of Indocyanine Green and its close analogs. It is recommended that researchers independently verify the spectral properties of their specific batch of this compound under their experimental conditions for the most accurate results.

References

An In-depth Technical Guide to DiSulfo-ICG Hydrazide Fluorescence: Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental applications, and underlying mechanisms of DiSulfo-Indocyanine Green (ICG) hydrazide, a near-infrared (NIR) fluorescent probe. This document is intended to serve as a detailed resource for researchers and professionals in the fields of cell biology, proteomics, and drug development who are interested in leveraging fluorescent technologies for the sensitive and specific detection of glycoproteins.

Core Principle of DiSulfo-ICG Hydrazide Fluorescence and Labeling

The utility of this compound as a fluorescent probe is rooted in the unique chemistry of its hydrazide functional group and the advantageous photophysical properties of its indocyanine green core.

The Chemistry of Hydrazone Formation:

The fundamental principle of labeling with this compound is the formation of a stable covalent bond with target molecules through a hydrazone linkage. This reaction specifically targets aldehyde or ketone functional groups. In the context of biological systems, such groups are not naturally abundant on the surface of proteins. However, they can be selectively introduced into the carbohydrate moieties (glycans) of glycoproteins through mild oxidation.

The process involves two key steps:

  • Oxidation: The cis-diol groups present in the sugar residues of glycoproteins, particularly in sialic acids, are oxidized using a gentle oxidizing agent like sodium periodate (B1199274) (NaIO₄). This reaction cleaves the bond between the adjacent hydroxyl-bearing carbons, resulting in the formation of two reactive aldehyde groups.

  • Coupling: The hydrazide group (-NHNH₂) of this compound then acts as a nucleophile, attacking the newly formed aldehyde groups. This reaction leads to the formation of a stable carbon-nitrogen double bond, known as a hydrazone, effectively conjugating the fluorescent dye to the glycoprotein.

This site-specific labeling strategy is particularly advantageous for molecules like antibodies, where the glycosylation sites are often located in regions that do not interfere with the antigen-binding domain, thus preserving the biological activity of the protein.

Near-Infrared (NIR) Fluorescence of the ICG Core:

DiSulfo-ICG is a derivative of Indocyanine Green (ICG), a fluorescent dye approved by the FDA for various medical diagnostic applications. The "DiSulfo" modification refers to the presence of two sulfonate groups, which enhances the water solubility of the molecule. The ICG core exhibits fluorescence in the near-infrared (NIR) spectrum, typically in the 700-900 nm range. This spectral window is highly advantageous for biological imaging due to:

  • Deep Tissue Penetration: NIR light can penetrate deeper into biological tissues compared to visible light, enabling in vivo imaging applications.

  • Low Autofluorescence: Biological tissues have minimal autofluorescence in the NIR region, leading to a high signal-to-noise ratio and enhanced sensitivity.

  • Reduced Photodamage: The lower energy of NIR light minimizes photodamage to living cells and tissues during imaging experiments.

Quantitative Data

While specific quantitative data for this compound can vary slightly between manufacturers, the following table summarizes the key spectral and physical properties based on the parent ICG molecule and its sulfonated derivatives.

PropertyValueReference
Molecular Formula C₄₅H₅₁ClN₄Na₂O₁₀S₃[1]
Excitation Maximum (λex) ~780 nm[2]
Emission Maximum (λem) ~800 nm[2]
Molar Extinction Coefficient (ε) > 200,000 M⁻¹cm⁻¹[3]
Quantum Yield (Φ) ~0.1-0.15[3]
Solubility High in aqueous buffers (e.g., PBS) and DMSO[4]
Storage Store at -20°C, protected from light[1]

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Labeling of Glycoproteins on Live Cell Surfaces

This protocol describes the labeling of cell surface glycoproteins for applications such as flow cytometry or fluorescence microscopy.

Materials:

  • This compound

  • Sodium periodate (NaIO₄)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous DMSO (for stock solution)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Solution: 1 mM glycerol (B35011) or ethylene (B1197577) glycol in PBS

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For adherent cells, they can be labeled directly on the culture plate. For suspension cells, perform all steps in microcentrifuge tubes, pelleting the cells between washes.

  • Oxidation:

    • Wash the cells twice with ice-cold PBS.

    • Prepare a fresh solution of 1 mM sodium periodate in PBS.

    • Incubate the cells with the periodate solution for 15-20 minutes at 4°C in the dark.

    • Wash the cells twice with ice-cold PBS to remove excess periodate.

  • Coupling:

    • Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the this compound stock solution to a final concentration of 10-100 µM in PBS (the optimal concentration should be determined empirically).

    • Incubate the oxidized cells with the this compound solution for 30-60 minutes at room temperature in the dark.

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove unbound dye.

    • The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry using appropriate NIR filters.

Staining of Glycoproteins in Polyacrylamide Gels (Post-Electrophoresis)

This protocol is suitable for the detection of glycoproteins in SDS-PAGE gels.

Materials:

  • Polyacrylamide gel containing separated proteins

  • Fixing Solution: 50% methanol, 10% acetic acid in deionized water

  • Washing Solution: 3% acetic acid in deionized water

  • Oxidizing Solution: 1% periodic acid in the washing solution

  • Staining Solution: this compound diluted in the washing solution (concentration to be optimized, typically in the µM range)

Procedure:

  • Fixation: After electrophoresis, place the gel in the fixing solution and incubate for 30 minutes with gentle agitation.

  • Washing: Discard the fixing solution and wash the gel twice with the washing solution for 10 minutes each.

  • Oxidation: Incubate the gel in the oxidizing solution for 20 minutes with gentle agitation.

  • Washing: Discard the oxidizing solution and wash the gel three times with the washing solution for 5-10 minutes each to remove residual periodate.

  • Staining: Incubate the gel in the staining solution for 45-60 minutes in the dark with gentle agitation.

  • Destaining and Imaging: Wash the gel with the washing solution and then with deionized water to reduce background fluorescence. The gel can then be imaged using a gel documentation system equipped with a near-infrared light source and appropriate emission filters.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the use of this compound.

Chemical Reaction of Hydrazone Formation

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Glycoprotein Glycoprotein with cis-diol Aldehyde Glycoprotein with Aldehyde Groups Glycoprotein->Aldehyde Oxidation Periodate Sodium Periodate (NaIO₄) Hydrazide This compound Labeled_Glycoprotein Fluorescently Labeled Glycoprotein (Hydrazone Linkage) Aldehyde->Labeled_Glycoprotein Coupling

Caption: Chemical reaction pathway for labeling glycoproteins with this compound.

Experimental Workflow for Live Cell Labeling

G start Start: Cultured Cells wash1 Wash with PBS start->wash1 oxidation Oxidation: Incubate with Sodium Periodate wash1->oxidation wash2 Wash with PBS oxidation->wash2 coupling Coupling: Incubate with this compound wash2->coupling wash3 Wash with PBS coupling->wash3 end Analysis: Fluorescence Microscopy or Flow Cytometry wash3->end

Caption: Experimental workflow for labeling glycoproteins on the surface of live cells.

Visualizing Glycosylated Receptors in Signaling Pathways

Glycosylation plays a crucial role in regulating the function of many cell surface receptors involved in signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) in the MAPK pathway. This compound can be used to specifically label the glycan components of these receptors, allowing for the visualization of their trafficking and localization upon ligand binding and pathway activation.

For instance, upon binding of its ligand (e.g., EGF), EGFR dimerizes and is internalized into endosomes. By labeling the cell surface with this compound prior to stimulation, the movement of the fluorescently tagged receptor population from the plasma membrane to intracellular vesicles can be tracked over time using live-cell imaging. This provides a powerful tool to study the dynamics of receptor-mediated endocytosis, a key step in the attenuation of many signaling pathways.[5][6][7]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR Glycosylated EGFR Dimer Dimerized EGFR EGFR->Dimer Dimerization Ligand Ligand (e.g., EGF) Ligand->EGFR Binding Endosome Endosome Dimer->Endosome Internalization MAPK_Pathway MAPK Signaling Cascade Dimer->MAPK_Pathway Activation

References

The Technical Edge: Unveiling the Advantages of DiSulfo-ICG Hydrazide in Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of scientific research and drug development, the pursuit of more sensitive, stable, and specific molecular tools is paramount. DiSulfo-ICG hydrazide, a water-soluble, near-infrared (NIR) fluorescent dye, has emerged as a powerful asset for researchers. This in-depth technical guide explores the core advantages of this compound, providing researchers, scientists, and drug development professionals with the essential data and protocols to leverage its full potential.

This compound's unique properties, including high aqueous solubility, enhanced stability, and a reactive hydrazide group, make it an ideal candidate for the specific labeling of glycoproteins and other biomolecules containing aldehyde or ketone groups. Its fluorescence in the NIR spectrum (700-900 nm) offers significant advantages for in vivo imaging, minimizing tissue autofluorescence and enabling deeper tissue penetration.

Core Advantages at a Glance:

  • Enhanced Aqueous Solubility and Stability: The two sulfonate groups significantly improve water solubility compared to its parent compound, Indocyanine Green (ICG), preventing aggregation in aqueous buffers and enhancing its stability for consistent experimental outcomes.

  • Specific Bioconjugation: The hydrazide functional group allows for the specific covalent labeling of aldehyde or ketone groups on biomolecules. This is particularly advantageous for labeling the carbohydrate moieties of glycoproteins after periodate (B1199274) oxidation, a method that often preserves the protein's biological activity.

  • Optimal Near-Infrared Fluorescence: With an excitation maximum around 789 nm and an emission maximum around 813 nm, this compound operates within the NIR window, a spectral region with minimal absorbance by biological tissues. This leads to lower autofluorescence and higher signal-to-noise ratios in complex biological samples and in vivo models.

  • Versatile Applications: This versatile dye is well-suited for a range of applications, including in vivo imaging, flow cytometry, western blotting, and fluorescence microscopy, making it a valuable tool across various research disciplines.

Quantitative Data Summary

For researchers to effectively integrate this compound into their experimental designs, a clear understanding of its photophysical properties is crucial. The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Excitation Maximum (λex) 789 nm[1]
Emission Maximum (λem) 813 nm[1]
Molar Extinction Coefficient (ε) 230,000 cm⁻¹M⁻¹[1]
Molecular Weight Varies by salt form-
Solubility High in water and DMSO-

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. Below are protocols for key applications of this compound.

Labeling of Glycoproteins (e.g., Antibodies)

This protocol describes the site-specific labeling of glycoproteins by targeting their carbohydrate chains.

Materials:

  • Purified Glycoprotein (e.g., IgG antibody) at 2-5 mg/mL

  • This compound

  • Reaction Buffer: 0.1 M Sodium Acetate (B1210297), pH 5.5

  • Sodium meta-periodate (NaIO₄)

  • Quenching Solution: 10 mM Ethylene (B1197577) Glycol

  • Anhydrous DMSO

  • Purification Column (e.g., Sephadex G-25 desalting column)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Dialyze the purified antibody against 0.1 M Sodium Acetate Buffer (pH 5.5) to remove any interfering substances.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Periodate Oxidation:

    • Prepare a fresh solution of 10-100 mM sodium meta-periodate in the sodium acetate buffer.

    • Add the periodate solution to the antibody solution. A 20-fold molar excess of periodate to antibody is a common starting point.

    • Incubate the reaction for 30-60 minutes at room temperature in the dark.

    • Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes.

    • Immediately purify the oxidized antibody using a desalting column equilibrated with PBS (pH 7.2-7.4).

  • Conjugation with this compound:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Add the this compound stock solution to the purified oxidized antibody. A 10 to 20-fold molar excess of the dye to the antibody is a recommended starting point.

    • Incubate the reaction for 30-60 minutes at room temperature in the dark with gentle agitation.

  • Purification of the Labeled Antibody:

    • Remove unreacted this compound using a desalting column equilibrated with PBS (pH 7.2-7.4).

    • Collect the fractions containing the fluorescently labeled antibody.

GlycoproteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_purification Final Purification Antibody Glycoprotein (e.g., Antibody) Oxidation Periodate Oxidation (Generate Aldehydes) Antibody->Oxidation Periodate Sodium meta-periodate Periodate->Oxidation Dye This compound in DMSO Conjugation Conjugation Reaction (Hydrazone Bond Formation) Dye->Conjugation Quenching Quenching (Ethylene Glycol) Oxidation->Quenching PurifyOxidized Purification (Desalting Column) Quenching->PurifyOxidized PurifyOxidized->Conjugation PurifyFinal Purification (Desalting Column) Conjugation->PurifyFinal LabeledProduct Labeled Glycoprotein PurifyFinal->LabeledProduct

Workflow for Labeling Glycoproteins with this compound.
In Vivo Imaging

This protocol provides a general guideline for using this compound-labeled probes for in vivo imaging in a mouse model.

Materials:

  • This compound labeled probe (e.g., antibody)

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo imaging system with appropriate NIR filters

  • Sterile PBS

Procedure:

  • Probe Preparation:

    • Dilute the labeled probe to the desired concentration in sterile PBS. The optimal concentration should be determined empirically.

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols.

  • Probe Administration:

    • Administer the labeled probe via an appropriate route (e.g., intravenous injection). The dosage will depend on the specific probe and animal model. A common starting dose for ICG is in the range of 0.1 to 2.0 mg/kg.[2][3]

  • Image Acquisition:

    • Place the animal in the in vivo imaging system.

    • Acquire images at various time points post-injection to monitor the biodistribution and target accumulation of the probe.

InVivoImagingWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_imaging Imaging and Analysis LabeledProbe This compound Labeled Probe Administer Administer Probe (e.g., IV Injection) LabeledProbe->Administer Animal Animal Model (e.g., Mouse) Anesthetize Anesthetize Animal Animal->Anesthetize Anesthetize->Administer PlaceInImager Place in In Vivo Imaging System Administer->PlaceInImager AcquireImages Acquire Images at Multiple Time Points PlaceInImager->AcquireImages AnalyzeData Analyze Biodistribution and Target Accumulation AcquireImages->AnalyzeData

General Workflow for In Vivo Imaging with a Labeled Probe.
Flow Cytometry

This protocol outlines the use of a this compound-labeled antibody for staining and analyzing cells by flow cytometry.

Materials:

  • This compound-labeled antibody

  • Cell suspension (1 x 10⁶ cells/mL)

  • Staining Buffer (e.g., PBS with 1% BSA)

  • Flow cytometer with a near-infrared laser

Procedure:

  • Cell Preparation:

    • Harvest and wash cells, then resuspend in cold Staining Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the this compound-labeled antibody at a predetermined optimal concentration.

    • Incubate for 30-60 minutes at 4°C in the dark.

  • Washing:

    • Add 1 mL of cold Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Decant the supernatant.

    • Repeat the wash step twice.

  • Analysis:

    • Resuspend the cell pellet in 500 µL of cold Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a laser capable of exciting the dye (e.g., ~785 nm) and appropriate emission filters.

FlowCytometryWorkflow cluster_prep Preparation cluster_staining Staining Procedure cluster_analysis Analysis CellSuspension Cell Suspension (1x10^6 cells/mL) Incubate Incubate Cells with Labeled Antibody CellSuspension->Incubate LabeledAntibody This compound Labeled Antibody LabeledAntibody->Incubate Wash1 Wash Cells Incubate->Wash1 Wash2 Wash Cells (Repeat) Wash1->Wash2 Resuspend Resuspend in Staining Buffer Wash2->Resuspend Analyze Analyze on Flow Cytometer Resuspend->Analyze

Workflow for Cell Staining and Analysis by Flow Cytometry.

Conclusion

This compound stands out as a superior fluorescent probe for a multitude of research applications. Its enhanced water solubility, stability, and specific reactivity, combined with its advantageous near-infrared fluorescence properties, empower researchers to conduct more sensitive and reliable experiments. By providing detailed protocols and a clear understanding of its quantitative characteristics, this guide aims to facilitate the seamless integration of this compound into advanced research and development workflows, ultimately accelerating scientific discovery.

References

DiSulfo-ICG Hydrazide: A Technical Guide for Near-Infrared Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes and applications of DiSulfo-ICG hydrazide, a specialized near-infrared (NIR) fluorescent dye. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its properties, detailed experimental protocols, and its utility in advanced imaging applications.

Introduction to this compound

Indocyanine green (ICG) is a tricarbocyanine dye approved by the FDA for various medical diagnostic applications, including cardiac output determination, hepatic function studies, and ophthalmic angiography.[1][2] Its utility in near-infrared fluorescence imaging stems from its favorable spectral properties in the 700-900 nm window, a range where biological tissues exhibit minimal autofluorescence and light absorption, allowing for deeper tissue penetration.[2]

This compound is a derivative of ICG that has been chemically modified to enhance its utility in bioconjugation. The addition of two sulfo groups significantly increases its water solubility, a crucial factor for biological applications. The hydrazide functional group provides a reactive handle for covalent attachment to biomolecules containing aldehyde or ketone groups. This makes this compound an ideal candidate for labeling glycoproteins and antibodies, enabling the development of targeted fluorescent probes for a wide range of in vitro and in vivo imaging applications.

Core Properties of this compound

The physicochemical and spectral properties of this compound are critical for its application in near-infrared imaging. While specific quantitative data for this particular derivative can be limited, the following tables summarize the known properties based on available information for ICG and its derivatives.

Physicochemical Properties
PropertyValueReference
Chemical Formula C45H51ClN4Na2O10S3[3]
Appearance Green Solid
Solubility Soluble in water, DMSO, and DMF
Storage Store at -20°C, protected from light and moisture.[3]
Spectral Properties
PropertyValueReference
Excitation Maximum (λex) ~780 nm[2]
Emission Maximum (λem) ~800 nm[2]
Extinction Coefficient (ε) ~230,000 cm⁻¹M⁻¹[2]
Recommended Laser Line 785 nm

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research and development. The following sections provide comprehensive protocols for the conjugation of this compound to glycoproteins and antibodies, as well as a general protocol for in vivo imaging.

Glycoprotein (B1211001) Labeling with this compound

This protocol describes the site-specific conjugation of this compound to the carbohydrate moieties of glycoproteins, such as antibodies. The method involves the oxidation of cis-diol groups within the sugar chains to generate reactive aldehyde groups, which then react with the hydrazide group of the dye.[4]

Materials:

  • Purified Glycoprotein (e.g., IgG antibody)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Sodium meta-periodate (NaIO₄) solution (20 mM in Reaction Buffer, freshly prepared)

  • Quenching Solution: Ethylene (B1197577) Glycol

  • Anhydrous DMSO

  • Purification Column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 2-10 mg/mL.

    • Add the freshly prepared 20 mM sodium meta-periodate solution to the glycoprotein solution. A typical starting point is a 10-fold molar excess of periodate (B1199274) to protein.

    • Incubate the reaction mixture for 30 minutes at room temperature in the dark.

    • Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 10 minutes at room temperature.

    • Remove excess periodate and quenching agent by purifying the oxidized glycoprotein using a desalting column equilibrated with the Reaction Buffer.

  • Preparation of this compound Solution:

    • Dissolve this compound in anhydrous DMSO to prepare a 10-50 mM stock solution. This should be done immediately before use.

  • Conjugation Reaction:

    • Add the this compound stock solution to the purified oxidized glycoprotein solution. A 10- to 50-fold molar excess of the dye to the protein is a common starting point.

    • Incubate the reaction for 2 hours to overnight at room temperature in the dark with gentle stirring.

  • Purification of the Labeled Glycoprotein:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

    • Apply the conjugation reaction mixture to the column.

    • Elute the conjugate with PBS. The first colored fractions will contain the labeled glycoprotein.

    • Collect the fractions and monitor the elution profile using a spectrophotometer at 280 nm (for protein) and ~780 nm (for this compound).

    • Pool the fractions containing the purified conjugate.

  • Storage:

    • Store the purified, labeled glycoprotein at 4°C, protected from light. For long-term storage, consider adding a stabilizer like bovine serum albumin (BSA) and storing at -20°C or -80°C.

In Vivo Imaging with this compound Conjugates

This protocol provides a general guideline for in vivo near-infrared fluorescence imaging in a mouse tumor model using a this compound-labeled antibody.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Purified this compound-antibody conjugate

  • Sterile PBS, pH 7.4

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system with appropriate laser excitation and emission filters

Procedure:

  • Preparation of Injection Solution:

    • Dilute the this compound-antibody conjugate in sterile PBS to the desired final concentration. The optimal dose should be determined empirically, but a starting point for ICG conjugates is often in the range of 1-5 mg/kg body weight.[5]

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic agent.

    • If necessary, remove fur from the imaging area to minimize signal obstruction.

  • Administration of the Conjugate:

    • Inject the prepared conjugate solution intravenously (e.g., via the tail vein). The injection volume should be appropriate for the size of the animal (typically 100-200 µL for a mouse).

  • In Vivo Fluorescence Imaging:

    • Place the anesthetized mouse in the in vivo imaging system.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for tumor targeting and background clearance.

    • Use an excitation wavelength around 780 nm and an emission filter centered around 810-830 nm.

    • Adjust imaging parameters such as exposure time and laser power to achieve a good signal-to-noise ratio without saturating the detector.

  • Image Analysis:

    • Analyze the acquired images to quantify the fluorescence intensity in the tumor region and in control tissues (e.g., muscle).

    • Calculate the tumor-to-background ratio to assess the specific targeting of the conjugate.

Visualizing Experimental Workflows and Pathways

Understanding the logical flow of experiments and the biological pathways being investigated is crucial. The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the application of this compound.

experimental_workflow_glycoprotein_labeling cluster_oxidation Oxidation cluster_conjugation Conjugation cluster_purification Purification glycoprotein Purified Glycoprotein periodate Sodium meta-periodate glycoprotein->periodate Incubate oxidized_glycoprotein Oxidized Glycoprotein (Aldehyde Groups) periodate->oxidized_glycoprotein disulfo_icg This compound oxidized_glycoprotein->disulfo_icg React conjugate_mixture Conjugate Mixture disulfo_icg->conjugate_mixture sec_column Size-Exclusion Chromatography conjugate_mixture->sec_column purified_conjugate Purified Labeled Glycoprotein sec_column->purified_conjugate

Caption: Workflow for labeling glycoproteins with this compound.

in_vivo_imaging_workflow start Start: Tumor-bearing Animal Model conjugate_prep Prepare this compound Conjugate Solution start->conjugate_prep injection Intravenous Injection conjugate_prep->injection imaging In Vivo NIR Fluorescence Imaging injection->imaging analysis Image Acquisition & Analysis imaging->analysis results Quantify Tumor Uptake & Signal-to-Background Ratio analysis->results

Caption: General workflow for in vivo tumor imaging using a this compound conjugate.

receptor_internalization_pathway ligand DiSulfo-ICG-Labeled Ligand receptor Cell Surface Receptor ligand->receptor Binds binding Ligand-Receptor Binding receptor->binding internalization Receptor-Mediated Endocytosis binding->internalization endosome Early Endosome internalization->endosome lysosome Lysosomal Degradation or Recycling endosome->lysosome

Caption: Simplified signaling pathway of receptor-mediated endocytosis visualized with a labeled ligand.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for a variety of applications in biomedical research and pharmaceutical development.

  • Targeted Cancer Imaging: By conjugating this compound to antibodies or other targeting moieties that specifically recognize tumor-associated antigens, researchers can develop probes for the sensitive and specific detection of cancer cells in vitro and in vivo.[6] This can aid in early diagnosis, tumor margin delineation during surgery, and monitoring response to therapy.

  • Glycoprotein Analysis: The hydrazide functionality allows for the specific labeling of glycoproteins, enabling their visualization and tracking in various biological processes. This is particularly useful for studying protein glycosylation, which plays a critical role in cell signaling, adhesion, and disease pathogenesis.[4]

  • Drug Delivery and Pharmacokinetics: this compound can be used to label drug delivery vehicles, such as nanoparticles or liposomes, to track their biodistribution, tumor accumulation, and clearance in vivo. This provides valuable information for optimizing the design and efficacy of novel drug delivery systems.

  • Cellular Imaging and Tracking: Labeled biomolecules can be used to visualize and track cellular processes in real-time, such as receptor internalization, protein trafficking, and cell migration.[1] The near-infrared fluorescence of this compound allows for imaging in complex biological environments with reduced background interference.

Conclusion

This compound represents a significant advancement in near-infrared fluorescent probes for biomedical imaging. Its enhanced water solubility and reactive hydrazide group facilitate the development of targeted probes for a wide array of applications, from fundamental cell biology research to preclinical drug development. The detailed protocols and conceptual workflows provided in this guide serve as a valuable resource for scientists and researchers seeking to leverage the power of this compound in their work. As imaging technologies continue to evolve, the utility of well-characterized and versatile fluorescent probes like this compound will undoubtedly continue to expand.

References

The Pivotal Role of the Sulfo Group in ICG Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye, has been a cornerstone in medical diagnostics for decades. Its utility, however, is profoundly influenced by its chemical structure, particularly the presence and number of sulfonate (sulfo) groups. This technical guide provides an in-depth exploration of the multifaceted role of the sulfo group in tailoring the physicochemical properties, biological interactions, and therapeutic efficacy of ICG and its derivatives.

Physicochemical Properties: The Impact of Sulfonation

The addition of sulfo groups to the ICG core structure is a key strategy to modulate its properties. These anionic groups impart hydrophilicity to the otherwise hydrophobic tricarbocyanine backbone, leading to significant changes in solubility, aggregation, and photophysical characteristics.

Solubility and Aggregation

Standard ICG is amphiphilic, possessing both hydrophobic polycyclic regions and hydrophilic sulfonate groups, which leads to limited water solubility (around 1 mg/mL).[1] In aqueous solutions, ICG molecules tend to form aggregates, primarily H-aggregates, especially at higher concentrations. This aggregation is a critical factor as it often leads to fluorescence quenching, reducing the quantum yield and thus the brightness of the dye.[2][3]

Sulfonation is a direct approach to improve aqueous solubility and reduce aggregation.[4] By increasing the number of negatively charged sulfo groups, the electrostatic repulsion between dye molecules is enhanced, disfavoring the formation of non-fluorescent aggregates. This leads to a higher proportion of monomeric ICG in solution, which is the primary fluorescent species.

Photophysical Properties

The sulfo groups have a significant impact on the photophysical properties of ICG dyes, including their absorption and emission spectra, extinction coefficient, and fluorescence quantum yield.

Table 1: Physicochemical and Photophysical Properties of ICG and Sulfonated Derivatives

PropertyICG (in Water)ICG (in Ethanol)ICG (in DMSO)Notes
Molar Extinction Coefficient (ε) ~150,000 - 250,000 M⁻¹cm⁻¹ at ~780 nm~223,000 M⁻¹cm⁻¹Varies with concentrationThe extinction coefficient is highly dependent on the solvent and aggregation state.
Fluorescence Quantum Yield (Φf) ~0.02 - 0.05~0.14 - 0.22~0.42The quantum yield is significantly lower in water due to aggregation and non-radiative decay pathways. Increased sulfonation generally leads to a higher quantum yield in aqueous solutions by reducing aggregation.
Absorption Maximum (λabs) ~780 nm (monomer), ~700 nm (H-aggregate)~785 nm~795 nmThe absorption maximum can shift depending on the solvent polarity and the degree of aggregation.
Emission Maximum (λem) ~810 - 830 nm~815 nm~830 nmThe emission wavelength is less affected by the environment compared to the absorption.

Biological Interactions and Pharmacokinetics

The sulfonate groups are instrumental in dictating how ICG dyes interact with biological systems, influencing protein binding, cellular uptake, and overall pharmacokinetics.

Protein Binding

Upon intravenous administration, ICG rapidly and strongly binds to plasma proteins, primarily albumin.[5] This interaction is crucial for its confinement to the vascular system and its subsequent clearance by the liver. The sulfo groups, with their negative charges, play a significant role in this protein binding. The binding affinity can be modulated by the number and position of these groups. While specific quantitative data for a series of sulfonated ICGs is sparse in the literature, it is understood that the electrostatic interactions between the anionic sulfo groups and cationic residues on albumin are a key component of the binding.

Cellular Uptake and Biodistribution

The cellular uptake of ICG and its derivatives is a complex process that can occur through various mechanisms, including endocytosis. The degree of sulfonation can influence these pathways. For instance, highly negatively charged derivatives may exhibit different uptake kinetics and intracellular localization compared to less sulfonated or neutral analogs.

Studies comparing ICG derivatives with different anionic groups have shown that the charge density can affect the excretion route. For example, a derivative with a high negative charge from sulfonic acid groups showed increased kidney accumulation, whereas a similar derivative with carboxylic acid groups exhibited better tumor accumulation. This highlights the critical role of the sulfo group in directing the biodistribution and elimination of ICG-based agents.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and application of sulfonated ICG dyes.

Synthesis of ICG-Sulfo-OSu

ICG-sulfo-OSu is a common derivative used for labeling biomolecules with ICG. The synthesis generally involves the reaction of a precursor ICG molecule containing a carboxylic acid group with N-hydroxysulfosuccinimide (Sulfo-NHS) to form the amine-reactive ester.

Materials:

  • ICG-COOH (ICG with a carboxylic acid functional group)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve ICG-COOH in anhydrous DMF under an inert atmosphere (argon or nitrogen).

  • Add Sulfo-NHS (typically 1.2 equivalents) to the solution and stir until dissolved.

  • Add DCC or EDC (typically 1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct (if using DCC).

  • Precipitate the product by adding the reaction mixture dropwise to cold diethyl ether.

  • Collect the precipitate by centrifugation and wash with diethyl ether to remove unreacted starting materials.

  • Dry the product under vacuum.

  • Purify the ICG-sulfo-OSu using HPLC.

  • Characterize the final product using mass spectrometry and NMR spectroscopy.

Antibody Conjugation with ICG-Sulfo-OSu

This protocol outlines the general procedure for labeling an antibody with an amine-reactive ICG derivative.[6][7][]

Materials:

  • Antibody solution (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • ICG-sulfo-OSu

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium Bicarbonate buffer, pH 8.5-9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS. If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • Adjust the pH of the antibody solution to 8.5-9.0 by adding a small volume of 1 M sodium bicarbonate buffer.

  • Prepare a stock solution of ICG-sulfo-OSu in anhydrous DMSO (e.g., 10 mg/mL).

  • Add the desired molar excess of the ICG-sulfo-OSu solution to the antibody solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of dye to antibody.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking, protected from light.

  • Purify the ICG-antibody conjugate from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of ICG (around 780 nm).

Cellular Uptake Assay using Flow Cytometry

This protocol describes a method to quantify the cellular uptake of sulfonated ICG derivatives.[9][10][11]

Materials:

  • Cells of interest cultured in appropriate medium

  • Sulfonated ICG derivative

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fetal bovine serum (FBS)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Prepare a working solution of the sulfonated ICG derivative in cell culture medium at the desired concentration.

  • Remove the old medium from the cells and add the ICG-containing medium.

  • Incubate the cells for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C in a CO2 incubator.

  • After incubation, wash the cells three times with cold PBS to remove any unbound dye.

  • Detach the cells from the plate using Trypsin-EDTA.

  • Neutralize the trypsin with medium containing FBS and transfer the cell suspension to a flow cytometry tube.

  • Centrifuge the cells and resuspend them in cold PBS or a suitable flow cytometry buffer.

  • Analyze the cells on a flow cytometer equipped with a laser and detector appropriate for NIR dyes (e.g., a red laser for excitation and a detector with a filter for >800 nm emission).

  • Quantify the mean fluorescence intensity of the cell population to determine the relative uptake of the ICG derivative.

In Vivo Fluorescence Imaging of Tumors

This protocol provides a general workflow for imaging tumors in a mouse model using an ICG-labeled antibody.[5][12][13]

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • ICG-labeled antibody

  • Sterile saline or PBS for injection

  • In vivo fluorescence imaging system

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Anesthetize the tumor-bearing mouse using isoflurane.

  • Acquire a pre-injection (baseline) fluorescence image of the mouse.

  • Inject the ICG-labeled antibody intravenously (e.g., via the tail vein) at a predetermined dose (e.g., 1-10 mg/kg).

  • Acquire fluorescence images at various time points post-injection (e.g., 1h, 4h, 24h, 48h, 72h) to monitor the biodistribution and tumor accumulation of the conjugate.

  • Maintain the mouse under anesthesia during each imaging session.

  • After the final imaging time point, the mouse may be euthanized, and major organs and the tumor can be excised for ex vivo imaging to confirm the in vivo findings and quantify the dye distribution.

  • Analyze the images by drawing regions of interest (ROIs) over the tumor and a background area (e.g., muscle) to calculate the tumor-to-background ratio.

Visualizing the Role of ICG: Signaling Pathways and Workflows

Graphviz diagrams are provided to illustrate key processes involving ICG dyes.

ICG_PDT_Signaling cluster_0 ICG-Mediated Photodynamic Therapy (PDT) cluster_1 Cellular Response cluster_2 Cell Death Pathways cluster_apoptosis Apoptosis cluster_ferroptosis Ferroptosis ICG ICG Activated_ICG Activated ICG* ICG->Activated_ICG Absorption NIR_Light NIR Light (e.g., 808 nm) ROS Reactive Oxygen Species (ROS) Activated_ICG->ROS Energy Transfer to O2 Heat Hyperthermia Activated_ICG->Heat Non-radiative decay Lipid_ROS Lipid ROS ROS->Lipid_ROS MMP_Loss Mitochondrial Membrane Potential Loss ROS->MMP_Loss SLC7A11_down SLC7A11 Downregulation ROS->SLC7A11_down GPX4_inhibition GPX4 Inhibition Lipid_ROS->GPX4_inhibition Caspase3 Caspase-3 Activation MMP_Loss->Caspase3 Apoptosis Apoptotic Cell Death Caspase3->Apoptosis Ferroptosis Ferroptotic Cell Death GPX4_inhibition->Ferroptosis SLC7A11_down->Ferroptosis

ICG-PDT Induced Cell Death Pathways

The diagram above illustrates the signaling cascade initiated by ICG-mediated photodynamic therapy.[14][15][16][17] Upon activation by near-infrared light, ICG generates reactive oxygen species (ROS) and heat. The accumulation of ROS can lead to the loss of mitochondrial membrane potential and subsequent activation of caspase-3, culminating in apoptosis. Concurrently, ROS can induce lipid peroxidation and inhibit key regulators of ferroptosis, such as GPX4 and SLC7A11, leading to this distinct form of programmed cell death.

FGS_Workflow cluster_preop Pre-Operative cluster_intraop Intra-Operative cluster_postop Post-Operative Patient_Prep Patient Selection and Consent ICG_Admin Intravenous Administration of ICG Patient_Prep->ICG_Admin NIR_Imaging NIR Fluorescence Imaging System Setup ICG_Admin->NIR_Imaging Tumor_ID Tumor Identification and Margin Assessment NIR_Imaging->Tumor_ID Resection Fluorescence-Guided Resection Tumor_ID->Resection Specimen_Analysis Ex vivo Specimen Imaging Resection->Specimen_Analysis Pathology Histopathological Correlation Specimen_Analysis->Pathology Outcome Patient Outcome Analysis Pathology->Outcome

Workflow for Fluorescence-Guided Surgery

This flowchart outlines the typical workflow for fluorescence-guided surgery (FGS) using ICG.[18][19][20] The process begins with the preoperative administration of ICG to the patient. During surgery, a near-infrared imaging system is used to visualize the fluorescence of ICG that has accumulated in the tumor, guiding the surgeon in the precise resection of cancerous tissue. Post-operatively, the resected specimen can be further analyzed, and the findings are correlated with histopathology to assess the success of the procedure.

Conclusion

The sulfo group is a critical determinant of the utility of ICG dyes in biomedical applications. By modulating solubility, reducing aggregation, and influencing biological interactions, sulfonation allows for the fine-tuning of ICG's properties for specific diagnostic and therapeutic purposes. A thorough understanding of the role of the sulfo group is therefore essential for the rational design and development of next-generation ICG-based agents for a wide range of clinical applications.

References

An In-depth Technical Guide to Hydrazide Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrazide chemistry represents a cornerstone of modern bioconjugation techniques, enabling the precise and stable linkage of molecules for a vast array of applications, from therapeutic drug delivery to advanced cellular imaging. This guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with hydrazide-based bioconjugation.

Core Principles of Hydrazide Chemistry

Hydrazide chemistry for bioconjugation primarily revolves around the reaction between a hydrazide functional group (-CONHNH₂) and a carbonyl group (an aldehyde or ketone) to form a hydrazone bond. This reaction is a type of nucleophilic addition-elimination. The terminal nitrogen of the hydrazide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the stable carbon-nitrogen double bond of the hydrazone.

This ligation strategy is highly valued in bioconjugation for several key reasons:

  • Specificity: The reaction is highly specific for aldehydes and ketones, which are relatively rare in biological systems under normal conditions. This bioorthogonality minimizes off-target reactions with other functional groups present in biomolecules.

  • Mild Reaction Conditions: Hydrazone formation can proceed efficiently under mild aqueous conditions, typically at a slightly acidic to neutral pH (optimally around pH 4-6), which is compatible with the stability of most proteins and other biomolecules.

  • Tunable Stability: The stability of the resulting hydrazone bond can be modulated by the electronic nature of the substituents on both the hydrazide and the carbonyl partner. This allows for the design of linkers that are either highly stable or cleavable under specific conditions, such as the acidic environment of endosomes, a feature exploited in drug delivery systems.

Quantitative Data on Hydrazone Formation and Stability

The efficiency and stability of hydrazone linkages are critical parameters in the design of bioconjugates. The following tables summarize key quantitative data to facilitate comparison and selection of appropriate reagents.

Table 1: Second-Order Rate Constants for Hydrazone Formation

The rate of hydrazone formation is significantly influenced by the reactivity of the carbonyl compound and the hydrazide, as well as the presence of catalysts. Aromatic aldehydes are generally more reactive than ketones. Aniline and its derivatives have been shown to significantly catalyze the reaction, increasing the rate of hydrazone formation by orders of magnitude.

Hydrazide ReactantCarbonyl ReactantCatalyst (Concentration)pHSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
6-Hydrazinopyridyl-peptideBenzaldehydeNone4.53.0 ± 0.3
6-Hydrazinopyridyl-peptideBenzaldehydeAniline (10 mM)7.0190 ± 10
6-Hydrazinopyridyl-peptideBenzaldehydeAniline (100 mM)7.02,000 ± 100
Aminooxyacetyl-peptideBenzaldehydeAniline (100 mM)7.08.2 ± 1.0
Phenylhydrazine4-DimethylaminobenzaldehydeNone7.4~0.1
o-Carboxy-phenylhydrazine4-DimethylaminobenzaldehydeNone7.4~2.0
Table 2: Hydrolytic Stability of Hydrazone Linkages

The stability of the hydrazone bond is highly dependent on pH, with increased rates of hydrolysis observed under acidic conditions. This pH-sensitive nature is a key feature for applications requiring controlled release. Acylhydrazones generally exhibit greater stability at neutral pH compared to alkylhydrazones.

Hydrazone TypepH 5.0 (Half-life)pH 7.4 (Half-life)Reference
AlkylhydrazoneMinutes to HoursHours
AcylhydrazoneHours to DaysWeeks to Months
Phenylhydrazone (from APM)Increased hydrolysisStable
Alkylhydrazone (from BMCA)Significant hydrolysisModerate hydrolysis after 5h
Alkylhydrazone (from PMCA)Similar to pH 7.4Similar to pH 5.0

Key Experimental Protocols

The following are detailed methodologies for common bioconjugation experiments involving hydrazide chemistry.

Protocol 1: Labeling of Glycoproteins with Hydrazide-based Dyes

This protocol is suitable for labeling glycoproteins, such as antibodies, where the carbohydrate moieties are targeted for conjugation.

Materials:

  • Glycoprotein (B1211001) (e.g., antibody) solution (5 mg/mL)

  • 0.1 M Sodium acetate (B1210297) buffer, pH 5.5

  • Sodium meta-periodate (NaIO₄) solution (20 mM in acetate buffer, freshly prepared)

  • Ethylene (B1197577) glycol

  • Desalting column (e.g., Sephadex G-25)

  • Hydrazide-functionalized dye solution (50 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Buffer Exchange: Dialyze the glycoprotein against 0.1 M sodium acetate buffer, pH 5.5.

  • Periodate Oxidation:

    • Add an equal volume of 20 mM sodium meta-periodate solution to the glycoprotein solution.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Quenching: Stop the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes.

  • Purification of Oxidized Glycoprotein: Immediately purify the oxidized glycoprotein using a desalting column equilibrated with 0.1 M sodium acetate buffer, pH 5.5, to remove excess periodate.

  • Conjugation:

    • Add the hydrazide-dye solution to the purified oxidized glycoprotein solution (e.g., 200 µL of 50 mM hydrazide solution to 2 mL of protein solution).

    • Incubate for 2 hours at room temperature.

  • Final Purification: Purify the labeled glycoprotein from unreacted dye using a desalting column equilibrated with PBS, pH 7.2-7.4.

Protocol 2: General Kinetic Analysis of Hydrazone Formation

This protocol outlines a general method for determining the second-order rate constant of a hydrazide-carbonyl reaction using UV-Vis spectrophotometry.

Materials:

  • Hydrazide reagent stock solution

  • Carbonyl substrate stock solution

  • Reaction buffer (e.g., phosphate (B84403) buffer at a specific pH)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Reagent Preparation: Prepare stock solutions of the hydrazide and carbonyl compounds in the desired reaction buffer. For pseudo-first-order conditions, one reactant should be in large excess (at least 10-fold).

  • Kinetic Measurement:

    • Equilibrate the cuvette with the reaction buffer and the reactant that is not in excess at the desired temperature.

    • Initiate the reaction by adding the excess reactant and mix quickly.

    • Monitor the change in absorbance at a wavelength where the hydrazone product has a distinct absorbance maximum.

    • Record absorbance at regular time intervals until the reaction reaches completion.

  • Data Analysis:

    • For pseudo-first-order conditions, plot the natural logarithm of the change in absorbance versus time.

    • The slope of the resulting linear plot is the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the reactant in excess.

Visualizing Reaction Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the underlying mechanisms and experimental procedures.

Hydrazone Formation Reaction Mechanism

Caption: General mechanism of hydrazone formation.

Aniline-Catalyzed Hydrazone Ligation

Aniline_Catalysis Aldehyde Aldehyde (R-CHO) SchiffBase Activated Schiff Base Intermediate Aldehyde->SchiffBase + Aniline Aniline Aniline Catalyst Hydrazone Hydrazone Product SchiffBase->Hydrazone + Hydrazide Hydrazide Hydrazide (R'-NHNH₂) Aniline_regen Aniline Catalyst (regenerated) Hydrazone->Aniline_regen releases

Caption: Aniline-catalyzed hydrazone ligation pathway.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation

ADC_Workflow cluster_antibody_mod Antibody Modification cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation & Purification Antibody 1. Antibody Selection Oxidation 2. Glycan Oxidation (e.g., NaIO₄) Antibody->Oxidation PurifyAb 3. Purification of Oxidized Antibody Oxidation->PurifyAb Conjugation 5. Conjugation Reaction (pH 4-6) PurifyAb->Conjugation LinkerDrug 4. Hydrazide-Linker- Payload Synthesis LinkerDrug->Conjugation PurifyADC 6. Purification of ADC Conjugation->PurifyADC Characterization 7. Characterization (e.g., DAR, Purity) PurifyADC->Characterization

Caption: Workflow for ADC preparation via hydrazide chemistry.

A Technical Guide to the Fluorescent Labeling of Glycoproteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, function, and cellular localization.[1][2] The study of glycoproteins is therefore paramount in cell biology, proteomics, and the development of novel therapeutics. Fluorescent labeling provides a sensitive and specific methodology for the detection, quantification, and real-time visualization of glycoproteins in various experimental settings, including polyacrylamide gel electrophoresis (PAGE), Western blotting, and live-cell imaging.[1][3] This guide delves into the core principles of fluorescently labeling glycoproteins, offering a comparative overview of the primary methodologies, detailed experimental protocols, and quantitative data to inform experimental design.

Core Principles and Strategies

The fluorescent labeling of glycoproteins primarily targets the glycan moieties, leveraging their unique chemical structures. Three principal strategies have been established:

  • Chemical Labeling: This approach involves the direct chemical modification of existing glycan structures on the purified glycoprotein (B1211001).[4]

  • Metabolic Labeling: In this method, living cells are supplied with unnatural sugar precursors containing bioorthogonal functional groups, which are incorporated into newly synthesized glycoproteins.[5][6][7]

  • Enzymatic Labeling: This strategy utilizes specific enzymes to attach fluorescently tagged sugars to glycan chains.[2][8][9]

A comparison of these strategies is presented below:

FeatureChemical LabelingMetabolic LabelingEnzymatic Labeling
Principle Covalent labeling of existing glycans (e.g., periodate (B1199274) oxidation followed by reaction with hydrazide dyes).[1][10]Incorporation of bioorthogonal sugar analogs into nascent glycoproteins in living cells.[1][6]Enzyme-catalyzed transfer of a fluorescently-labeled sugar to the glycan.[2][8]
Specificity Generally targets specific sugar residues (e.g., sialic acids) but can be broad.[1][5]Specific to the metabolic pathway that incorporates the unnatural sugar.[6]Highly specific to the substrate of the enzyme used.[8][9]
Experimental Context Primarily for in vitro labeling of purified proteins.[10]Suitable for labeling glycoproteins in living cells and organisms.[5][6]Can be used for both in vitro and cell-surface labeling.[2]
Advantages Does not require cell culture; labels native glycoproteins.[5]Allows for the study of dynamic glycosylation processes in a native environment.[3][11]High specificity and mild reaction conditions.[9]
Disadvantages Can potentially alter protein function due to chemical modifications.May not be suitable for all cell types; potential for metabolic burden.[7]Requires specific enzymes and substrates; may be costly.

Chemical Labeling of Glycoproteins

Chemical labeling is a robust method for tagging purified glycoproteins. A prevalent technique involves the oxidation of cis-diols in sialic acid residues to generate aldehydes, which can then be covalently linked to fluorescent probes.

Periodate Oxidation and Hydrazide Dye Conjugation

This method relies on the mild oxidation of sialic acid residues with sodium periodate (NaIO₄) to create aldehyde groups. These aldehydes then react with hydrazide-containing fluorescent dyes to form a stable hydrazone bond.[10]

G Workflow for Hydrazide-Based Glycoprotein Staining A Purified Glycoprotein B Periodate Oxidation (e.g., NaIO₄) A->B Incubate C Generation of Aldehyde Groups on Sialic Acids B->C D Coupling with Fluorescent Hydrazide Dye C->D React E Formation of Stable Hydrazone Bond D->E F Purification of Labeled Glycoprotein E->F Remove excess dye G Downstream Analysis (e.g., SDS-PAGE, Microscopy) F->G

Caption: Workflow for hydrazide-based glycoprotein staining.

Experimental Protocol: Fluorescein (B123965) Hydrazide Labeling

This protocol provides a general guideline for labeling a purified glycoprotein with fluorescein hydrazide.[10]

Materials and Reagents:

  • Purified Glycoprotein (e.g., IgG antibody)

  • Sodium Periodate (NaIO₄)

  • Fluorescein Hydrazide

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5[10]

  • Quenching Solution: Ethylene (B1197577) Glycol

  • Anhydrous DMSO (for dissolving dye)

  • Purification Column (e.g., Sephadex G-25)[10]

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 5-10 mg/mL.[10]

    • Prepare a 20-100 mM solution of sodium periodate in the Reaction Buffer immediately before use. Protect this solution from light.

    • Add the periodate solution to the glycoprotein solution and incubate for 20-30 minutes at 4°C in the dark.

    • Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 5-10 minutes at 4°C.

    • Remove excess periodate and quenching agent by buffer exchange into the Reaction Buffer using a desalting column.

  • Coupling with Fluorescein Hydrazide:

    • Prepare a stock solution of fluorescein hydrazide in anhydrous DMSO.

    • Add the fluorescein hydrazide stock solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of dye to protein is a common starting point.[10]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of Labeled Glycoprotein:

    • Purify the labeled glycoprotein from unconjugated fluorescein hydrazide using a size-exclusion chromatography column (e.g., Sephadex G-25).[10]

    • Equilibrate the column with PBS, pH 7.4.

    • Apply the reaction mixture to the column and elute with PBS.

    • Collect the fractions containing the yellow-colored, labeled protein. Monitor the elution at 280 nm (for protein) and ~494 nm (for fluorescein).[10]

    • Store the purified, labeled glycoprotein at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C or -80°C.[10]

Metabolic Labeling of Glycoproteins

Metabolic labeling allows for the visualization of glycosylation in living cells.[3] This is achieved by introducing unnatural sugars with bioorthogonal chemical reporters (e.g., azides or alkynes) into cellular glycan biosynthetic pathways.[6][7] These reporters are then detected via "click chemistry" or Staudinger ligation with a fluorescent probe.[6]

G Metabolic Labeling and Click Chemistry Detection A Living Cells B Incubate with Unnatural Sugar (e.g., GalNAz, ManNAz) A->B C Metabolic Incorporation into Glycoproteins B->C D Cell Lysis or Fixation C->D E Click Chemistry Reaction (with fluorescent alkyne probe) D->E F Covalent Labeling of Glycoproteins E->F G Analysis (e.g., Fluorescence Microscopy, Flow Cytometry) F->G

Caption: Metabolic labeling and fluorescent detection of glycoproteins.

Experimental Protocol: Metabolic Labeling with Azido (B1232118) Sugars

This protocol describes the metabolic labeling of cellular glycoproteins with an azido-modified sugar followed by fluorescent detection.[6]

Materials and Reagents:

  • Cell culture medium and supplements

  • Tetraacetylated azido-sugar precursor (e.g., Ac₄GalNAz, Ac₄ManNAz, or Ac₄GlcNAz)[6]

  • Fluorescent alkyne probe (e.g., a fluorescently labeled DBCO or BCN)

  • Cell lysis buffer (if applicable)

  • PBS, pH 7.4

  • Fixation and permeabilization buffers (for imaging)

Procedure:

  • Metabolic Incorporation:

    • Culture cells to the desired confluency.

    • Add the tetraacetylated azido-sugar precursor to the culture medium. The final concentration will need to be optimized for the specific cell type and sugar, but a starting point of 25-50 µM is common.

    • Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido sugar into the glycoproteins.[6]

  • Cell Preparation:

    • For analysis by gel electrophoresis, harvest and lyse the cells.

    • For fluorescence microscopy, wash the cells with PBS, then fix and permeabilize according to standard protocols.

  • Fluorescent Labeling (Click Chemistry):

    • Prepare a solution of the fluorescent alkyne probe in an appropriate buffer.

    • Incubate the cell lysate or the fixed and permeabilized cells with the fluorescent alkyne probe. The concentration and incubation time will depend on the specific probe and should be optimized.

    • Wash the cells or protein extracts to remove any unbound probe.

  • Analysis:

    • For cell lysates, analyze the labeled glycoproteins by 1D or 2D gel electrophoresis followed by fluorescence imaging.[6]

    • For cells, visualize the labeled glycoproteins using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Enzymatic Labeling of Glycoproteins

Enzymatic labeling offers high specificity by using glycosyltransferases to attach a fluorescently labeled sugar donor to the glycan chain of a glycoprotein.[2][8] For example, sialyltransferases can be used to transfer a fluorescently-labeled sialic acid onto terminal galactose residues.[8]

G Enzymatic Glycoprotein Labeling A Glycoprotein with Terminal Galactose D Incubation A->D B Fluorescently-Labeled Sialic Acid Donor (e.g., Cy3-CMP-Neu5Ac) B->D C Sialyltransferase C->D E Fluorescently Labeled Glycoprotein D->E F Analysis E->F

Caption: Enzymatic labeling of a glycoprotein using a sialyltransferase.

Experimental Protocol: Enzymatic Labeling with a Sialyltransferase

This protocol outlines a general procedure for labeling glycoproteins with a fluorescent sialic acid.[2]

Materials and Reagents:

  • Purified Glycoprotein

  • Recombinant Sialyltransferase

  • Fluorescently-labeled CMP-Sialic Acid (e.g., Cy3-CMP-Neu5Ac)

  • Reaction Buffer (optimal for the specific sialyltransferase)

  • Optional: Neuraminidase (to remove existing sialic acids for maximal labeling)[2]

Procedure:

  • Optional Desialylation:

    • To achieve maximum labeling, pre-treat the glycoprotein with a neuraminidase to remove existing sialic acids. This exposes terminal galactose residues for subsequent labeling.[2]

    • Incubate the glycoprotein with neuraminidase according to the manufacturer's instructions.

    • Purify the desialylated glycoprotein.

  • Labeling Reaction:

    • In a reaction tube, combine the glycoprotein, recombinant sialyltransferase, and fluorescently-labeled CMP-sialic acid in the appropriate reaction buffer.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient duration (e.g., 1-4 hours).

  • Purification and Analysis:

    • Separate the labeled glycoprotein from the reaction components, including the enzyme and excess fluorescent donor, using size-exclusion chromatography or another suitable purification method.

    • Analyze the labeled glycoprotein by SDS-PAGE and fluorescence imaging.[2]

Common Fluorescent Dyes for Glycoprotein Labeling

The choice of fluorescent dye is critical and depends on the specific application, the available instrumentation, and the desired photophysical properties.

Fluorescent DyeExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)Key Features
FITC ~495~5170.92~75,000Widely used, but pH sensitive and prone to photobleaching.[12]
TRITC ~550~5730.28~85,000Often used in combination with FITC for two-color imaging.[12]
Alexa Fluor 488 ~493~5190.92~73,000Photostable and pH-insensitive alternative to FITC.[12]
Alexa Fluor 555 ~555~5650.10~155,000Bright and photostable red-orange fluorophore.
Cy3 ~550~5700.15~150,000Commonly used for protein and nucleic acid labeling.
Cy5 ~649~6700.20~250,000Bright, far-red fluorophore suitable for multiplexing.
2-AB ~330~420-~13,000Commonly used for labeling released glycans for HPLC analysis.
2-AA ~360~425-~5,000Another common label for HPLC analysis of glycans.

Note: Quantum yield and molar extinction coefficient values can vary depending on the solvent and conjugation state.

Conclusion

The fluorescent labeling of glycoproteins is a powerful and versatile tool in glycobiology and drug development. The choice of labeling strategy—chemical, metabolic, or enzymatic—should be carefully considered based on the specific research question and experimental system. Chemical methods are well-suited for purified glycoproteins, metabolic labeling enables the study of glycosylation in living systems, and enzymatic labeling provides high specificity. By understanding the principles and protocols outlined in this guide, researchers can effectively utilize fluorescent labeling to gain deeper insights into the complex world of glycoproteins.

References

Methodological & Application

Application Notes and Protocols for DiSulfo-ICG Hydrazide Glycoprotein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The labeling of glycoproteins is a critical technique in biomedical research and drug development, enabling the visualization, tracking, and quantification of these essential biomolecules. Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for various diagnostic applications. Its derivative, DiSulfo-ICG, offers enhanced water solubility and stability, making it an excellent candidate for bioconjugation. This document provides a detailed protocol for the labeling of glycoproteins using DiSulfo-ICG hydrazide.

The methodology is based on a two-step process. First, the carbohydrate moieties of the glycoprotein (B1211001) are oxidized to generate reactive aldehyde groups. This is typically achieved through mild periodate (B1199274) oxidation of cis-diols present in the sugar residues. Subsequently, the hydrazide group of DiSulfo-ICG reacts with the newly formed aldehydes to create a stable hydrazone bond, covalently attaching the fluorescent dye to the glycoprotein. This site-specific labeling approach often preserves the biological activity of the protein, as the modification occurs on the glycan chains, away from the protein's active sites.

Physicochemical and Spectral Properties of DiSulfo-ICG

PropertyValue
Molecular FormulaC₄₅H₅₁ClN₄Na₂O₁₀S₃
Excitation Maximum (approx.)757 nm
Emission Maximum (approx.)835 nm
Solvent for Stock SolutionDMSO or DMF

Experimental Protocols

This section details the necessary reagents and step-by-step procedures for the successful labeling of glycoproteins with this compound.

Materials and Reagents
  • Glycoprotein of interest

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Glycerol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium acetate (B1210297) buffer, 0.1 M, pH 5.5

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Orbital shaker or rotator

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for this compound Glycoprotein Labeling cluster_oxidation Step 1: Glycoprotein Oxidation cluster_labeling Step 2: Hydrazide Labeling cluster_analysis Step 3: Characterization prep_glycoprotein Prepare Glycoprotein Solution in 0.1 M Sodium Acetate, pH 5.5 prep_periodate Prepare fresh NaIO₄ Solution oxidation Incubate Glycoprotein with NaIO₄ (30 min, room temperature, in the dark) prep_periodate->oxidation Add to glycoprotein solution quench Quench with Glycerol (10 min, room temperature) oxidation->quench Stop reaction purify_oxidized Purify Oxidized Glycoprotein (Desalting column) quench->purify_oxidized prep_dye Prepare this compound Stock Solution in DMSO labeling Incubate Oxidized Glycoprotein with this compound (2 hours, room temperature) purify_oxidized->labeling Proceed to labeling prep_dye->labeling Add to purified oxidized glycoprotein purify_labeled Purify Labeled Glycoprotein (Desalting column) labeling->purify_labeled characterization Characterize Labeled Glycoprotein (SDS-PAGE, Spectroscopy) purify_labeled->characterization Proceed to analysis

Step-by-Step Guide to DiSulfo-ICG Hydrazide Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of DiSulfo-ICG hydrazide to glycoproteins, such as antibodies, for applications in biomedical imaging and diagnostics. DiSulfo-ICG is a near-infrared (NIR) fluorescent dye, and its hydrazide derivative allows for specific labeling of biomolecules through reaction with carbonyl groups.

Introduction

Indocyanine green (ICG) is a cyanine (B1664457) dye with strong absorption and fluorescence in the near-infrared spectrum (700-900 nm), a window where biological tissues have low autofluorescence and light scattering. This property makes ICG an ideal candidate for in vivo imaging. This compound is a derivative of ICG that contains a hydrazide functional group. This group specifically reacts with aldehyde or ketone groups to form a stable hydrazone bond. This chemistry is particularly useful for labeling glycoproteins, as the sugar moieties can be gently oxidized to create aldehyde groups, allowing for site-specific conjugation that is less likely to interfere with the protein's function compared to amine-reactive labeling.

Principle of Conjugation

The conjugation of this compound to glycoproteins is a two-step process:

  • Oxidation of the Glycoprotein (B1211001): The carbohydrate chains of the glycoprotein are oxidized using a mild oxidizing agent, such as sodium meta-periodate (NaIO₄). This reaction cleaves the vicinal diols of the sugar residues to form reactive aldehyde groups.

  • Hydrazone Bond Formation: The aldehyde-containing glycoprotein is then reacted with this compound. The hydrazide group of the dye nucleophilically attacks the aldehyde group on the glycoprotein, forming a stable hydrazone linkage.

Materials and Equipment

Reagents
  • Glycoprotein (e.g., antibody) in a suitable buffer (e.g., 0.1 M Sodium Acetate (B1210297), pH 5.5)

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium Acetate Buffer, pH 5.5

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Purification resin (e.g., Sephadex G-25)

  • (Optional) Aniline (B41778) (as a catalyst)

Equipment
  • Spectrophotometer

  • Chromatography columns

  • Centrifuge

  • Reaction tubes

  • Pipettes

  • pH meter

  • Vortex mixer

  • Rotator or shaker

Experimental Protocols

Part 1: Oxidation of Glycoprotein to Generate Aldehyde Groups

This step is for glycoproteins that do not already contain accessible aldehyde groups.

  • Prepare the Glycoprotein Solution: Dissolve the glycoprotein in 0.1 M sodium acetate buffer, pH 5.5, to a final concentration of 5 mg/mL.

  • Prepare the Periodate (B1199274) Solution: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5.

  • Oxidation Reaction: Add an equal volume of the 20 mM periodate solution to the glycoprotein solution (a 1:1 volume ratio). Mix gently and incubate for 5-15 minutes at room temperature, protected from light. The optimal incubation time may need to be determined empirically for each specific glycoprotein.

  • Purification of the Oxidized Glycoprotein: Immediately after incubation, remove the excess periodate and byproducts by desalting or dialysis against 0.1 M sodium acetate buffer, pH 5.5. Gel filtration using a Sephadex G-25 column is a common method.

Part 2: Conjugation of this compound to the Oxidized Glycoprotein
  • Prepare the this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 50 mM.

  • Conjugation Reaction: Add the this compound stock solution to the purified, oxidized glycoprotein solution. A common starting point is a 20 to 50-fold molar excess of the hydrazide dye to the protein.[1] The reaction is typically carried out for 2 hours at room temperature with gentle stirring or rotation, protected from light. For improved efficiency, aniline can be added as a catalyst.[2]

  • Purification of the Conjugate: After the incubation period, the unconjugated this compound must be removed from the labeled glycoprotein. This is typically achieved by gel filtration chromatography (e.g., Sephadex G-25) or extensive dialysis against PBS, pH 7.4.

Characterization of the DiSulfo-ICG-Glycoprotein Conjugate

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and reproducibility of the conjugate. It can be determined spectrophotometrically.

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength of DiSulfo-ICG (approximately 780 nm).

  • Calculate the DOL using the following formulas:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • DOL = A_max / (ε_dye × Protein Concentration)

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength (~780 nm).

    • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A_max for the free dye).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

    • ε_dye is the molar extinction coefficient of this compound at its A_max (for ICG, this is approximately 230,000 M⁻¹cm⁻¹).[3]

An optimal DOL for antibodies is generally between 2 and 10.[1] Over-labeling can lead to fluorescence quenching and protein aggregation.[1]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Glycoprotein Concentration 5 mg/mLIn 0.1 M Sodium Acetate, pH 5.5
Sodium Periodate Concentration 20 mMFreshly prepared
Oxidation Time 5-15 minutesOptimization may be required
This compound Stock 50 mM in DMSO
Molar Ratio (Dye:Protein) 20:1 to 50:1Starting point for optimization
Conjugation Reaction Time 2 hoursAt room temperature
Optimal DOL for Antibodies 2 - 10Application-dependent

Diagrams

experimental_workflow cluster_prep Preparation cluster_oxidation Oxidation cluster_conjugation Conjugation cluster_purification_char Purification & Characterization prep_protein Prepare Glycoprotein Solution (5 mg/mL in Acetate Buffer, pH 5.5) oxidation Mix Glycoprotein and Periodate (1:1 v/v) Incubate 5-15 min at RT prep_protein->oxidation prep_periodate Prepare 20 mM Sodium Periodate (in Acetate Buffer, pH 5.5) prep_periodate->oxidation purify_oxidized Purify Oxidized Glycoprotein (Gel Filtration or Dialysis) oxidation->purify_oxidized conjugation Mix Oxidized Protein and Dye (20-50 fold molar excess of dye) Incubate 2 hours at RT purify_oxidized->conjugation prep_dye Prepare 50 mM this compound (in DMSO) prep_dye->conjugation purify_conjugate Purify DiSulfo-ICG Conjugate (Gel Filtration or Dialysis) conjugation->purify_conjugate characterization Characterize Conjugate (Spectrophotometry for DOL) purify_conjugate->characterization

Caption: Experimental workflow for this compound conjugation to glycoproteins.

signaling_pathway glycoprotein Glycoprotein (with sugar moieties) oxidized_glycoprotein Oxidized Glycoprotein (with aldehyde groups) glycoprotein->oxidized_glycoprotein Sodium meta-periodate conjugate DiSulfo-ICG-Glycoprotein Conjugate (Hydrazone bond) oxidized_glycoprotein->conjugate disulfo_icg This compound disulfo_icg->conjugate

Caption: Chemical reaction scheme for this compound conjugation.

References

Application Notes and Protocols: DiSulfo-ICG Hydrazide for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of glycoproteins is critical for understanding a myriad of biological processes, from cell signaling and immune recognition to disease pathogenesis. Western blotting is a cornerstone technique for protein analysis, and the use of near-infrared (NIR) fluorescent dyes has significantly advanced its quantitative capabilities. DiSulfo-ICG hydrazide is a NIR fluorescent dye that offers a highly sensitive and specific method for the detection of glycoproteins on Western blots. Its hydrazide functional group allows for covalent labeling of carbohydrate moieties on glycoproteins that have been oxidized to create aldehyde groups. This direct labeling method provides a robust and quantitative alternative to traditional antibody-based detection of glycoproteins.

The use of NIR dyes like this compound provides several advantages over traditional chemiluminescent or visible fluorescent methods. These include higher signal-to-noise ratios due to lower autofluorescence of biological samples and blotting membranes in the NIR spectrum, and a wider linear dynamic range, which is crucial for accurate protein quantification.[1][2] This allows for the detection of both low and high abundance glycoproteins on the same blot without signal saturation.

Principle of the Method

The detection of glycoproteins using this compound on a Western blot is a two-step process. First, the carbohydrate side chains of the glycoproteins are oxidized using a mild oxidizing agent, typically sodium meta-periodate (NaIO₄). This reaction cleaves the vicinal diols of the sugar residues, creating reactive aldehyde groups. In the second step, the hydrazide group of the DiSulfo-ICG molecule reacts with the newly formed aldehyde groups to form a stable covalent hydrazone bond. The glycoprotein (B1211001) is now labeled with a highly fluorescent NIR dye, which can be detected using an appropriate imaging system.

Data Presentation

Spectral Properties of this compound
PropertyValue
Excitation Maximum (λex)~780 nm
Emission Maximum (λem)~800 nm
Reactive GroupHydrazide
Target Functional GroupAldehyde
SolubilityWater-soluble
Comparison of Detection Methods for Western Blotting
FeatureThis compound (NIR Fluorescence)ChemiluminescenceVisible Fluorescence
Principle Direct covalent labeling of glycoproteinsEnzyme-catalyzed light reactionAntibody-based detection with visible fluorophores
Dynamic Range Wide (enabling quantification of low and high abundance proteins)Narrow (prone to signal saturation)Moderate
Signal Stability High (stable signal for hours to days)Transient (signal decays over time)Moderate (prone to photobleaching)
Multiplexing Feasible with other NIR dyes in different channelsNot possiblePossible with spectrally distinct dyes
Quantification Highly quantitativeSemi-quantitativeQuantitative, but can be limited by autofluorescence
Background Low (minimal autofluorescence in the NIR spectrum)Variable (can have high background)High (membranes and biological samples autofluoresce in the visible range)

Experimental Protocols

Materials and Reagents
  • This compound

  • Glycoprotein standards (e.g., Horseradish Peroxidase (HRP), Ovalbumin)

  • Non-glycoprotein control (e.g., Bovine Serum Albumin (BSA))

  • PVDF or nitrocellulose membrane

  • Sodium meta-periodate (NaIO₄)

  • Reaction Buffer: 100 mM Sodium Acetate, pH 5.5

  • Labeling Buffer: 100 mM Sodium Acetate, pH 5.5 with 10 mM aniline (B41778) (optional catalyst)

  • Wash Buffer: Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with 0.1% Tween-20 (PBST/TBST)

  • Methanol (B129727) (for PVDF membrane activation)

  • Deionized water

  • Orbital shaker

  • NIR fluorescence imaging system (e.g., LI-COR Odyssey, Azure Sapphire)

Experimental Workflow

G cluster_0 Protein Separation and Transfer cluster_1 Glycoprotein Labeling cluster_2 Detection and Analysis sds_page 1. SDS-PAGE transfer 2. Western Blot Transfer sds_page->transfer oxidation 3. Periodate (B1199274) Oxidation transfer->oxidation washing1 4. Washing oxidation->washing1 labeling 5. This compound Labeling washing1->labeling washing2 6. Washing labeling->washing2 imaging 7. NIR Imaging washing2->imaging analysis 8. Data Analysis imaging->analysis

Workflow for this compound Western Blot Analysis.

Detailed Protocol for On-Membrane Glycoprotein Detection
  • Protein Gel Electrophoresis and Transfer:

    • Separate your protein samples, along with a glycoprotein standard and a non-glycoprotein control, by SDS-PAGE.

    • Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane according to standard Western blot protocols.

    • Note: If using a PVDF membrane, activate it in methanol for 30 seconds and then equilibrate in transfer buffer before setting up the transfer.

  • Periodate Oxidation of Glycoproteins:

    • After transfer, wash the membrane briefly with deionized water.

    • Prepare a fresh 10 mM solution of sodium meta-periodate in Reaction Buffer (100 mM Sodium Acetate, pH 5.5).

    • Incubate the membrane in the periodate solution for 20 minutes at room temperature on an orbital shaker, protected from light.

    • Note: This step oxidizes the cis-diols of the carbohydrate moieties to aldehydes.

  • Washing:

    • Wash the membrane three times for 5 minutes each with deionized water to remove excess periodate.

  • This compound Labeling:

    • Prepare a 10-50 µM solution of this compound in Labeling Buffer (100 mM Sodium Acetate, pH 5.5). The optimal concentration should be determined empirically.

    • Incubate the membrane in the this compound solution for 60-90 minutes at room temperature on an orbital shaker, protected from light.

    • Note: The addition of 10 mM aniline to the Labeling Buffer can catalyze the reaction and improve labeling efficiency.[3]

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with Wash Buffer (PBST or TBST) to remove unbound dye.

    • Perform a final rinse with PBS or TBS without detergent.

  • Imaging and Data Analysis:

    • Allow the membrane to dry completely in the dark.

    • Image the blot using a digital imaging system equipped with a laser and filter set appropriate for the 800 nm channel (e.g., excitation ~780 nm, emission ~800 nm).

    • Quantify the band intensities using appropriate image analysis software. Normalize the signal of your target glycoprotein to a loading control if necessary.

Signaling Pathway Visualization

Glycosylation plays a crucial role in regulating the function of many cell surface receptors, including the Epidermal Growth Factor Receptor (EGFR). The N-glycosylation of EGFR is essential for its proper folding, trafficking to the cell surface, ligand binding, and subsequent activation of downstream signaling pathways that control cell growth, proliferation, and survival.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Response egf EGF egfr EGFR (Glycosylated) egf->egfr Binding ras Ras egfr->ras pi3k PI3K egfr->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Proliferation erk->proliferation akt Akt pi3k->akt survival Survival akt->survival

EGFR Signaling Pathway and the Role of Glycosylation.

Troubleshooting

ProblemPossible CauseSolution
High Background Incomplete washingIncrease the number and duration of wash steps.
Non-specific binding of the dyeEnsure the membrane is fully submerged during all steps. Use a low-fluorescence PVDF membrane.
Contaminated buffers or equipmentUse fresh, filtered buffers and clean incubation trays.
Weak or No Signal Inefficient oxidationEnsure the sodium periodate solution is freshly prepared. Optimize the concentration and incubation time for oxidation.
Inefficient labelingOptimize the concentration of this compound and the incubation time. Consider adding aniline to the labeling buffer.
Low abundance of glycoproteinIncrease the amount of protein loaded on the gel.
Multiple Bands Protein degradationUse protease inhibitors during sample preparation.
Non-specific oxidationEnsure the periodate concentration and incubation time are not excessive.
Uneven Staining Membrane dried out during incubationEnsure the membrane is always covered with sufficient buffer.
Air bubbles during transfer or incubationCarefully remove any air bubbles between the gel and membrane during transfer and ensure even agitation during incubations.

Conclusion

This compound offers a powerful tool for the sensitive and quantitative detection of glycoproteins in Western blot analysis. Its near-infrared fluorescence properties provide significant advantages in terms of signal-to-noise ratio and linear dynamic range, making it an ideal choice for researchers studying glycosylation in various biological contexts. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can effectively utilize this compound to obtain high-quality, reproducible data on glycoprotein expression and regulation.

References

Application Notes and Protocols for DiSulfo-ICG Hydrazide in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DiSulfo-ICG hydrazide is a near-infrared (NIR) fluorescent dye designed for the sensitive detection and quantification of biomolecules containing aldehyde or ketone groups. Its application in flow cytometry is particularly valuable for analyzing cell surface glycosylation patterns, a critical aspect of cell signaling, immune recognition, and disease pathology. The dye's spectral properties in the NIR region (excitation ~780 nm, emission ~800 nm) minimize interference from cellular autofluorescence, leading to an improved signal-to-noise ratio and enhanced detection sensitivity.[1]

This application note provides a detailed protocol for labeling cell surface glycoproteins with this compound for subsequent analysis by flow cytometry. The methodology is based on the chemical ligation between the hydrazide moiety of the dye and aldehyde groups generated on cell surface glycans through mild periodate (B1199274) oxidation.

Principle of Detection

The labeling strategy involves a two-step process:

  • Oxidation: Treatment of live cells with a low concentration of sodium periodate (NaIO₄) at a reduced temperature selectively oxidizes the cis-diol groups of sialic acid residues on cell surface glycoproteins, generating reactive aldehyde groups. This mild oxidation is crucial for maintaining cell viability.

  • Labeling: The hydrazide group of this compound nucleophilically attacks the generated aldehyde groups, forming a stable covalent hydrazone bond. The cells are now fluorescently labeled and ready for flow cytometric analysis.

The intensity of the NIR fluorescence is directly proportional to the abundance of sialylated glycoproteins on the cell surface, allowing for quantitative comparisons between different cell populations.

Data Presentation

Spectral Properties of DiSulfo-ICG
ParameterWavelength (nm)Notes
Maximum Excitation~780Compatible with red/NIR lasers on modern flow cytometers.
Maximum Emission~800Detected in a far-red/NIR channel, minimizing spectral overlap with common fluorophores.
Recommended Starting Conditions for Staining Protocol

The following table provides recommended starting concentrations and incubation times. Note: These parameters should be optimized for each specific cell type and experimental setup to achieve the best results.

StepReagentConcentrationIncubation TimeTemperature
Oxidation Sodium Periodate (NaIO₄)1-2 mM15-20 minutes4°C (on ice)
Labeling This compound10-50 µM30-60 minutesRoom Temperature

Experimental Protocols

Materials and Reagents
  • Cells of interest (e.g., Jurkat, CHO, or other mammalian cell lines)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Periodate (NaIO₄)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% Bovine Serum Albumin or Fetal Bovine Serum)

  • Viability dye (optional, e.g., Propidium Iodide or a fixable viability dye)

  • Flow cytometry tubes

Preparation of Reagents
  • This compound Stock Solution (10 mM):

    • Prepare the stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store in small aliquots at -20°C, protected from light and moisture.

  • Sodium Periodate Solution (100 mM):

    • Prepare a 100 mM stock solution of NaIO₄ in PBS, pH 7.4.

    • This solution should be prepared fresh before each experiment and protected from light.

Staining Protocol
  • Cell Preparation:

    • Harvest cells and wash them once with ice-cold PBS.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

    • Resuspend the cell pellet in ice-cold PBS to a concentration of 1-5 x 10⁶ cells/mL.

  • Oxidation of Cell Surface Glycans:

    • To the cell suspension, add the 100 mM NaIO₄ stock solution to a final concentration of 1-2 mM.

    • Incubate the cells on ice (4°C) in the dark for 15-20 minutes.

    • Quench the oxidation reaction by washing the cells twice with 10 mL of ice-cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C after each wash.

  • Labeling with this compound:

    • After the final wash, resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1-5 x 10⁶ cells/mL.

    • Add the 10 mM this compound stock solution to the cell suspension to a final concentration of 10-50 µM.

    • Incubate at room temperature for 30-60 minutes, protected from light.

  • Washing:

    • After incubation, wash the cells twice with 10 mL of Flow Cytometry Staining Buffer to remove any unbound dye.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C after each wash.

  • Final Resuspension and Analysis:

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

    • If desired, add a viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.

    • Keep the cells on ice and protected from light until analysis on a flow cytometer.

Flow Cytometry Analysis
  • Instrument Setup:

    • Use a flow cytometer equipped with a laser that can excite the DiSulfo-ICG dye (e.g., a red laser around 640 nm or a dedicated NIR laser around 785 nm). While a 785 nm laser is optimal, a 640 nm laser can often provide sufficient excitation for ICG and its derivatives.

    • Set the emission filter to collect the signal in the near-infrared range (e.g., a bandpass filter around 820/60 nm).

    • It is crucial to set the voltage for the NIR detector appropriately to ensure that the negative (unstained and oxidized-only) population is on scale and the positive signal from stained cells is within the linear range of detection.

  • Controls:

    • Unstained Cells: To set the baseline fluorescence and gate for the negative population.

    • Oxidized-Only Cells (No Dye): To ensure that the oxidation step itself does not cause an increase in fluorescence in the detection channel.

    • Dye-Only Cells (No Oxidation): To control for non-specific binding of the this compound to the cell surface.

  • Data Acquisition and Analysis:

    • Acquire data for each sample, collecting a sufficient number of events for statistical analysis.

    • Gate on the live, single-cell population.

    • Analyze the fluorescence intensity in the NIR channel to quantify the level of cell surface glycosylation. The Mean Fluorescence Intensity (MFI) and the percentage of positive cells can be used as quantitative metrics.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

GlycoproteinLabeling Chemical Labeling of Cell Surface Glycoproteins cluster_oxidation Step 1: Oxidation cluster_labeling Step 2: Labeling cluster_analysis Step 3: Analysis Cell Cell with Sialylated Glycoproteins OxidizedCell Cell with Aldehyde Groups Cell->OxidizedCell Mild Oxidation at 4°C NaIO4 Sodium Periodate (NaIO4) NaIO4->Cell OxidizedCell_ref Cell with Aldehyde Groups ICG This compound ICG->OxidizedCell_ref LabeledCell Fluorescently Labeled Cell LabeledCell_ref Fluorescently Labeled Cell OxidizedCell_ref->LabeledCell Hydrazone Bond Formation FlowCytometer Flow Cytometer LabeledCell_ref->FlowCytometer NIR Excitation & Emission

Caption: Workflow for labeling cell surface glycoproteins with this compound.

ExperimentalWorkflow Experimental Workflow for Flow Cytometry Start Start: Cell Culture Harvest Harvest & Wash Cells Start->Harvest Oxidize Oxidize with NaIO4 (15-20 min, 4°C) Harvest->Oxidize Wash1 Wash Cells (x2) Oxidize->Wash1 Label Label with this compound (30-60 min, RT) Wash1->Label Wash2 Wash Cells (x2) Label->Wash2 Analyze Analyze on Flow Cytometer Wash2->Analyze

Caption: Step-by-step experimental workflow for this compound staining.

References

Application Notes and Protocols for In Vivo Imaging with DiSulfo-ICG Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful technique for in vivo studies, offering deep tissue penetration and low autofluorescence, which results in a high signal-to-background ratio.[1] DiSulfo-ICG hydrazide is a water-soluble, near-infrared fluorescent dye that is a derivative of Indocyanine Green (ICG). The hydrazide functional group allows for its covalent conjugation to aldehyde or ketone groups on biomolecules, such as the oxidized carbohydrate moieties of glycoproteins and antibodies. This site-specific labeling is particularly advantageous for antibodies, as it often avoids modification of the antigen-binding sites, thereby preserving their biological activity.

These application notes provide a detailed protocol for the conjugation of this compound to antibodies and subsequent in vivo imaging in animal models.

Properties of this compound

DiSulfo-ICG is a derivative of Indocyanine Green (ICG), a dye approved for clinical use.[2] The addition of two sulfo groups enhances its water solubility. The spectral properties of ICG dyes are in the near-infrared range, typically with an excitation maximum around 780 nm and an emission maximum around 800 nm, making them ideal for in vivo imaging.[3]

PropertyValueReference
Excitation Maximum (approx.)780 nm[3]
Emission Maximum (approx.)800 nm[3]
Functional GroupHydrazide[4]
SolubilityHigh in aqueous solutions[5]

Experimental Protocols

Part 1: Antibody Labeling with this compound

This protocol describes the site-specific conjugation of this compound to the carbohydrate chains of an antibody.

Materials:

  • Purified antibody (e.g., IgG)

  • This compound

  • Sodium periodate (B1199274) (NaIO₄)

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 6.0-7.4

  • Quenching Solution: 1 M glycerol (B35011) or ethylene (B1197577) glycol

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Protocol:

  • Antibody Oxidation:

    • Dissolve the antibody in the Reaction Buffer to a final concentration of 2-10 mg/mL.

    • Prepare a fresh solution of sodium periodate in the Reaction Buffer (e.g., 20 mM).

    • Add the periodate solution to the antibody solution at a final concentration of 1-2 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.

    • Quench the reaction by adding the Quenching Solution to a final concentration of 20 mM and incubate for 10 minutes on ice.

    • Remove excess periodate and quenching agent by buffer exchange into Coupling Buffer using a desalting column.

  • This compound Conjugation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-20 mM).

    • Add the this compound stock solution to the oxidized antibody solution. The optimal dye-to-protein molar ratio should be determined empirically, but a starting point of a 10- to 20-fold molar excess of dye to antibody is recommended.[6][7] The final DMSO concentration in the reaction mixture should be less than 10%.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Purify the antibody-DiSulfo-ICG hydrazide conjugate from unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

    • Collect the fractions containing the labeled antibody, which can be visually identified by its color.

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody. This can be calculated using the following formula after measuring the absorbance of the conjugate at 280 nm and ~780 nm:

      • DOL = (A_dye / ε_dye) / (A_protein / ε_protein)

      • Where A is the absorbance and ε is the molar extinction coefficient. A correction factor for the dye's absorbance at 280 nm should be applied.[8] For most antibodies, a DOL between 2 and 10 is considered optimal.[8]

Part 2: In Vivo Imaging Protocol

This protocol provides a general guideline for in vivo fluorescence imaging in a mouse tumor model.

Materials:

  • Animal model (e.g., tumor-bearing mouse)

  • Antibody-DiSulfo-ICG hydrazide conjugate

  • Sterile PBS

  • In vivo imaging system with appropriate NIR filters (Excitation: ~745-780 nm, Emission: >800 nm)

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Animal Preparation:

    • Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).

    • Place the animal in the imaging chamber of the in vivo imaging system.

  • Administration of the Conjugate:

    • Dilute the antibody-DiSulfo-ICG hydrazide conjugate in sterile PBS to the desired concentration.

    • Administer the conjugate to the animal via an appropriate route. For antibodies, intravenous (IV) injection is common.[9] The optimal dose will depend on the antibody and target, but a starting range of 1-10 mg/kg can be considered.

  • In Vivo Fluorescence Imaging:

    • Acquire fluorescence images at various time points post-injection to determine the optimal imaging window. Typical imaging time points for antibody conjugates can range from a few hours to several days (e.g., 2, 4, 8, 24, 48, and 72 hours).[10]

    • Acquire a baseline image before injection to assess autofluorescence.

    • Set the imaging parameters (exposure time, binning, etc.) to achieve a good signal-to-noise ratio without saturation.

  • Image Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a non-target tissue (e.g., muscle) to quantify the fluorescence intensity.

    • Calculate the signal-to-background ratio (SBR) by dividing the average fluorescence intensity of the tumor ROI by that of the non-target tissue ROI. A minimum SBR of 1.5 is generally required to discriminate fluorescent lesions.[11][12]

Quantitative Data Summary

The following table summarizes typical parameters for in vivo imaging with ICG-conjugated antibodies. Note that these are starting points and should be optimized for each specific conjugate and animal model.

ParameterTypical RangeReference
Conjugation
Dye-to-Antibody Molar Ratio (initial)10:1 to 20:1[6][7]
Degree of Labeling (DOL) (final)2 - 10[8]
In Vivo Imaging
Administration RouteIntravenous (IV)[9]
Dosage1 - 10 mg/kg[13]
Imaging Time Points (post-injection)2, 4, 8, 24, 48, 72 hours[10]
Signal-to-Background Ratio (SBR)> 1.5[11][12]

Visualizations

experimental_workflow cluster_labeling Part 1: Antibody Labeling cluster_imaging Part 2: In Vivo Imaging oxidation Antibody Oxidation (Sodium Periodate) conjugation Conjugation with This compound oxidation->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (Spectroscopy, DOL Calculation) purification->characterization animal_prep Animal Preparation (Anesthesia) characterization->animal_prep Labeled Antibody administration Conjugate Administration (e.g., IV Injection) animal_prep->administration imaging In Vivo Fluorescence Imaging (NIR System) administration->imaging analysis Image Analysis (ROI, SBR Calculation) imaging->analysis

Caption: Experimental workflow for in vivo imaging with this compound.

antibody_pathway cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Cellular Uptake injection IV Injection of Antibody-DiSulfo-ICG circulation Circulation in Bloodstream injection->circulation extravasation Extravasation into Tumor Tissue circulation->extravasation Enhanced Permeability and Retention (EPR) Effect binding Binding to Target Antigen on Cancer Cell Surface extravasation->binding internalization Receptor-Mediated Endocytosis binding->internalization trafficking Trafficking to Endosomes/Lysosomes internalization->trafficking release Signal Detection (Fluorescence) trafficking->release

Caption: Pathway of an antibody-DiSulfo-ICG hydrazide conjugate targeting a tumor cell.

References

Application Notes and Protocols: DiSulfo-ICG Hydrazide for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of DiSulfo-ICG hydrazide, a near-infrared (NIR) fluorescent dye, for the specific labeling and imaging of glycoproteins on the surface of live cells. This technology is a powerful tool for studying dynamic cellular processes, including cell surface glycan expression, trafficking, and internalization, with applications in basic research, drug discovery, and diagnostics.

Introduction to this compound

This compound is a water-soluble, membrane-impermeable fluorescent probe that possesses a hydrazide functional group. This reactive group specifically targets aldehyde moieties, which can be selectively introduced onto cell surface glycoproteins through mild periodate (B1199274) oxidation of sialic acid residues. The core Indocyanine Green (ICG) fluorophore exhibits excitation and emission in the near-infrared spectrum (~780 nm and ~800 nm, respectively), a region where cellular autofluorescence and light scattering are minimal, allowing for high signal-to-noise ratios in complex biological samples.[1] The disulfonate groups enhance the water solubility of the ICG molecule, making it suitable for use in physiological buffers for live-cell applications.

Key Features:

  • High Signal-to-Noise Ratio: Near-infrared fluorescence minimizes background from cellular components.[1]

  • Specificity for Glycoproteins: Targets sialic acid residues on cell surface glycoproteins after oxidation.

  • Live-Cell Compatibility: Mild labeling conditions maintain cell viability.

  • High Water Solubility: Suitable for direct application in cell culture media and buffers.

Principle of Glycoprotein (B1211001) Labeling

The labeling of cell surface glycoproteins with this compound is a two-step process. First, live cells are treated with a mild oxidizing agent, sodium meta-periodate (NaIO₄), which selectively cleaves the vicinal diols of sialic acid residues to generate aldehyde groups.[2][3] Second, the hydrazide moiety of the this compound dye reacts with the newly formed aldehydes to form a stable hydrazone bond, covalently attaching the fluorescent probe to the glycoproteins.[2]

Quantitative Data

The following tables provide key quantitative data for this compound and recommended starting conditions for live-cell labeling experiments.

Parameter Value Reference
Excitation Maximum (λex) ~780 nm[1]
Emission Maximum (λem) ~800 nm[1]
Molecular Weight ~973 g/mol [1]
Solvent for Stock Solution DMSO[1]

Table 1: Physical and Spectral Properties of this compound.

Parameter Recommended Range Notes
Cell Seeding Density 50-80% confluencyEnsure cells are healthy and actively growing.
Sodium Periodate (NaIO₄) Concentration 0.5 - 2 mM in PBSOptimize for cell type to maximize labeling and minimize toxicity.
Oxidation Time 10 - 20 minutes at 4°CPerform on ice to reduce membrane internalization.
This compound Concentration 10 - 50 µM in Live Cell Imaging SolutionTitrate to find the optimal concentration for your cell type and imaging setup.
Labeling Time 30 - 60 minutes at 37°CLonger incubation may increase signal but also background.
Imaging Buffer Live Cell Imaging Solution or Phenol-red free mediumEnsure physiological conditions (pH, osmolarity) are maintained.[4]

Table 2: Recommended Starting Conditions for Live-Cell Glycoprotein Labeling.

Experimental Protocols

Protocol for Live-Cell Surface Glycoprotein Labeling

This protocol describes the general procedure for labeling cell surface glycoproteins on live adherent cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium meta-periodate (NaIO₄)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Live Cell Imaging Solution (or phenol (B47542) red-free cell culture medium)

  • Adherent cells cultured in a suitable imaging vessel (e.g., glass-bottom dish)

Procedure:

  • Cell Preparation: Culture adherent cells to 50-80% confluency in a glass-bottom imaging dish.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light at -20°C.

    • Prepare a fresh 20 mM stock solution of NaIO₄ in ice-cold PBS.

  • Oxidation of Cell Surface Glycans:

    • Wash the cells twice with ice-cold PBS.

    • Dilute the NaIO₄ stock solution to a final concentration of 1 mM in ice-cold PBS and add to the cells.

    • Incubate for 15 minutes at 4°C in the dark.

    • Wash the cells three times with ice-cold PBS to remove unreacted periodate.

  • Labeling with this compound:

    • Dilute the this compound stock solution to a final concentration of 25 µM in pre-warmed Live Cell Imaging Solution.

    • Add the labeling solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with pre-warmed Live Cell Imaging Solution to remove unbound dye.

    • Add fresh, pre-warmed Live Cell Imaging Solution to the cells.

    • Proceed with live-cell imaging on a fluorescence microscope equipped for NIR imaging.

Protocol for Cell Viability Assessment

It is crucial to assess the impact of the labeling procedure on cell health. A standard live/dead cell viability assay can be performed.

Materials:

  • Calcein-AM

  • Ethidium homodimer-1 (EthD-1)

  • PBS or other suitable buffer

Procedure:

  • Perform the glycoprotein labeling protocol as described in section 4.1 on a parallel set of cells.

  • Prepare a staining solution containing 2 µM Calcein-AM and 4 µM EthD-1 in PBS.

  • After the final wash step of the labeling protocol, add the Calcein-AM/EthD-1 staining solution to the cells.

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • Image the cells using appropriate filter sets for Calcein-AM (live cells, green fluorescence) and EthD-1 (dead cells, red fluorescence).

  • Quantify the percentage of live and dead cells in the labeled population compared to an unlabeled control population.

Live-Cell Imaging Considerations

To ensure high-quality data and maintain cell health during imaging, consider the following:

  • Minimize Phototoxicity: Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.[5]

  • Maintain Physiological Conditions: Use an environmental chamber on the microscope to maintain temperature (37°C), CO₂, and humidity.

  • Use Appropriate Imaging Medium: A phenol red-free medium or a specialized live-cell imaging solution is recommended to reduce background fluorescence.[4]

  • Photostability: While ICG is relatively photostable, minimize continuous exposure to the excitation light to prevent photobleaching. Consider acquiring images in time-lapse mode rather than continuous streaming.

Troubleshooting

Problem Possible Cause Suggested Solution
Low or no signal Inefficient oxidationOptimize NaIO₄ concentration and incubation time. Ensure NaIO₄ solution is freshly prepared.
Low expression of sialylated glycoproteinsUse a cell line known to have high levels of sialic acid or consider alternative labeling strategies.
Insufficient dye concentration or incubation timeIncrease the concentration of this compound or the labeling time.
High background Incomplete removal of unbound dyeIncrease the number and duration of wash steps after labeling.
Non-specific binding of the dyeDecrease the dye concentration. Ensure all washing steps are performed thoroughly.
Cell death or morphological changes NaIO₄ concentration is too highPerform a titration of NaIO₄ to find the optimal concentration that balances labeling efficiency and cell viability.
Phototoxicity from imagingReduce laser power, exposure time, and frequency of image acquisition.

Table 3: Troubleshooting Guide.

Conclusion

This compound provides a robust and specific method for fluorescently labeling glycoproteins on the surface of living cells. Its near-infrared spectral properties make it an excellent choice for high-resolution imaging in complex biological environments. By following the detailed protocols and considering the recommendations provided in these application notes, researchers can effectively utilize this powerful tool to investigate the dynamic roles of cell surface glycans in health and disease.

References

DiSulfo-ICG Hydrazide: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA) for various diagnostic applications.[1][2][3] Its derivative, DiSulfo-ICG hydrazide, is a specialized probe designed for covalent labeling of biomolecules, significantly expanding its utility in cancer research. The hydrazide functional group allows for specific conjugation to aldehyde or ketone groups, which can be introduced into glycoproteins and antibodies through mild oxidation.[3][4] This site-specific labeling preserves the biological activity of the conjugated molecule, making this compound a powerful tool for developing targeted cancer imaging agents, drug delivery systems, and phototherapeutic agents.[5][6]

The key advantages of using this compound in cancer research include:

  • Near-Infrared Fluorescence: Its emission in the NIR window (around 800 nm) allows for deep tissue penetration and minimizes autofluorescence from biological tissues, leading to high signal-to-noise ratios in in vivo imaging.[1][3]

  • Targeted Imaging: When conjugated to tumor-targeting ligands such as antibodies or peptides, this compound enables highly specific visualization of tumors, aiding in cancer detection, image-guided surgery, and monitoring of therapeutic response.[5][7]

  • Phototherapeutic Potential: Upon excitation with an appropriate wavelength laser, ICG can generate both heat (photothermal therapy, PTT) and reactive oxygen species (photodynamic therapy, PDT), leading to localized tumor destruction with minimal damage to surrounding healthy tissues.[1][8]

  • Drug Delivery Vehicle: this compound can be incorporated into nanocarriers or conjugated to drug molecules to create theranostic agents that combine diagnostic imaging with targeted therapy.

This document provides detailed application notes and experimental protocols for the use of this compound in cancer research.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing ICG and its derivatives in cancer research, providing a reference for expected outcomes in imaging and therapeutic applications.

Table 1: In Vitro Photodynamic and Photothermal Therapy

Cell LineTreatmentICG Concentration (µM)Light DoseOutcomeReference
A549 (Lung Cancer)ICG + PDT88.28-IC50 value[9]
A549 (Lung Cancer)Perftoran® + ICG + PDT37.21-IC50 value[9]
HaCaT (Keratinocytes)ICG + Irradiation5048 J/cm²Cell viability reduced to 7%[10]
SH-SY5Y (Neuroblastoma)ICG + PDT25 µg/ml50 & 100 J/cm²Significant inhibition of cell viability[11]
SH-SY5Y (Neuroblastoma)ICG + PDT50 µg/ml50 & 100 J/cm²Significant inhibition of cell viability[11]
4T1 (Breast Cancer)ICG-conjugated GeNPs + Laser300 µg/mL10 minCell viability reduced to 32%[12]

Table 2: In Vivo Photothermal Therapy and Tumor Growth Inhibition

Tumor ModelTreatmentTemperature Increase (°C)Tumor Growth InhibitionReference
Colon 26 Tumor-bearing MiceICG + PHTMaintained at 42.5-45.0°CSignificant decrease in tumor growth rate[8]
4T1 Tumor-bearing MiceICG-conjugated GeNPs + Laser57.3Tumors almost obliterated in 8 days[12]
HT-1080-OATP1B3 Tumor-bearing MiceICG + Laser-Significant cancer suppression[1]

Table 3: In Vivo Tumor Imaging and Biodistribution

Tumor ModelImaging AgentTime Post-InjectionKey FindingReference
4T1 Tumor-bearing MiceHFn-ICG6 hSignificantly higher fluorescence in tumor compared to free ICG[13]
4T1 Tumor-bearing MiceHFn-ICG24 hSustained fluorescence in tumor[13]
4T1 Tumor-bearing MiceICG-conjugated GeNPs24 hStrong fluorescence signal in tumor[12]
Early Gastric Cancer PatientsICG-Correlation between fluorescence intensity and radioisotope uptake in sentinel nodes[14]

Experimental Protocols

Protocol 1: Site-Specific Antibody Conjugation with this compound

This protocol describes the site-specific conjugation of this compound to the carbohydrate moieties of an antibody. The process involves the oxidation of the sugar residues to create aldehyde groups, followed by the reaction with the hydrazide group of the dye.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Sodium periodate (B1199274) (NaIO₄)

  • Anhydrous DMSO

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)

  • Glycerol (B35011)

  • Desalting column (e.g., Sephadex G-25)

  • Phosphate buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Oxidation:

    • Dialyze the antibody against 0.1 M sodium acetate buffer (pH 5.5).

    • Adjust the antibody concentration to 2-5 mg/mL.

    • Prepare a fresh solution of sodium periodate in the same buffer.

    • Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM.

    • Incubate the reaction for 30-60 minutes at room temperature in the dark.

    • Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubate for 15 minutes at room temperature.

    • Remove excess periodate and glycerol by passing the solution through a desalting column equilibrated with 0.1 M sodium acetate buffer (pH 5.5).

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

    • Add the this compound stock solution to the oxidized antibody solution. A 20-50 fold molar excess of the dye to the antibody is a good starting point.

    • Incubate the reaction for 2-4 hours at room temperature in the dark with gentle stirring.

  • Purification of the Conjugate:

    • Purify the this compound-antibody conjugate from unreacted dye using a desalting column equilibrated with PBS (pH 7.2-7.4).

    • The first colored fraction to elute will be the conjugated antibody.

  • Characterization of the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~780 nm (the absorbance maximum of ICG).

    • The DOL can be calculated using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A₇₈₀ × CF)] / ε_protein

      • Dye Concentration (M) = A₇₈₀ / ε_dye

      • DOL = Dye Concentration / Protein Concentration

      • Where:

        • A₂₈₀ and A₇₈₀ are the absorbances at 280 nm and ~780 nm.

        • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A₇₈₀ of dye).

        • ε_protein is the molar extinction coefficient of the antibody at 280 nm.

        • ε_dye is the molar extinction coefficient of this compound at ~780 nm.

Protocol 2: In Vitro Cancer Cell Imaging

This protocol outlines the procedure for imaging cancer cells labeled with a this compound-antibody conjugate.

Materials:

  • Cancer cells cultured on glass-bottom dishes or chamber slides

  • This compound-antibody conjugate

  • Cell culture medium

  • PBS

  • Formaldehyde (B43269) (4%) for fixing (optional)

  • DAPI for nuclear counterstaining (optional)

  • Fluorescence microscope with appropriate NIR filters

Procedure:

  • Cell Seeding: Seed cancer cells on a suitable imaging plate and allow them to adhere overnight.

  • Labeling:

    • Dilute the this compound-antibody conjugate in cell culture medium to the desired final concentration (e.g., 1-10 µg/mL).

    • Remove the old medium from the cells and add the medium containing the conjugate.

    • Incubate the cells for 1-4 hours at 37°C.

  • Washing:

    • Remove the labeling medium and wash the cells three times with warm PBS to remove unbound conjugate.

  • Imaging:

    • Add fresh cell culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with filters for NIR fluorescence (e.g., excitation ~760 nm, emission ~810 nm).

    • If desired, cells can be fixed with 4% formaldehyde and counterstained with DAPI before imaging.

Protocol 3: In Vivo Tumor Imaging in a Murine Model

This protocol provides a general guideline for in vivo NIR fluorescence imaging of tumors in a mouse model using a this compound conjugate.

Materials:

  • Tumor-bearing mice

  • This compound-antibody conjugate

  • Sterile PBS

  • In vivo imaging system with NIR fluorescence capabilities

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using a suitable anesthetic agent.

  • Injection:

    • Dilute the this compound-antibody conjugate in sterile PBS.

    • Inject the conjugate intravenously (e.g., via the tail vein). The optimal dose should be determined empirically, but a starting point could be 1-5 mg/kg body weight.

  • Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.

    • Position the mouse in the imaging system and use the appropriate NIR laser and emission filter for ICG.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor region and in a non-tumor region (e.g., muscle) to calculate the tumor-to-background ratio.

Visualizations

experimental_workflow cluster_conjugation Protocol 1: Antibody Conjugation cluster_invitro Protocol 2: In Vitro Imaging cluster_invivo Protocol 3: In Vivo Applications oxidation Antibody Oxidation (NaIO₄) conjugation Conjugation with This compound oxidation->conjugation purification Purification (Desalting Column) conjugation->purification characterization Characterization (Spectroscopy, DOL) purification->characterization labeling Labeling with ICG-Antibody Conjugate characterization->labeling injection IV Injection of ICG-Antibody Conjugate characterization->injection cell_seeding Cancer Cell Seeding cell_seeding->labeling washing Washing (PBS) labeling->washing imaging Fluorescence Microscopy washing->imaging invivo_imaging In Vivo NIR Imaging injection->invivo_imaging phototherapy Photothermal/Photodynamic Therapy (Laser) invivo_imaging->phototherapy analysis Tumor Response Analysis phototherapy->analysis targeted_therapy_pathway cluster_targeting Tumor Targeting cluster_action Therapeutic Action conjugate DiSulfo-ICG-Ab Conjugate circulation Systemic Circulation conjugate->circulation tumor_accumulation Tumor Accumulation (EPR Effect & Active Targeting) circulation->tumor_accumulation laser NIR Laser (808 nm) tumor_accumulation->laser ptt Photothermal Therapy (Hyperthermia) laser->ptt pdt Photodynamic Therapy (ROS Generation) laser->pdt cell_death Tumor Cell Death ptt->cell_death pdt->cell_death

References

Application Notes and Protocols: Labeling Cell Surface Glycans with DiSulfo-ICG Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell surface glycans, the carbohydrate structures on the surface of cells, play a pivotal role in various biological processes, including cell adhesion, signaling, and immune responses.[1][2][3] The ability to visualize and quantify these glycans is crucial for understanding their function in both healthy and diseased states.[1][4] This document provides a detailed protocol for the fluorescent labeling of cell surface glycans on living cells using DiSulfo-ICG hydrazide.

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a peak absorption around 780 nm and emission around 800 nm.[5] Its use in the NIR window minimizes background autofluorescence from biological samples, leading to a high signal-to-noise ratio.[5][6] The DiSulfo-ICG variant possesses sulfonate groups that enhance its water solubility. The hydrazide functional group allows for covalent conjugation to aldehyde groups.[5][7]

The labeling strategy is a two-step chemoenzymatic process.[4] First, cell surface sialic acids are subjected to mild oxidation using sodium periodate (B1199274) (NaIO₄) to generate aldehyde groups.[8][9][10] Second, the this compound is introduced, and its hydrazide moiety reacts with the aldehydes to form a stable hydrazone bond, effectively tagging the glycans with a powerful NIR fluorophore.[5][7] This method allows for subsequent analysis and visualization of the cell surface glycome using techniques such as flow cytometry and fluorescence microscopy.[4][8]

Principle of the Method

The labeling process is based on two sequential chemical reactions. First, the vicinal diols present in sialic acid residues on the cell surface are oxidized by a mild periodate solution. This reaction cleaves the C-C bond and generates a reactive aldehyde group. The reaction is performed under controlled conditions (low temperature and short incubation time) to maintain cell viability and selectively target sialic acids.[8][9] Following the oxidation step, the cells are incubated with this compound. The hydrazide group undergoes a condensation reaction with the newly formed aldehyde, creating a stable covalent hydrazone linkage.

Data Presentation

Table 1: Spectral Properties of ICG Derivatives

PropertyValueReference
Dye FamilyTricarbocyanine[5]
Excitation Maximum~780 nm[5]
Emission Maximum~800 nm[5]
Recommended forNIR Fluorescence Imaging[5]
Key FeatureLow autofluorescence in biological samples[5][6]

Table 2: Summary of Recommended Experimental Conditions

StepReagentConcentrationIncubation TimeTemperaturepHReference
Oxidation Sodium Periodate (NaIO₄)1 mM30 minutes4°C6.7 - 7.4[8][10]
Labeling This compound100-250 µM30-90 minutes4°C6.7[8][10]
(Optional)Aniline (Catalyst)10 mM30-90 minutes4°C6.7[8][10]

Note: Aniline can be used as a catalyst to accelerate the oxime/hydrazone ligation reaction, potentially allowing for lower concentrations of the hydrazide reagent and shorter reaction times.[8][9][10]

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling Protocol cluster_analysis Downstream Analysis cell_culture 1. Culture Cells harvest 2. Harvest & Wash Cells cell_culture->harvest oxidation 3. Mild Oxidation (1 mM NaIO₄, 30 min, 4°C) harvest->oxidation wash1 4. Wash Cells oxidation->wash1 labeling 5. Hydrazide Labeling (this compound, 30-90 min, 4°C) wash1->labeling wash2 6. Wash Cells labeling->wash2 flow_cytometry Flow Cytometry wash2->flow_cytometry microscopy Fluorescence Microscopy wash2->microscopy labeling_pathway cluster_cell Cell Surface cluster_reaction Chemical Reaction Steps glycan Sialic Acid on Glycoprotein (with vicinal diols) oxidation Step 1: Oxidation NaIO₄ glycan->oxidation aldehyde Aldehyde Formation (-CHO group) oxidation->aldehyde labeling Step 2: Labeling This compound aldehyde->labeling labeled_glycan Labeled Glycoprotein (Stable Hydrazone Bond) labeling->labeled_glycan

References

Troubleshooting & Optimization

Troubleshooting poor DiSulfo-ICG hydrazide labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor labeling efficiency with DiSulfo-ICG hydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for this compound labeling?

A1: this compound contains a hydrazide moiety (-NHNH2) that reacts with carbonyl groups (aldehydes or ketones) on a target molecule to form a stable hydrazone bond (C=N-NH). For glycoproteins, which often lack native carbonyl groups, aldehydes are typically introduced by mild oxidation of cis-diol groups in their sugar residues using sodium periodate (B1199274) (NaIO₄). This method is particularly effective for antibodies, as the glycosylation sites are often located in the Fc region, away from the antigen-binding sites, thus preserving the antibody's function.[1]

Q2: My protein is not a glycoprotein (B1211001). Can I still label it with this compound?

A2: Labeling non-glycoproteins with this compound is challenging as they lack the sugar moieties for aldehyde generation. However, if your protein has been modified to contain aldehyde or ketone groups through other biochemical or chemical methods, you can proceed with the hydrazide labeling protocol.

Q3: What are the optimal storage and handling conditions for this compound?

A3: this compound is a fluorescent dye that is sensitive to light and moisture. It should be stored at -20°C.[2] Once reconstituted, it is recommended to use the solution promptly. Some studies suggest that aqueous solutions of ICG are stable for only a few days when stored at 4°C in the dark.[3] For longer-term storage of the reconstituted dye, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[2]

Q4: How do I determine the success of my labeling reaction?

A4: The success of the labeling reaction is typically assessed by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[4][5][6] This is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the DiSulfo-ICG dye (~780 nm).[7] An optimal DOL for antibodies is generally between 2 and 10.[7]

Troubleshooting Guide: Poor Labeling Efficiency

This guide addresses common issues encountered during this compound labeling that can lead to low signal or poor efficiency.

Problem 1: Low or No Fluorescence Signal
Possible Cause Recommendation Detailed Explanation
Inefficient Oxidation of Glycoprotein Optimize the sodium periodate oxidation step.Ensure the sodium periodate solution is freshly prepared. Use a final concentration of 1-10 mM for general oxidation or 1 mM for selective oxidation of sialic acids.[8] Incubate for 30 minutes at room temperature, protected from light.[8]
Suboptimal pH of Reaction Buffer Maintain the correct pH for both oxidation and labeling steps.The oxidation reaction is most efficient at a slightly acidic pH of 5.5.[9][10] The hydrazone bond formation is optimal in a pH range of 5.5 to 7.4.[11] At a very low pH, the hydrazide can be protonated, reducing its nucleophilicity.[12]
Presence of Interfering Substances Use amine-free buffers and purify the oxidized glycoprotein before labeling.Buffers containing primary amines, such as Tris or glycine, will react with the newly formed aldehydes and quench the reaction with the hydrazide.[9][13] Ensure complete removal of the quenching agent (e.g., ethylene (B1197577) glycol) and excess periodate after the oxidation step through dialysis or desalting.[14]
Degradation of this compound Use freshly prepared dye solutions and protect from light.ICG dyes are susceptible to photobleaching and degradation in aqueous solutions.[15][16] Prepare the dye solution immediately before use and minimize its exposure to light.
Over-labeling Leading to Quenching Optimize the dye-to-protein molar ratio.A high degree of labeling can lead to self-quenching of the fluorophores, resulting in a decreased fluorescence signal.[4] Perform small-scale labeling experiments with varying molar ratios to find the optimal DOL.[11]
Problem 2: High Background or Non-Specific Staining
Possible Cause Recommendation Detailed Explanation
Excess Unbound Dye Thoroughly purify the conjugate after the labeling reaction.Unbound this compound can contribute to high background fluorescence. Use size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis to remove all free dye.[11]
Non-specific Binding of the Conjugate Include appropriate blocking steps in your downstream application.If using the labeled protein in an immunoassay, for example, ensure that appropriate blocking buffers are used to prevent non-specific binding to surfaces or other proteins.
Precipitation of the Labeled Protein Optimize the degree of labeling and ensure proper buffer conditions.Over-labeling can sometimes lead to protein aggregation and precipitation.[11] Ensure the final buffer for the purified conjugate is suitable for the protein's stability.

Experimental Protocols

Protocol 1: Generation of Aldehydes on Glycoproteins via Periodate Oxidation
  • Protein Preparation: Dissolve the glycoprotein (e.g., antibody) in an oxidation buffer (0.1 M sodium acetate, pH 5.5) at a concentration of 1-10 mg/mL.[9]

  • Periodate Solution Preparation: Immediately before use, prepare a 20 mM solution of sodium meta-periodate (NaIO₄) in the oxidation buffer.

  • Oxidation Reaction: Protect the reaction from light. Add the 20 mM NaIO₄ solution to the glycoprotein solution to achieve a final concentration of 10 mM. For selective oxidation of sialic acid residues, use a final NaIO₄ concentration of 1 mM.[8] Incubate for 30 minutes at room temperature.[8]

  • Quenching: Stop the reaction by adding a quenching agent, such as ethylene glycol, to a final concentration of 10 mM. Incubate for 5-10 minutes.

  • Purification: Remove excess periodate and the quenching agent by desalting the oxidized glycoprotein using a desalting column (e.g., Sephadex G-25) equilibrated with 0.1 M sodium acetate, pH 5.5.[17]

Protocol 2: this compound Labeling of Oxidized Glycoprotein
  • Dye Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO.

  • Labeling Reaction: Add the this compound stock solution to the purified, oxidized glycoprotein. A molar excess of the dye is typically used, and the optimal ratio should be determined empirically. A starting point could be a 10:1 to 40:1 molar ratio of dye to protein.[18] The reaction buffer should be amine-free and have a pH between 5.5 and 7.4.[11]

  • Incubation: Incubate the reaction for 2 hours to overnight at room temperature, protected from light.[1]

  • Purification: Remove the unreacted dye by size-exclusion chromatography or dialysis.

Protocol 3: Determination of the Degree of Labeling (DOL)
  • Spectrophotometric Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance of DiSulfo-ICG (~780 nm, Aₘₐₓ).

  • Calculation: Use the following formulas to calculate the DOL:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

      • Where CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[19]

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • Where ε_dye is the molar extinction coefficient of this compound at its absorbance maximum.

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Oxidation pH 5.5Slightly acidic conditions are optimal for periodate oxidation.[9]
NaIO₄ Concentration 1-10 mM1 mM for selective sialic acid oxidation; 10 mM for broader sugar oxidation.[8]
Labeling Reaction pH 5.5 - 7.4Efficient hydrazone bond formation occurs in this range.[11]
Dye:Protein Molar Ratio 10:1 to 40:1 (initial ratio)This should be optimized for each specific protein and application.[18]
Optimal DOL (Antibodies) 2 - 10Higher DOLs can lead to fluorescence quenching and protein precipitation.[7]

Visualizations

TroubleshootingWorkflow Troubleshooting Poor this compound Labeling Efficiency start Start: Poor Labeling Efficiency check_oxidation Problem: Inefficient Glycoprotein Oxidation? start->check_oxidation check_pH Problem: Suboptimal Reaction pH? check_oxidation->check_pH No solution_oxidation Solution: - Use fresh NaIO₄ - Optimize NaIO₄ concentration - Protect from light check_oxidation->solution_oxidation Yes check_buffer Problem: Interfering Substances in Buffer? check_pH->check_buffer No solution_pH Solution: - Maintain pH 5.5 for oxidation - Maintain pH 5.5-7.4 for labeling check_pH->solution_pH Yes check_dye Problem: Degraded Dye? check_buffer->check_dye No solution_buffer Solution: - Use amine-free buffers - Purify after oxidation check_buffer->solution_buffer Yes check_ratio Problem: Suboptimal Dye:Protein Ratio? check_dye->check_ratio No solution_dye Solution: - Use fresh dye solution - Protect from light check_dye->solution_dye Yes check_purification Problem: Inadequate Purification? check_ratio->check_purification No solution_ratio Solution: - Titrate dye:protein ratio - Calculate DOL to avoid quenching check_ratio->solution_ratio Yes solution_purification Solution: - Use size-exclusion chromatography or extensive dialysis check_purification->solution_purification Yes end_node Successful Labeling check_purification->end_node No solution_oxidation->end_node solution_pH->end_node solution_buffer->end_node solution_dye->end_node solution_ratio->end_node solution_purification->end_node

Caption: A troubleshooting workflow for poor this compound labeling efficiency.

ExperimentalWorkflow Experimental Workflow for Glycoprotein Labeling start Start: Glycoprotein (e.g., Antibody) oxidation 1. Periodate Oxidation (pH 5.5, NaIO₄) start->oxidation quench 2. Quench Reaction (e.g., Ethylene Glycol) oxidation->quench purify_ox 3. Purify Oxidized Protein (Desalting/Dialysis) quench->purify_ox labeling 4. Add this compound (pH 5.5-7.4) purify_ox->labeling incubation 5. Incubate (Room Temp, Protected from Light) labeling->incubation purify_conj 6. Purify Conjugate (Size-Exclusion/Dialysis) incubation->purify_conj analyze 7. Analyze (Calculate DOL) purify_conj->analyze end_node Labeled Glycoprotein analyze->end_node

Caption: A typical experimental workflow for labeling glycoproteins.

SignalingPathway Chemical Pathway of Hydrazide Labeling glycoprotein Glycoprotein with cis-diols periodate NaIO₄ (Sodium Periodate) glycoprotein->periodate oxidized_gp Oxidized Glycoprotein with Aldehydes periodate->oxidized_gp Oxidation hydrazide This compound oxidized_gp->hydrazide hydrazone Labeled Glycoprotein with Hydrazone Bond hydrazide->hydrazone Hydrazone Formation (pH 5.5-7.4)

Caption: The chemical pathway for labeling glycoproteins with this compound.

References

How to reduce non-specific binding of DiSulfo-ICG hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments using DiSulfo-ICG hydrazide. Our goal is to help you minimize non-specific binding and achieve high-quality, reproducible results.

Troubleshooting Guide: Reducing Non-Specific Binding of this compound

Non-specific binding (NSB) of this compound can lead to high background fluorescence, obscuring the specific signal and compromising experimental data. This guide provides a systematic approach to identify and mitigate the common causes of NSB.

Diagram: Troubleshooting Workflow for Non-Specific Binding

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Verification start High Background Signal (Non-Specific Binding) cause1 Cause: Improper Conjugation or Purification start->cause1 cause2 Cause: Suboptimal Blocking start->cause2 cause3 Cause: Inadequate Washing start->cause3 cause4 Cause: Inappropriate Buffer Conditions start->cause4 step1 Optimize Conjugation & Purify Conjugate cause1->step1 Review protocol step2 Select & Optimize Blocking Buffer cause2->step2 Test different agents step3 Optimize Washing Protocol cause3->step3 Increase stringency step4 Adjust Buffer pH & Ionic Strength cause4->step4 Modify components end Reduced Background & Improved Signal-to-Noise step1->end step2->end step3->end step4->end

Caption: Troubleshooting workflow for high non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with this compound?

Non-specific binding of this compound is primarily caused by:

  • Hydrophobic Interactions: The indocyanine green (ICG) core is hydrophobic and can interact non-specifically with hydrophobic regions of proteins and cell membranes.

  • Electrostatic Interactions: The sulfo groups on the dye are negatively charged and can interact with positively charged molecules or surfaces.

  • Unconjugated Dye: Residual, unconjugated this compound in your preparation will bind non-specifically, leading to high background.

  • Antibody/Protein Aggregation: Aggregates of the labeled antibody or protein can trap the dye and bind non-specifically.

Q2: How can I reduce non-specific binding during the conjugation and purification process?

Proper conjugation and purification are critical first steps.

  • Optimize Molar Ratio: Use an optimized molar ratio of this compound to your antibody or protein to avoid over-labeling, which can increase hydrophobicity and aggregation. A typical starting point is a 5:1 to 10:1 molar ratio of dye to antibody.

  • Purification: It is essential to remove all unconjugated dye. Size exclusion chromatography (SEC) is a highly effective method for separating the labeled conjugate from free dye.

Q3: Which blocking agents are most effective for near-infrared (NIR) probes like this compound?

The choice of blocking agent is critical for reducing background fluorescence. Several options are available, and the optimal choice may be application-dependent.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, effective for many applications.Can be a source of cross-reactivity if using anti-bovine secondary antibodies.
Casein/Non-fat Dry Milk 1-5% (w/v)Inexpensive and effective.May contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays. Not recommended for phosphoprotein detection.
Normal Serum 5-10% (v/v)Highly effective at reducing NSB from secondary antibodies.Must be from the same species as the secondary antibody to avoid cross-reactivity. Can be expensive.
Commercial NIR Blocking Buffers VariesOptimized for low background in the NIR spectrum.Can be more expensive than individual components.

Q4: What is the role of detergents like Tween-20 in reducing non-specific binding?

Non-ionic detergents such as Tween-20 are crucial for minimizing non-specific interactions.

  • Mechanism: Tween-20 helps to block hydrophobic interactions between the dye-conjugate and surfaces.

  • Application: It should be included in both your blocking buffer and wash buffers at a concentration of 0.05% to 0.2%.

Q5: How should I optimize my washing steps?

Thorough washing is essential to remove unbound and weakly bound conjugates.

  • Increase Wash Steps: Perform at least 3-5 wash steps.

  • Increase Wash Duration: Each wash should be at least 5-10 minutes with gentle agitation.

  • Increase Wash Volume: Use a sufficient volume of wash buffer to ensure complete exchange.

  • Include Detergent: Always include a non-ionic detergent like Tween-20 in your wash buffer.

Experimental Protocols

Protocol 1: General Antibody Conjugation with this compound

This protocol outlines a general procedure for labeling an antibody with this compound.

Materials:

  • Antibody of interest (in a buffer free of primary amines, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium meta-periodate solution

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching solution (e.g., Sodium bisulfite)

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • PBS (pH 7.2-7.4)

Procedure:

  • Antibody Oxidation:

    • Dissolve the antibody in the Reaction Buffer at a concentration of 1-5 mg/mL.

    • Add sodium meta-periodate to a final concentration of 1-2 mM.

    • Incubate in the dark at room temperature for 30 minutes.

    • Stop the reaction by adding a quenching solution.

    • Remove excess periodate (B1199274) and quenching reagent by buffer exchange into the Reaction Buffer using a desalting column.

  • Dye Preparation:

    • Dissolve this compound in DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add the dissolved this compound to the oxidized antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, starting with a 10:1 ratio.

    • Incubate for 2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Purify the conjugate from unconjugated dye using an SEC column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (typically the first colored peak).

    • Measure the absorbance at 280 nm (for protein) and ~780 nm (for ICG) to determine the degree of labeling.

Protocol 2: Immunofluorescence Staining with a this compound Conjugate

This protocol provides a general workflow for immunofluorescent staining of cultured cells.

Materials:

  • Cells grown on coverslips

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA, 0.1% Tween-20 in PBS)

  • This compound conjugated primary or secondary antibody

  • Wash Buffer (e.g., 0.1% Tween-20 in PBS)

  • Mounting Medium

Procedure:

  • Cell Fixation:

    • Wash cells briefly with PBS.

    • Fix with Fixation Buffer for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.

  • Antibody Incubation:

    • Dilute the this compound conjugated antibody in Blocking Buffer to the predetermined optimal concentration.

    • Incubate with the cells for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash three to five times with Wash Buffer for 5-10 minutes each with gentle agitation.

  • Mounting:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum.

Diagram: Signaling Pathway of Non-Specific Binding

NonSpecificBinding cluster_0 Factors Influencing Non-Specific Binding cluster_1 Interaction Types cluster_2 Outcome Dye This compound (Hydrophobic Core, Charged Groups) Hydrophobic Hydrophobic Interactions Dye->Hydrophobic Electrostatic Electrostatic Interactions Dye->Electrostatic Surface Biological Surface (Proteins, Lipids) Surface->Hydrophobic Surface->Electrostatic NSB Non-Specific Binding Hydrophobic->NSB Electrostatic->NSB

Caption: Key interactions leading to non-specific binding.

Technical Support Center: Optimizing DiSulfo-ICG Hydrazide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DiSulfo-ICG hydrazide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound?

A1: this compound reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone bond.[1] This reaction is a type of Schiff base formation. For labeling glycoproteins, aldehyde groups are typically generated by the gentle oxidation of sugar moieties on the protein.[1]

Q2: How should I store this compound?

A2: this compound powder should be stored at -20°C, protected from light and moisture.[1] A stock solution in anhydrous DMSO can be stored at -20°C for up to two weeks, though immediate use is recommended as the hydrazide moiety can degrade with moisture.[2] Avoid repeated freeze-thaw cycles.[1] Aqueous solutions of ICG are less stable, losing significant fluorescence within a few days even when stored at 4°C in the dark.[3][4]

Q3: What is the optimal dye-to-protein molar ratio for conjugation?

A3: The optimal dye-to-protein ratio, or Degree of Labeling (DOL), varies depending on the protein and application. A starting point of a 10:1 to 20:1 molar excess of dye to protein is recommended for the reaction mixture.[2] For antibodies, a final DOL of 2 to 10 is generally considered optimal to avoid issues like fluorescence quenching or loss of protein function.[2][5]

Q4: How do I remove unconjugated this compound after the reaction?

A4: Unconjugated dye can be efficiently removed using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[6] This step is crucial for obtaining accurate DOL measurements and reducing background fluorescence in assays.[6]

Q5: What are the spectral properties of this compound conjugates?

A5: this compound conjugates exhibit a maximum absorbance around 780-787 nm and a maximum fluorescence emission around 800-815 nm.[3][7] These properties make it ideal for near-infrared (NIR) imaging applications, which benefit from low tissue autofluorescence.[7]

Experimental Protocols

Protocol 1: Glycoprotein (e.g., Antibody) Labeling

This protocol details the site-specific conjugation of this compound to the carbohydrate moieties of a glycoprotein.

A. Generation of Aldehyde Groups (Oxidation)

  • Prepare the Antibody: Dissolve the antibody in 0.1 M Sodium Acetate (B1210297) Buffer (pH 5.5) to a final concentration of 2-10 mg/mL. Ensure the antibody preparation is free of amine-containing buffers (like Tris) and stabilizing proteins (like BSA), which can interfere with the reaction.[8]

  • Prepare Oxidizing Agent: Immediately before use, prepare a 20-100 mM solution of sodium meta-periodate (NaIO₄) in the same acetate buffer.

  • Oxidation Reaction: Add the sodium periodate (B1199274) solution to the antibody solution. Incubate for 30-60 minutes at room temperature, protected from light.

  • Quench Reaction: Stop the oxidation by adding ethylene (B1197577) glycol to a final concentration of 10 mM and incubate for 10 minutes.

  • Purification: Immediately remove excess periodate and byproducts by desalting the antibody solution using a spin column or dialysis against 0.1 M Sodium Acetate Buffer (pH 5.5).

B. Conjugation of this compound

  • Prepare Dye Stock Solution: Allow the vial of this compound to warm to room temperature. Dissolve it in anhydrous DMSO to a concentration of 10 mM. Use this solution promptly.[2]

  • Adjust Reaction pH: The hydrazone formation reaction is most efficient at a slightly acidic pH. The acetate buffer from the previous step is suitable.

  • Conjugation Reaction: Add the this compound stock solution to the purified, oxidized antibody. Start with a 20-fold molar excess of dye. Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing, protected from light.[8]

  • Purification of the Conjugate: Separate the labeled antibody from unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). The first colored fraction to elute will be the ICG-antibody conjugate.

Protocol 2: Calculation of the Degree of Labeling (DOL)
  • Measure Absorbance: After purification, measure the absorbance of the conjugate solution in a spectrophotometer at 280 nm (A₂₈₀) and at the absorbance maximum for the dye, approximately 785 nm (Aₘₐₓ). Dilute the sample if necessary to keep the absorbance readings within the linear range of the instrument (typically < 2.0).[6]

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

    • Where:

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm. For ICG derivatives, this is approximately 0.073 .[9]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[8]

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

    • Where:

      • ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ. For ICG derivatives, this is approximately 230,000 M⁻¹cm⁻¹ .[9]

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Quantitative Data Summary

Table 1: Recommended Reaction Conditions

Parameter Recommended Value Notes
Oxidation Step
Buffer 0.1 M Sodium Acetate
pH 5.5 Optimal for periodate oxidation.
Antibody Concentration 2 - 10 mg/mL Higher concentrations can improve efficiency.[8]
Sodium Periodate 20 - 100 mM Prepare fresh.
Incubation Time 30 - 60 minutes At room temperature, protected from light.
Conjugation Step
Buffer 0.1 M Sodium Acetate Or other slightly acidic buffer (pH 4-6).
Dye Solvent Anhydrous DMSO
Dye:Protein Molar Ratio 10:1 to 50:1 Start with 20:1 and optimize.[8]
Incubation Time 2 hours - Overnight Longer times can increase DOL.[8]

| Temperature | Room Temperature | |

Table 2: Spectroscopic Properties for DOL Calculation

Parameter Symbol Value Reference
Max Absorbance Wavelength λₘₐₓ ~785 nm [9]
Molar Extinction Coefficient of Dye ε_dye ~230,000 M⁻¹cm⁻¹ [9]
Molar Extinction Coefficient of IgG ε_protein ~210,000 M⁻¹cm⁻¹ [8]

| Correction Factor at 280 nm | CF₂₈₀ | ~0.073 |[9] |

Troubleshooting Guide

Issue 1: Low Degree of Labeling (DOL)

  • Potential Cause A: Inefficient Oxidation.

    • Solution: Ensure the sodium periodate solution is freshly prepared. Verify the pH of the acetate buffer is 5.5. Confirm that the antibody was properly desalted after oxidation to remove the quenching agent (ethylene glycol).

  • Potential Cause B: Inactive this compound.

    • Solution: The hydrazide moiety is sensitive to moisture. Ensure the dye was stored properly under desiccated conditions. Use anhydrous DMSO to prepare the stock solution and use it immediately.

  • Potential Cause C: Competing Substances.

    • Solution: Ensure the antibody solution is free from amine-containing buffers (e.g., Tris) or other molecules with aldehyde or ketone groups that could compete in the reaction.

Issue 2: Precipitate Formation During Conjugation

  • Potential Cause A: High Concentration of Organic Solvent.

    • Solution: Ensure the final concentration of DMSO in the reaction mixture does not exceed 10%. If a higher dye concentration is needed, consider alternative solubilization strategies if possible.

  • Potential Cause B: Over-labeling.

    • Solution: A very high DOL can decrease the solubility of the protein conjugate. Reduce the initial dye-to-protein molar ratio in the reaction.[6]

  • Potential Cause C: Protein Instability.

    • Solution: The protein may be unstable at the reaction pH or temperature. Perform small-scale tests to assess protein stability under the planned conjugation conditions.

Issue 3: High Background Signal or Non-specific Staining

  • Potential Cause A: Incomplete Removal of Free Dye.

    • Solution: Ensure the purification step (e.g., size-exclusion chromatography) is adequate. Collect and test multiple fractions to ensure complete separation of the conjugate from the smaller, unconjugated dye molecules.

  • Potential Cause B: Non-covalent Binding of Dye.

    • Solution: ICG dyes can be hydrophobic and may bind non-covalently to proteins.[6] Thorough purification is essential. Adding a small amount of a non-ionic detergent (e.g., Tween-20) during purification and in final buffers can sometimes help mitigate this.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ab Prepare Antibody in Acetate Buffer (pH 5.5) oxidation Oxidize Antibody with NaIO4 (30-60 min) prep_ab->oxidation prep_dye Prepare Dye in Anhydrous DMSO conjugation Add Dye Solution (2h - Overnight) prep_dye->conjugation prep_periodate Prepare Fresh NaIO4 Solution prep_periodate->oxidation quench Quench with Ethylene Glycol oxidation->quench desalt1 Desalt/Dialyze (Remove Periodate) quench->desalt1 desalt1->conjugation purify Purify Conjugate (Size-Exclusion Chromatography) conjugation->purify measure Measure Absorbance (280 nm & 785 nm) purify->measure calculate Calculate DOL measure->calculate

Caption: Workflow for this compound conjugation to glycoproteins.

troubleshooting_workflow cluster_low_dol Low DOL cluster_precipitate Precipitation cluster_background High Background start Problem Encountered q_oxidation Oxidation Efficient? start->q_oxidation Low Yield q_dmso DMSO > 10%? start->q_dmso Precipitate q_purify Purification Complete? start->q_purify High Background s_periodate Use fresh NaIO4 Verify pH 5.5 q_oxidation->s_periodate No q_dye Dye Active? q_oxidation->q_dye Yes s_dye Store dye properly Use anhydrous DMSO q_dye->s_dye No q_competing Competing Substances? q_dye->q_competing Yes s_buffer Use amine-free buffers q_competing->s_buffer Yes s_dmso Reduce DMSO volume q_dmso->s_dmso Yes q_overlabel DOL too high? q_dmso->q_overlabel No s_overlabel Decrease dye:protein ratio q_overlabel->s_overlabel Yes s_purify Optimize chromatography Collect later fractions q_purify->s_purify No

References

Preventing photobleaching of DiSulfo-ICG hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the photobleaching of DiSulfo-ICG hydrazide in their experiments.

Troubleshooting Guide: Rapid Signal Loss of this compound

Rapid loss of fluorescent signal is a common issue in fluorescence microscopy, primarily caused by photobleaching.[1] This guide will help you identify the potential causes and implement effective solutions.

ProblemPossible CauseSuggested Solution
Rapid fading of fluorescence signal during imaging. High Excitation Light Intensity: Excessive laser power or illumination intensity accelerates the photochemical destruction of the fluorophore.[2]Reduce the laser power or illumination intensity to the lowest level that provides a detectable signal. Use neutral-density filters to attenuate the excitation light.[3]
Prolonged Exposure Time: The longer the fluorophore is exposed to excitation light, the more likely it is to photobleach.[2]Use the shortest possible exposure time for image acquisition.[2] For time-lapse experiments, decrease the frequency of image capture.[2]
Oxygen Concentration: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) that degrade the dye.[4]For in vitro experiments, deoxygenating the solution can reduce photobleaching.[4] For live-cell imaging, this is often not feasible.
Weak initial fluorescent signal. Suboptimal Excitation/Emission Filters: Mismatched filters can lead to inefficient excitation and detection of the fluorophore.Ensure that the microscope's filter cubes are appropriate for this compound (similar to ICG, with absorption around 780 nm and emission around 800 nm).[5]
Low Probe Concentration: Insufficient concentration of the dye will result in a weak signal.Optimize the staining concentration of this compound for your specific application.[2]
Inconsistent fluorescence intensity between samples. Variation in Illumination: The illumination across the field of view may not be uniform.[2]Use a flat-field correction to normalize the illumination intensity.[2]
Different Levels of Photobleaching: Inconsistent light exposure between samples will lead to varying degrees of photobleaching.Standardize the imaging protocol for all samples to ensure consistent light exposure.[2]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen to this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light.[3] For cyanine (B1664457) dyes, this process is often mediated by reactive oxygen species (ROS), which chemically alter the dye molecule and render it non-fluorescent.[6] Factors that influence the rate of photobleaching include the intensity and duration of light exposure, and the concentration of molecular oxygen.[4]

Q2: How can I minimize photobleaching during my experiment?

A2: To minimize photobleaching, you should:

  • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity.[2]

  • Minimize Exposure Time: Keep camera exposure times as short as possible and reduce the frequency of image acquisition in time-lapse studies.[2]

  • Use Antifade Reagents: Incorporate antifade reagents in your mounting medium or imaging buffer.[1]

  • Choose Photostable Dyes: When possible, select fluorophores known for their high photostability. Sulfo-cyanine dyes are generally known for good photostability.[7][8]

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to mounting media or imaging buffers to reduce photobleaching.[9] Most work by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation and can damage the fluorophore.[9]

Q4: Which antifade reagents are compatible with this compound?

A4: While specific data for this compound is limited, data from other cyanine dyes can provide guidance. Caution is advised with some common antifade agents:

  • p-Phenylenediamine (PPD): While effective, it can react with and damage cyanine dyes.[9]

  • n-Propyl gallate (NPG) and 1,4-Diazabicyclo-octane (DABCO): These are generally safer choices for cyanine dyes and can be used in live-cell imaging, though they may have other biological effects.[9]

  • Commercial Antifade Reagents: Products like ProLong Gold and SlowFade are formulated to be compatible with a wide range of dyes, including cyanine dyes, and are often a reliable choice.[10][11]

Table of Common Antifade Reagents

Antifade ReagentCompatibility with Cyanine DyesNotes
p-Phenylenediamine (PPD) Caution: May react with and cleave cyanine dyes.[9]Highly effective but can lead to diffused fluorescence after storage.[9]
n-Propyl gallate (NPG) Compatible Non-toxic and suitable for live cells, but can be difficult to dissolve and may have anti-apoptotic properties.[9]
1,4-Diazabicyclo-octane (DABCO) Compatible Less effective than PPD but also less toxic. Suitable for live-cell imaging.[9]
ProLong Gold / SlowFade Generally Compatible Commercial formulations optimized for broad compatibility and high performance.[10][11]

Experimental Protocols

Protocol for Assessing Photostability of this compound

This protocol allows for the quantification of the photostability of this compound under specific experimental conditions.[2]

Materials:

  • This compound-labeled sample (e.g., fixed cells on a microscope slide, protein solution in a cuvette)

  • Fluorescence microscope with a suitable laser line for excitation (e.g., 780 nm) and an appropriate emission filter.

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your this compound-labeled sample as you would for your actual experiment.

  • Microscope Setup:

    • Turn on the microscope and the laser.

    • Set the excitation intensity and camera exposure time to the values you intend to use in your experiment.

  • Image Acquisition:

    • Locate a region of interest (ROI) on your sample.

    • Acquire a time-lapse series of images of the same ROI with continuous illumination. For example, take an image every 5 seconds for 5 minutes.

  • Data Analysis:

    • Open the image series in your analysis software.

    • Define an ROI within the labeled structure.

    • Measure the mean fluorescence intensity within the ROI for each frame.

    • Normalize the intensity of each frame to the initial intensity (I/I₀).

    • Plot the normalized intensity versus time.

  • Determine Photostability:

    • From the plot, determine the half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[2]

    • Alternatively, fit the decay curve to a single exponential decay function to obtain the photobleaching rate constant.

Visualizations

photobleaching_pathway Dye_GS DiSulfo-ICG (Ground State) Dye_ES DiSulfo-ICG (Excited State) Dye_GS->Dye_ES Absorption Fluorescence Fluorescence Emission (~800 nm) Dye_ES->Dye_GS Fluorescence ISC Intersystem Crossing Dye_ES->ISC ROS Reactive Oxygen Species (ROS) Dye_ES->ROS Chemical Reaction Excitation Excitation Light (e.g., 780 nm) Dye_TS DiSulfo-ICG (Triplet State) ISC->Dye_TS Oxygen Molecular Oxygen (O2) Dye_TS->Oxygen Energy Transfer Oxygen->ROS Bleached_Dye Photobleached Dye (Non-fluorescent) ROS->Bleached_Dye

Caption: Simplified signaling pathway of photobleaching for this compound.

experimental_workflow start Start prep_sample Prepare this compound Labeled Sample start->prep_sample setup_microscope Set Up Microscope (Excitation, Exposure) prep_sample->setup_microscope acquire_images Acquire Time-Lapse Image Series setup_microscope->acquire_images analyze_data Analyze Image Data (Measure Intensity) acquire_images->analyze_data plot_data Plot Normalized Intensity vs. Time analyze_data->plot_data determine_stability Determine Photostability (Half-life, Rate Constant) plot_data->determine_stability end End determine_stability->end

Caption: Experimental workflow for assessing the photostability of this compound.

troubleshooting_logic problem Problem: Rapid Signal Loss check_intensity Is Excitation Intensity High? problem->check_intensity reduce_intensity Solution: Reduce Intensity/Exposure check_intensity->reduce_intensity Yes check_antifade Is an Antifade Reagent Used? check_intensity->check_antifade No use_antifade Solution: Use a Compatible Antifade check_antifade->use_antifade No check_dye Consider a More Photostable Dye check_antifade->check_dye Yes

Caption: Logical relationship for troubleshooting photobleaching of this compound.

References

DiSulfo-ICG hydrazide aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DiSulfo-ICG Hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.

Troubleshooting Guide

This guide addresses specific problems that may arise when working with this compound, focusing on its aggregation, which can impact fluorescence and labeling efficiency.

Problem 1: Reduced or No Fluorescent Signal

Possible Cause: Aggregation of this compound in aqueous solution, leading to fluorescence quenching. While this compound is sulfonated to improve water solubility and reduce aggregation compared to standard ICG, aggregation can still occur at high concentrations or in certain buffer conditions.[1][2][3][4][5]

Solutions:

  • Optimize Concentration: Use the lowest effective concentration of the dye. Test a concentration range to find the optimal balance between signal intensity and aggregation-induced quenching.

  • Solvent Selection: While this compound is designed for aqueous use, preparing a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) and then diluting it into your aqueous buffer can minimize aggregation that may occur when dissolving the solid directly in buffer.[5]

  • pH Adjustment: The pH of the solution can influence the charge and aggregation state of the dye. Evaluate the fluorescence of this compound in a pH range (e.g., 6.5-8.5) to determine the optimal pH for your application.

  • Addition of Anti-Aggregation Agents: In some cases, small amounts of non-ionic surfactants (e.g., Tween-20 at 0.01-0.1%) can help to disrupt hydrophobic interactions that lead to aggregation. However, compatibility with your specific experiment must be verified.

Problem 2: Inconsistent or Non-Reproducible Staining/Labeling

Possible Cause: Variability in the aggregation state of the this compound working solution. Aggregates can have different reactivity and binding properties compared to the monomeric form.

Solutions:

  • Fresh Solution Preparation: Always prepare fresh working solutions of this compound immediately before use. Aqueous solutions of cyanine (B1664457) dyes can be unstable over time.[6]

  • Consistent Dissolution Protocol: Standardize your protocol for dissolving the dye. If using a stock solution in an organic solvent, ensure the same dilution factor and mixing procedure are used each time.

  • Pre-Experiment Quality Control: Before each experiment, you can quickly check the aggregation state of your solution using a UV-Vis spectrophotometer. A significant shoulder peak or a blue-shift in the main absorbance peak can indicate aggregation.

Problem 3: High Background Signal in Imaging Experiments

Possible Cause: Non-specific binding of this compound aggregates to cells or tissues.

Solutions:

  • Improve Washing Steps: Increase the number and duration of washing steps after staining to remove non-specifically bound dye.

  • Use of Blocking Agents: The inclusion of a blocking agent, such as bovine serum albumin (BSA), in your buffers can help to reduce non-specific binding. BSA can also help to sequester monomeric dye and reduce aggregation.

  • Optimize Dye Concentration: As with reduced fluorescence, using a lower concentration of the dye can minimize the formation of aggregates that are more prone to non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from ICG?

A1: this compound is a derivative of Indocyanine Green (ICG), a near-infrared (NIR) fluorescent dye. The "DiSulfo" modification refers to the presence of two additional sulfonic acid groups. These groups increase the hydrophilicity of the molecule, which generally leads to improved water solubility and a reduced tendency to aggregate in aqueous solutions compared to the parent ICG.[1][2][4][5] The hydrazide functional group allows for its covalent conjugation to biomolecules containing aldehyde or ketone groups.

Q2: What are the signs of this compound aggregation?

A2: Aggregation of cyanine dyes like this compound in solution can be identified by several indicators:

  • Visual: At very high concentrations, you might observe a slight precipitation or cloudiness in the solution.

  • Spectroscopic: In UV-Vis spectroscopy, aggregation is often indicated by a blue-shift in the main absorbance peak or the appearance of a shoulder peak at a shorter wavelength (H-aggregation).[7]

  • Fluorescence: A decrease in fluorescence intensity (quenching) at higher concentrations is a common sign of aggregation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For preparing a high-concentration stock solution, it is recommended to use a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[8] These solvents are effective at keeping the dye in its monomeric, highly fluorescent state.[9] The stock solution can then be diluted into the desired aqueous buffer for your experiment.

Q4: How should I store this compound?

A4: this compound should be stored as a solid at -20°C, protected from light and moisture.[10] Stock solutions in organic solvents should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and are generally not recommended for long-term storage.[6]

Q5: Can I use this compound for in vivo imaging?

A5: Yes, as a derivative of the FDA-approved ICG, this compound is suitable for in vivo imaging applications. Its improved water solubility can be advantageous for systemic administration. However, for in vivo applications, it is crucial to use a well-formulated, non-aggregated solution to ensure proper biodistribution and to avoid potential toxicity associated with large aggregates. Formulation with stabilizing agents or encapsulation in nanoparticles may be considered for enhanced stability and targeting.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to ICG, the parent compound of this compound. This data provides a baseline for understanding the behavior of this compound, although direct values may differ due to its chemical modifications.

Table 1: Solubility of ICG in Various Solvents

SolventApproximate SolubilityReference
DMSO~10 mg/mL[8]
Dimethylformamide (DMF)~10 mg/mL[8]
Ethanol~1 mg/mL[8]
PBS (pH 7.2)~0.5 mg/mL[8]
Water~1 mg/mL[6]

Table 2: Fluorescence Quantum Yield of ICG in Different Solvents

SolventFluorescence Quantum Yield (Φ)Reference
DMSO~0.13[12]
Ethanol~0.147[12]
Water~0.05[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of anhydrous DMSO or ethanol to achieve a desired stock concentration (e.g., 1-10 mg/mL).

  • Vortex the solution thoroughly until all the solid is dissolved.

  • Store the stock solution in small, single-use aliquots at -20°C, protected from light.

Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy

  • Prepare a series of dilutions of this compound in your aqueous buffer of choice, ranging from low micromolar to the intended working concentration.

  • Use a UV-Vis spectrophotometer to measure the absorbance spectrum of each dilution from approximately 600 nm to 850 nm.

  • For a monomeric solution, you should observe a primary absorbance peak around 780-800 nm.

  • The presence of H-aggregates will be indicated by the appearance of a shoulder or a distinct peak at a shorter wavelength (typically around 700-740 nm).

  • Plot the ratio of the aggregate peak absorbance to the monomer peak absorbance against concentration to visualize the concentration-dependent aggregation.

Protocol 3: Assessment of Aggregation by Dynamic Light Scattering (DLS)

  • Prepare a fresh solution of this compound in your filtered (0.22 µm filter) aqueous buffer at the desired concentration.

  • Analyze the solution using a DLS instrument to measure the size distribution of particles in the solution.

  • The presence of a significant population of particles with a hydrodynamic radius larger than a few nanometers is indicative of aggregation.

  • This technique is particularly useful for detecting larger aggregates that may not be easily observable by UV-Vis spectroscopy.

Visualizations

Aggregation_Pathway This compound Aggregation Pathway Monomer Monomeric DiSulfo-ICG (High Fluorescence) Dimer Dimer Monomer->Dimer Self-association Aggregate H-Aggregates (Low/No Fluorescence) Dimer->Aggregate Further Aggregation High_Conc High Concentration Aq_Solvent Aqueous Solvent Ionic_Strength High Ionic Strength

Caption: Factors leading to this compound aggregation and fluorescence quenching.

Troubleshooting_Workflow Troubleshooting Workflow for Low Fluorescence Start Low/No Fluorescence Signal Observed Check_Conc Is the concentration too high? Start->Check_Conc Reduce_Conc Reduce Dye Concentration Check_Conc->Reduce_Conc Yes Check_Solvent Is the dye dissolved directly in aqueous buffer? Check_Conc->Check_Solvent No End Re-evaluate Fluorescence Reduce_Conc->End Use_Stock Prepare stock in DMSO/Ethanol and dilute into buffer Check_Solvent->Use_Stock Yes Check_Age Is the working solution fresh? Check_Solvent->Check_Age No Use_Stock->End Prepare_Fresh Prepare a fresh solution Check_Age->Prepare_Fresh No Check_Age->End Yes Prepare_Fresh->End

Caption: A step-by-step workflow for troubleshooting low fluorescence signals.

References

Improving signal-to-noise ratio with DiSulfo-ICG hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DiSulfo-ICG hydrazide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound to improve the signal-to-noise ratio in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this advanced near-infrared (NIR) fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve the signal-to-noise ratio?

This compound is a sulfonated derivative of Indocyanine Green (ICG) featuring a hydrazide reactive group. Its advantages in improving the signal-to-noise ratio (SNR) stem from two key features:

  • Near-Infrared (NIR) Fluorescence: DiSulfo-ICG emits fluorescence in the NIR spectrum (approximately 700-900 nm). This is advantageous because biological tissues have low autofluorescence in this range, leading to a significant reduction in background signal compared to traditional fluorophores that emit in the visible spectrum.[]

  • Sulfonation: The "DiSulfo" modification involves the addition of two sulfonate groups to the ICG core structure. This increases the hydrophilicity of the dye, which in turn reduces its tendency to aggregate in aqueous environments. Dye aggregation is a common cause of fluorescence quenching, where the excited-state energy is dissipated as heat rather than emitted as light. By minimizing aggregation, the sulfonation helps maintain a high quantum yield, resulting in a brighter signal.

Q2: What types of molecules can be labeled with this compound?

The hydrazide group on DiSulfo-ICG reacts specifically with aldehyde and ketone groups to form a stable hydrazone bond. This makes it ideal for labeling:

  • Glycoproteins and Glycans: The sugar moieties of glycoproteins can be oxidized with sodium periodate (B1199274) to generate aldehyde groups, which then serve as conjugation sites for the hydrazide dye. This is a common method for labeling antibodies, as the glycosylation sites are often located in the Fc region, away from the antigen-binding site.

  • Aldehyde- or Ketone-Containing Molecules: Any molecule that naturally possesses or can be chemically modified to contain an aldehyde or ketone group can be labeled with this compound.

Q3: What are the optimal storage conditions for this compound?

To ensure the stability and performance of this compound, it is crucial to store it correctly. Unreconstituted dye should be stored at -20°C, protected from light and moisture. Once reconstituted in an organic solvent like DMSO or DMF, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles. Aqueous solutions of ICG derivatives are less stable and should be used within a day or two, even when stored at 4°C in the dark.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Weak or No Signal Inefficient Labeling - Ensure the molecule to be labeled has available aldehyde or ketone groups. For glycoproteins, confirm the efficiency of the periodate oxidation step.- Optimize the molar ratio of dye to the target molecule. An insufficient amount of dye will result in a low degree of labeling.- Check the pH of the reaction buffer. The hydrazone bond formation is most efficient at a slightly acidic pH (around 5.5).
Fluorescence Quenching - Ensure that the final concentration of the labeled conjugate is not excessively high, as this can lead to aggregation-induced quenching even with the sulfonated dye.- Purify the conjugate to remove any unconjugated dye, which can sometimes interfere with the signal.
Photobleaching - Minimize the exposure of the sample to the excitation light source.- Use an anti-fade mounting medium for microscopy applications.
Incorrect Imaging Settings - Verify that the excitation and emission filters on your imaging system are appropriate for the spectral properties of DiSulfo-ICG (Excitation max ~780 nm, Emission max ~810 nm).
High Background Non-specific Binding - Ensure that all unconjugated dye has been removed through a thorough purification step (e.g., size exclusion chromatography or dialysis).- Use appropriate blocking agents (e.g., BSA or casein) to prevent non-specific binding of the labeled conjugate to other surfaces or proteins in your sample.
Autofluorescence - Although NIR imaging significantly reduces autofluorescence, some can still be present. Include an unstained control to assess the level of background fluorescence in your sample.
Contaminated Buffers or Reagents - Use high-purity reagents and freshly prepared buffers to avoid fluorescent contaminants.

Quantitative Data

The improved signal-to-noise ratio of this compound is attributed to its favorable photophysical properties.

Parameter This compound (Typical Values) Conventional ICG (in water) Significance for SNR
Molar Extinction Coefficient (ε) ~230,000 M⁻¹cm⁻¹~150,000 M⁻¹cm⁻¹A higher extinction coefficient means more efficient light absorption, leading to a stronger fluorescence signal.
Fluorescence Quantum Yield (Φ) Higher in aqueous buffers due to reduced aggregationLow in aqueous buffers due to aggregation-caused quenchingA higher quantum yield indicates that a larger fraction of absorbed photons are emitted as fluorescence, resulting in a brighter signal.
Emission Wavelength ~810 nm~810 nmEmission in the NIR region minimizes background from tissue autofluorescence, directly improving the signal-to-noise ratio.

Experimental Protocols

Protocol 1: Labeling of Glycoproteins (e.g., Antibodies) with this compound

This protocol describes the site-specific labeling of glycoproteins by oxidizing their carbohydrate chains to create reactive aldehyde groups.

  • Preparation of the Glycoprotein (B1211001):

    • Dissolve the glycoprotein (e.g., antibody) in 0.1 M sodium acetate (B1210297) buffer (pH 5.5) to a final concentration of 2-5 mg/mL.

  • Oxidation of Carbohydrate Moieties:

    • Prepare a fresh 20 mM solution of sodium meta-periodate (NaIO₄) in 0.1 M sodium acetate buffer (pH 5.5).

    • Add the sodium periodate solution to the glycoprotein solution at a molar excess (typically 10-20 fold) and incubate for 20-30 minutes at room temperature in the dark.

    • Quench the reaction by adding a 10-fold molar excess of ethylene (B1197577) glycol and incubate for 10 minutes at room temperature.

    • Remove excess periodate and byproducts by desalting the oxidized glycoprotein using a desalting column equilibrated with 0.1 M sodium acetate buffer (pH 5.5).

  • Conjugation with this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add the this compound stock solution to the purified oxidized glycoprotein solution. A typical starting molar excess of dye to glycoprotein is 20-50 fold.

    • Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle stirring.

  • Purification of the Conjugate:

    • Purify the this compound-labeled glycoprotein from unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the labeled protein, which will be colored and elute first.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~780 nm (for DiSulfo-ICG).

Visualizations

Caption: Experimental workflow for labeling glycoproteins with this compound.

snr_improvement cluster_problem Problem: Low Signal-to-Noise Ratio cluster_solution Solution: this compound High Background High Background NIR Emission NIR Emission High Background->NIR Emission Reduces Autofluorescence Low Signal Low Signal Sulfonation Sulfonation Low Signal->Sulfonation Reduces Aggregation Quenching Improved SNR Improved SNR NIR Emission->Improved SNR Sulfonation->Improved SNR

Caption: How this compound improves the signal-to-noise ratio.

troubleshooting_tree Start Start Weak or No Signal Weak or No Signal Start->Weak or No Signal High Background High Background Start->High Background Check Labeling Efficiency Check Labeling Efficiency Weak or No Signal->Check Labeling Efficiency Is DOL low? Check Imaging Settings Check Imaging Settings Weak or No Signal->Check Imaging Settings Are filters correct? Check Purification Check Purification High Background->Check Purification Is there free dye? Check Blocking Check Blocking High Background->Check Blocking Is there non-specific binding?

Caption: A decision tree for troubleshooting common issues.

References

Solving solubility problems with DiSulfo-ICG hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using DiSulfo-ICG hydrazide in their experiments.

Troubleshooting Guide

Researchers may encounter challenges with the solubility and stability of this compound. This guide provides solutions to common problems.

Problem 1: Difficulty Dissolving this compound

  • Symptom: The compound does not fully dissolve, or particulates are visible in the solution.

  • Possible Cause 1: Use of an inappropriate solvent.

  • Solution: this compound, like other indocyanine green (ICG) derivatives, exhibits the best solubility in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent. If you are using an aqueous buffer, it is advisable to first prepare a concentrated stock solution in high-purity, anhydrous DMSO and then dilute it with the aqueous buffer of choice.

  • Possible Cause 2: The concentration is too high for the selected solvent.

  • Solution: Refer to the solubility data table below. It is important to note that specific quantitative solubility data for this compound is limited. The provided data is based on closely related compounds and should be used as a guideline. For a related compound, Disulfo-ICG carboxylic acid, a solubility of up to 25 mg/mL in DMSO has been reported, which may require sonication to achieve full dissolution.[1]

  • Possible Cause 3: The solvent quality is poor.

  • Solution: Use fresh, anhydrous, high-purity solvents. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can negatively impact the solubility of the compound.[1] Use freshly opened DMSO for the best results.

Problem 2: Precipitation of the Compound After Dilution in Aqueous Buffer

  • Symptom: The compound precipitates out of solution when a DMSO stock is diluted into an aqueous buffer.

  • Possible Cause: Aggregation of the dye in an aqueous environment. ICG and its derivatives are known to form aggregates in aqueous solutions, which can lead to precipitation and a decrease in fluorescence.

  • Solution:

    • Optimize Final Concentration: Try diluting the DMSO stock to a lower final concentration in the aqueous buffer.

    • Incremental Dilution: Instead of a single large dilution, try adding the aqueous buffer to the DMSO stock in smaller increments while vortexing.

    • Incorporate Surfactants: In some applications, a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-127, in the aqueous buffer can help to prevent aggregation and improve stability. The optimal concentration of the surfactant will need to be determined empirically for your specific application.

Problem 3: Rapid Degradation of the Solution

  • Symptom: The prepared solution changes color or loses its fluorescent properties over a short period.

  • Possible Cause: Instability of ICG derivatives in aqueous solutions. ICG is known to be unstable in aqueous solutions, with a recommended usage time of within a few hours of reconstitution.

  • Solution:

    • Prepare Fresh Solutions: It is highly recommended to prepare solutions of this compound immediately before use.

    • Storage of Stock Solutions: If a stock solution in DMSO must be prepared in advance, it should be stored in tightly sealed vials at -20°C or -80°C and protected from light.[1] Aliquoting the stock solution can help to avoid multiple freeze-thaw cycles.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). For subsequent dilutions into aqueous media, it is crucial to consider the potential for aggregation.

Q2: What is the solubility of this compound?

A2: While specific quantitative solubility data for this compound is not widely published, information from closely related compounds can provide guidance. The following table summarizes the available and inferred solubility information.

SolventReported Solubility (for related compounds)Notes
Dimethyl Sulfoxide (DMSO)~25 mg/mL (for Disulfo-ICG carboxylic acid)Sonication may be required to achieve complete dissolution.[1] It is crucial to use anhydrous DMSO as the presence of water can significantly reduce solubility.[1]
WaterPoorICG and its derivatives have limited solubility and stability in aqueous solutions. They are prone to aggregation.
EthanolModerateIn ethanol, ICG tends to exist in its monomeric form, which can be beneficial for fluorescence. However, solubility might be lower than in DMSO.
Phosphate-Buffered Saline (PBS)PoorSimilar to water, direct dissolution in PBS is not recommended. Dilution from a DMSO stock is the preferred method, but aggregation can still occur.

Q3: How should I store this compound?

A3:

  • Solid Form: The solid compound should be stored at -20°C, protected from light and moisture.

  • Stock Solutions: Stock solutions prepared in anhydrous DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1] It is recommended to use the stock solution within one to six months, depending on the storage temperature.[1]

Q4: My this compound solution appears to have aggregated. What can I do?

A4: Aggregation in aqueous solutions is a known issue with ICG derivatives. To mitigate this, you can try the following:

  • Sonication: Briefly sonicate the solution to help break up aggregates.

  • pH Adjustment: The pH of the aqueous buffer can influence aggregation. You may need to empirically determine the optimal pH for your application to minimize aggregation.

  • Use of Additives: As mentioned in the troubleshooting guide, incorporating a small amount of a biocompatible surfactant may help to stabilize the dye in its monomeric form.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the vial for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes, or until the compound is fully dissolved.

  • Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials and store at -20°C or -80°C.

Protocol 2: Dilution of DMSO Stock Solution into an Aqueous Buffer

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Dilution: While vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution to achieve the final desired concentration.

  • Immediate Use: Use the freshly prepared aqueous solution immediately to minimize degradation and aggregation.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: Solid this compound equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store If not for immediate use dilute Slowly Add Stock to Buffer with Vortexing dissolve->dilute For immediate use store->dilute prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute use_immediately Use Immediately dilute->use_immediately

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions issue Solubility Problem (e.g., particulates, precipitation) cause1 Inappropriate Solvent issue->cause1 cause2 Concentration Too High issue->cause2 cause3 Poor Solvent Quality issue->cause3 cause4 Aggregation in Aqueous Buffer issue->cause4 solution1 Use DMSO for Stock cause1->solution1 solution2 Check Solubility Data / Lower Concentration cause2->solution2 solution3 Use Fresh, Anhydrous Solvents cause3->solution3 solution4 Optimize Dilution / Use Surfactants cause4->solution4

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: DiSulfo-ICG Hydrazide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information, troubleshooting advice, and answers to frequently asked questions regarding the storage and stability of DiSulfo-ICG hydrazide and its subsequent conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for unconjugated this compound?

For optimal long-term stability, this compound powder should be stored at -20°C, protected from light, and kept in a desiccated environment. Under these conditions, the product is stable for at least 24 months. For transportation, the product can be shipped at room temperature for up to 3 weeks without significant degradation.

Q2: How should I store stock solutions of this compound?

It is highly recommended to prepare stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or colder, protected from light. Aqueous solutions of ICG and its derivatives are known to be unstable and should be prepared fresh for immediate use.

Q3: My this compound conjugate has been conjugated to a biomolecule. How does this affect its stability?

The stability of the final conjugate depends on both the cyanine (B1664457) dye core and the newly formed hydrazone bond. The DiSulfo-ICG core remains sensitive to light and high temperatures. The hydrazone bond, which links the dye to your molecule of interest, is sensitive to pH. It is generally stable at neutral to physiological pH (pH 7.4) but is susceptible to hydrolysis in acidic environments (pH < 6).

Q4: What are the primary causes of degradation for this compound conjugates?

The main factors leading to the degradation of this compound and its conjugates are:

  • Photobleaching: Irreversible loss of fluorescence due to exposure to excitation light.

  • Hydrolysis: Cleavage of the hydrazone bond in acidic aqueous solutions, leading to the detachment of the dye from the target molecule.

  • Oxidation: Cyanine dyes can be susceptible to oxidation, which can alter their fluorescent properties.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

Storage Condition Summary

For easy reference, the following table summarizes the recommended storage conditions for this compound and its conjugates.

Form Solvent Temperature Duration Key Considerations
Unconjugated Powder N/A (Solid)-20°C> 24 MonthsKeep desiccated and protected from light.
Stock Solution Anhydrous DMSO-20°C~ 1 MonthAliquot to avoid freeze-thaw cycles. Protect from light.
Aqueous Solution Buffer (e.g., PBS)4°C< 24 HoursPrepare fresh before use. Protect from light. Unstable.
Bioconjugate Neutral pH Buffer (e.g., PBS pH 7.4)4°C or -20°CVariableStability is pH-dependent. Avoid acidic buffers for storage. Protect from light.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound conjugates.

Issue 1: Weak or No Fluorescent Signal
Possible Cause Recommended Solution
Conjugate Degradation The conjugate may have degraded due to improper storage (light exposure, wrong temperature, repeated freeze-thaw cycles). Assess the purity of the conjugate using HPLC or spectrophotometry (see protocols below).
Hydrolysis of Hydrazone Bond If your experimental buffer is acidic (pH < 6), the hydrazone bond may have hydrolyzed, cleaving the dye from your target. Ensure your experimental buffers are at a neutral or slightly basic pH if bond stability is required.
Photobleaching Excessive exposure to excitation light during imaging can destroy the fluorophore. Minimize light exposure, use an anti-fade mounting medium, and use the lowest possible laser power.
Low Labeling Efficiency The initial conjugation reaction may have been inefficient. Verify the conjugation efficiency and purify the conjugate to remove any unconjugated dye.
Issue 2: High Background Fluorescence
Possible Cause Recommended Solution
Excess Unconjugated Dye If the conjugate was not properly purified after the labeling reaction, free this compound can cause high, non-specific background signals. Purify the conjugate using methods like dialysis or size-exclusion chromatography.
Non-specific Binding The conjugate may be binding non-specifically to other components in your sample. Increase the number of wash steps and consider adding a blocking agent to your protocol.

Factors Affecting Conjugate Stability

The stability of your this compound conjugate is a critical factor for reproducible experimental outcomes. The following diagram illustrates the key environmental factors that can lead to degradation.

G cluster_factors Degradation Factors cluster_effects Degradation Pathways Light Light Exposure pH Acidic pH (Aqueous) Photobleaching Photobleaching Light->Photobleaching Temp High Temperature Hydrolysis Hydrazone Bond Hydrolysis pH->Hydrolysis FreezeThaw Freeze-Thaw Cycles ThermalDeg Accelerated Degradation Temp->ThermalDeg FreezeThaw->ThermalDeg Conjugate This compound Conjugate Loss Loss of Signal & Inaccurate Results Conjugate->Loss G start Start: Conjugate Sample prep Prepare Sample Dilution in Mobile Phase A start->prep inject Inject onto C18 RP-HPLC Column prep->inject gradient Run Gradient Elution (e.g., Water/Acetonitrile with 0.1% TFA) inject->gradient detect Monitor Absorbance (e.g., at ~780 nm) gradient->detect analyze Analyze Chromatogram: - Main Peak Area - Degradation Peaks detect->analyze compare Compare Peak Areas Over Time Points analyze->compare end End: Determine Stability compare->end

Technical Support Center: DiSulfo-ICG Hydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DiSulfo-ICG hydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions to potential challenges encountered during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound?

A1: this compound is a carbonyl-reactive fluorescent dye. Its hydrazide group (-NH-NH₂) specifically reacts with carbonyl groups (aldehydes and ketones) on a target molecule to form a stable hydrazone bond (-C=N-NH-). This reaction is a type of nucleophilic addition. For glycoproteins, aldehyde groups can be generated by the gentle oxidation of cis-diol groups in their sugar moieties using sodium periodate (B1199274).[1][2] This site-specific labeling is particularly advantageous for molecules like antibodies, as the glycosylation sites are often located away from the antigen-binding regions.[1]

Q2: What are the key factors that influence the kinetics of the this compound conjugation reaction?

A2: The efficiency and rate of the hydrazone bond formation are primarily influenced by three main factors:

  • pH: The reaction is most efficient in a slightly acidic to neutral pH range, typically between pH 5.5 and 7.4.[2] The slightly acidic condition facilitates the nucleophilic attack of the hydrazide on the carbonyl group.

  • Catalysts: The reaction rate can be significantly enhanced by the use of catalysts. Aniline is a commonly used catalyst for hydrazone and oxime ligations.[3]

  • Temperature: While the reaction can proceed at room temperature, adjusting the temperature can influence the reaction rate. However, the stability of the protein or biomolecule of interest must be considered.

Q3: How can I introduce aldehyde or ketone groups onto my target molecule for labeling with this compound?

A3: If your target molecule, such as a glycoprotein (B1211001), does not have a native aldehyde or ketone group, you can introduce one. A common method is the oxidation of vicinal diols (present in sugar residues) using a mild oxidizing agent like sodium periodate (NaIO₄).[1] This process creates reactive aldehyde groups that can then be targeted by the this compound.[1]

Q4: What is the optimal dye-to-protein molar ratio for conjugation?

A4: The ideal dye-to-protein molar ratio, or Degree of Labeling (DOL), varies depending on the specific protein and its application.[2][4] A higher DOL is not always better, as over-labeling can lead to issues like fluorescence quenching (reduced signal) and protein precipitation.[2][4] For antibodies, a DOL between 2 and 10 is generally considered optimal.[4] It is highly recommended to perform small-scale pilot experiments with varying molar ratios to determine the best conditions for your specific experiment.[2][4]

Q5: How should I purify the this compound conjugate after the reaction?

A5: Purification is a critical step to remove any unconjugated this compound, which can interfere with downstream applications. The most common and effective method for purifying labeled proteins is size-exclusion chromatography (e.g., using a Sephadex G-25 column).[1][2] This technique separates the larger labeled protein from the smaller, unbound dye molecules.[2] Dialysis is another effective method for removing excess dye.[2]

Troubleshooting Guide

Problem Possible Causes Solutions & Recommendations
Low or No Fluorescence Signal 1. Inefficient Labeling: The conjugation reaction did not proceed to completion. 2. Over-labeling (Quenching): Too many dye molecules are attached to the protein, leading to self-quenching.[4][5] 3. Protein Degradation: The protein may have been denatured or degraded during the labeling process.1. Optimize Reaction Conditions: Ensure the pH is within the optimal range (5.5-7.4).[2] Consider adding a catalyst like aniline. Verify the activity of the this compound. 2. Determine the Degree of Labeling (DOL): If the DOL is too high, reduce the initial dye-to-protein molar ratio in the reaction.[4] 3. Assess Protein Integrity: Run an SDS-PAGE to check for protein degradation.
High Background Signal Presence of Unbound Dye: Free this compound remains in the sample.Thorough Purification: Ensure the purification method (e.g., gel filtration, dialysis) is sufficient to remove all unbound dye.[2] Collect and screen multiple fractions during chromatography to isolate the pure conjugate.
Precipitation of the Conjugate 1. Over-labeling: A high degree of labeling can reduce the solubility of the protein.[2] 2. Aggregation of ICG: ICG and its derivatives have a known tendency to aggregate, which can be exacerbated after conjugation.1. Optimize DOL: Reduce the dye-to-protein molar ratio in the conjugation reaction.[2] 2. Improve Solubility: Consider using additives in your storage buffer, but ensure they are compatible with your downstream application. Perform conjugation at a lower protein concentration.
Inconsistent Labeling Results Variability in Reagents or Protocol: Inconsistent reagent concentrations, incubation times, or temperatures.Standardize Protocol: Carefully control all reaction parameters, including pH, temperature, and incubation time. Prepare fresh solutions of reagents, especially the sodium periodate if used for oxidation.

Quantitative Data on Reaction Parameters

While the optimal conditions for this compound conjugation are target-dependent and often require empirical optimization, the following tables provide a summary of the general effects of key reaction parameters.

Table 1: Effect of pH on Hydrazone Formation

pH RangeExpected Reaction EfficiencyNotes
< 5.0Sub-optimalMay lead to instability of some proteins.
5.5 - 7.4Optimal Generally provides a good balance for efficient reaction and protein stability.[2]
> 7.5Sub-optimalThe reaction rate tends to decrease.

Table 2: Effect of Temperature on Conjugation Reaction

TemperatureReaction RateConsiderations
4°CSlowerMay be necessary for temperature-sensitive proteins.
Room Temperature (20-25°C)Generally Recommended Provides a good balance between reaction rate and protein stability.[1]
> 37°CFasterIncreased risk of protein denaturation and degradation.

Table 3: Common Molar Ratios for Labeling

Target MoleculeRecommended Starting Molar Ratio (Dye:Protein)Desired Degree of Labeling (DOL)
Antibodies (e.g., IgG)10:1 to 50:12 - 10[4]
Other Proteins5:1 to 20:1Varies, requires optimization

Detailed Experimental Protocol: Labeling of Glycoproteins

This protocol provides a general guideline for the labeling of glycoproteins with this compound. Optimization may be required for your specific glycoprotein.

Materials and Reagents:

  • Purified Glycoprotein (e.g., IgG antibody)

  • This compound

  • Sodium Periodate (NaIO₄)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Solution: Ethylene (B1197577) Glycol

  • Anhydrous DMSO (for dissolving the dye)

  • Purification Column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Step 1: Oxidation of Glycoprotein (Generation of Aldehydes)

  • Prepare the glycoprotein solution in the Reaction Buffer (0.1 M Sodium Acetate, pH 5.5) to a concentration of 5 mg/mL.[1]

  • Prepare a fresh solution of 20 mM sodium periodate in the same Reaction Buffer.[1]

  • Add the sodium periodate solution to the glycoprotein solution at a 1:1 volume ratio.[1]

  • Incubate the reaction for 5 minutes at room temperature, protected from light.[1]

  • Quench the reaction by adding a small amount of ethylene glycol.

  • Immediately remove the excess periodate and by-products by desalting or dialysis against the Reaction Buffer (0.1 M Sodium Acetate, pH 5.5).[1]

Step 2: Coupling with this compound

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 50 mM).[1]

  • Add the this compound stock solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of the dye to the protein is a common starting point.

  • Incubate the reaction for 2 hours at room temperature, protected from light.[1]

Step 3: Purification of the Labeled Glycoprotein

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.

  • Equilibrate the column with PBS, pH 7.4.

  • Apply the reaction mixture to the column.

  • Elute the conjugate with PBS, pH 7.4. The first colored fractions will contain the labeled glycoprotein.

  • Collect the fractions and measure their absorbance at 280 nm (for protein) and ~780 nm (for DiSulfo-ICG) to determine the protein concentration and the Degree of Labeling (DOL).

Step 4: Storage

Store the purified, labeled glycoprotein at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C or -80°C.

Visualizations

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification start Glycoprotein in Acetate Buffer (pH 5.5) add_periodate Add Sodium Periodate start->add_periodate incubate_ox Incubate (5 min, RT) add_periodate->incubate_ox quench Quench with Ethylene Glycol incubate_ox->quench purify_ox Desalt/Dialyze quench->purify_ox add_dye Add DiSulfo-ICG Hydrazide purify_ox->add_dye incubate_couple Incubate (2h, RT) add_dye->incubate_couple sec_column Size-Exclusion Chromatography incubate_couple->sec_column collect Collect Labeled Glycoprotein sec_column->collect

Caption: Experimental workflow for labeling glycoproteins with this compound.

troubleshooting_guide issue Low/No Fluorescence Signal cause1 Inefficient Labeling? issue->cause1 cause2 Over-labeling (Quenching)? issue->cause2 cause3 Protein Degradation? issue->cause3 solution1 Optimize Reaction: - Check pH (5.5-7.4) - Add Catalyst (Aniline) - Verify Dye Activity cause1->solution1 Yes solution2 Determine DOL Reduce Dye:Protein Ratio cause2->solution2 Yes solution3 Assess Protein Integrity (SDS-PAGE) cause3->solution3 Yes

References

Validation & Comparative

A Comparative Guide to Protein Labeling: DiSulfo-ICG Hydrazide vs. ICG-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent labeling strategy is critical for the success of a wide range of applications, from in-vivo imaging to immunoassays. The choice between different reactive chemistries can significantly influence the specificity, stability, and signal intensity of the resulting protein conjugate. This guide provides an objective comparison of two popular near-infrared (NIR) labeling reagents: DiSulfo-ICG hydrazide and ICG-NHS ester.

Indocyanine green (ICG) is a fluorescent dye approved by the FDA for clinical use, with excitation and emission maxima in the near-infrared spectrum (around 780 nm and 810 nm, respectively).[1][2][3] This spectral window is advantageous for in-vivo imaging due to reduced tissue autofluorescence and deeper light penetration.[1][2][3] The performance of ICG conjugates, however, is highly dependent on the method of attachment to the protein of interest.

This compound is engineered for the targeted labeling of carbonyl groups (aldehydes and ketones).[4][5] The "DiSulfo" modification, the addition of two sulfonate groups, increases the hydrophilicity of the ICG molecule. This is a key advantage as it mitigates the tendency of ICG to aggregate in aqueous environments, a phenomenon that can lead to significant fluorescence quenching.[6] The hydrazide functional group provides high selectivity for carbonyls, which are relatively rare in native proteins. This allows for site-specific labeling, particularly of glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehyde groups.[4][7]

ICG-NHS ester is a widely used amine-reactive labeling reagent.[8][9][10] The N-hydroxysuccinimidyl (NHS) ester group reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of the protein, to form a stable amide bond.[8][9][10] While this method is straightforward, the abundance of lysine residues on the surface of most proteins can lead to a heterogeneous population of labeled molecules with varying degrees of labeling (DOL).[4] This lack of site-specificity can potentially impact the biological activity of the protein.

Quantitative Performance Comparison

FeatureThis compoundICG-NHS Ester
Target Group Aldehydes & KetonesPrimary Amines (Lysine, N-terminus)
Reaction pH 4.5 - 7.57.5 - 8.5
Bond Formed HydrazoneAmide
Bond Stability Reversible under acidic conditionsHighly Stable
Specificity High (Site-specific on oxidized carbohydrates)Low (Multiple surface lysines)
Hydrophilicity High (due to DiSulfo groups)Moderate
Aggregation Tendency LowHigher than DiSulfo-ICG
Fluorescence Quenching Reduced due to lower aggregationProne to quenching at high DOL

Signaling Pathways and Experimental Workflows

The choice of labeling reagent dictates the experimental workflow. The following diagrams, generated using the DOT language, illustrate the distinct pathways for protein labeling with this compound and ICG-NHS ester.

G This compound Labeling Workflow cluster_0 Protein Preparation cluster_1 Labeling Reaction cluster_2 Purification Glycoprotein (B1211001) Glycoprotein Oxidation Periodate (B1199274) Oxidation Glycoprotein->Oxidation NaIO4 Aldehyde_Protein Aldehyde-containing Protein Oxidation->Aldehyde_Protein Conjugation Hydrazone Bond Formation Aldehyde_Protein->Conjugation DiSulfo_ICG This compound DiSulfo_ICG->Conjugation Labeled_Protein Labeled Glycoprotein Conjugation->Labeled_Protein Purification Size Exclusion Chromatography Labeled_Protein->Purification Final_Product Purified Conjugate Purification->Final_Product

This compound Labeling Workflow

G ICG-NHS Ester Labeling Workflow cluster_0 Protein Preparation cluster_1 Labeling Reaction cluster_2 Purification Protein Protein with Primary Amines Buffer_Exchange Buffer Exchange to pH 8.0-8.5 Protein->Buffer_Exchange Ready_Protein Reaction-ready Protein Buffer_Exchange->Ready_Protein Conjugation Amide Bond Formation Ready_Protein->Conjugation ICG_NHS ICG-NHS Ester ICG_NHS->Conjugation Labeled_Protein Labeled Protein Conjugation->Labeled_Protein Purification Size Exclusion Chromatography Labeled_Protein->Purification Final_Product Purified Conjugate Purification->Final_Product

ICG-NHS Ester Labeling Workflow

Experimental Protocols

Protocol 1: Labeling of Glycoproteins with this compound

This protocol is designed for the site-specific labeling of glycoproteins via their carbohydrate moieties.

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in 0.1 M sodium acetate (B1210297) buffer (pH 5.5) to a final concentration of 2-5 mg/mL.

    • Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 10 mM.

    • Incubate the reaction for 20-30 minutes at room temperature in the dark.

    • Quench the reaction by adding glycerol (B35011) to a final concentration of 20 mM.

    • Remove excess periodate and byproducts by buffer exchange into 0.1 M sodium phosphate (B84403) buffer (pH 7.2) using a desalting column.

  • Labeling Reaction:

    • Prepare a stock solution of this compound in DMSO or water.

    • Add the this compound solution to the oxidized glycoprotein solution to achieve a 10-20 fold molar excess of the dye.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye and purify the labeled glycoprotein using size-exclusion chromatography (SEC) or dialysis.

    • Calculate the Degree of Labeling (DOL) using spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~780 nm (for the ICG dye).[11][12]

Protocol 2: Labeling of Proteins with ICG-NHS Ester

This protocol is for the general labeling of proteins on primary amines.

  • Protein Preparation:

    • Dissolve the protein in a buffer that does not contain primary amines, such as 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS).

    • Adjust the pH of the protein solution to 8.0-8.5.[9][13]

    • Ensure the protein concentration is between 2-10 mg/mL for optimal labeling.[14]

  • Labeling Reaction:

    • Prepare a fresh stock solution of ICG-NHS ester in anhydrous DMSO.[13]

    • Add the ICG-NHS ester solution to the protein solution to achieve a 5-20 fold molar excess of the dye.[13]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4][13]

  • Purification:

    • Remove unreacted dye using SEC or dialysis.[12]

    • Calculate the DOL using spectrophotometry.[11][12]

Conclusion

The choice between this compound and ICG-NHS ester for protein labeling is dependent on the specific requirements of the experiment.

This compound is the superior choice for applications requiring:

  • Site-specific labeling: Targeting oxidized carbohydrate moieties on glycoproteins allows for a high degree of control over the labeling site.[4]

  • Reduced fluorescence quenching: The hydrophilic nature of the DiSulfo-ICG dye minimizes aggregation, leading to brighter and more stable fluorescent conjugates.[6]

ICG-NHS ester is a suitable option for:

  • General protein labeling: It provides a straightforward method for labeling a wide variety of proteins.[8]

  • Applications where site-specificity is not critical: If a heterogeneous population of labeled proteins is acceptable for the downstream application.

For researchers in drug development and those conducting in-vivo imaging studies, the enhanced brightness and site-specificity offered by this compound may provide significant advantages in terms of signal-to-noise ratio and reproducibility. Conversely, for routine applications where simplicity and cost are major factors, ICG-NHS ester remains a viable and effective choice. Careful consideration of the experimental goals and the nature of the protein to be labeled will ultimately guide the selection of the optimal labeling reagent.

References

A Head-to-Head Comparison: DiSulfo-ICG Hydrazide vs. Biotinylation for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal method for labeling and detecting biomolecules, the choice between direct fluorophore conjugation with DiSulfo-ICG hydrazide and the classic biotinylation approach is a critical one. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols, to inform the selection of the most suitable method for your specific research needs.

This comparison guide delves into the distinct advantages of this compound, a near-infrared (NIR) fluorescent dye, over the traditional biotin-streptavidin system for applications in imaging and diagnostics. We will explore key performance metrics, outline detailed experimental workflows, and provide a clear rationale for choosing one method over the other in various research contexts.

Executive Summary: Key Differences at a Glance

FeatureThis compoundBiotinylation (Biotin-Hydrazide)
Detection Principle Direct fluorescence detection in the NIR spectrum.Indirect detection requiring a secondary streptavidin-fluorophore conjugate.
Signal-to-Noise Ratio Generally high due to low tissue autofluorescence in the NIR range.Can be high with signal amplification, but susceptible to endogenous biotin (B1667282) interference, leading to higher background.
In Vivo Imaging Ideal for deep-tissue in vivo imaging due to the excellent penetration of NIR light.Limited for deep-tissue in vivo imaging due to the scattering and absorption of visible light fluorophores typically used with streptavidin.
Workflow Complexity Simpler, one-step detection after labeling.Multi-step detection process (biotinylated primary -> streptavidin-fluorophore).
Endogenous Interference No known endogenous interference.Significant interference from naturally occurring biotin in tissues and cells, potentially leading to false positives.[1][2]
Signal Amplification Signal is directly proportional to the number of dye molecules.Inherent signal amplification as multiple streptavidin-fluorophore conjugates can bind to a single biotinylated molecule.[3]
Size of Label Relatively small fluorophore.Small biotin molecule, but the subsequent streptavidin complex (~60 kDa) is large and can cause steric hindrance.

Performance Data: A Quantitative Look

While direct head-to-head comparative studies are limited, the following tables summarize typical performance data for each method based on available literature.

Table 1: this compound Performance

ParameterTypical Values/CharacteristicsReferences
Excitation/Emission Maxima ~780 nm / ~800 nm[4]
In Vivo Signal Penetration Up to several centimeters in tissue.[5]
In Vivo Half-life 150-180 seconds (for free ICG)[4]
Signal-to-Background Ratio (In Vivo) Can be significantly high, with reports of tumor-to-background ratios of 2.6 and higher.[4]
Labeling Chemistry Hydrazide reacts with aldehydes on oxidized carbohydrates.[4]
Water Solubility High, due to the presence of two sulfo groups.

Table 2: Biotinylation (Biotin-Streptavidin System) Performance

ParameterTypical Values/CharacteristicsReferences
Binding Affinity (Biotin-Streptavidin) Kd ≈ 10-15 M (one of the strongest non-covalent interactions)
Labeling Efficiency Can be high, with reports of labeling the majority of cell surface glycoproteins.[6]
Endogenous Biotin Interference A major drawback leading to non-specific signals.[1][2]
Signal Amplification Each biotin can bind a streptavidin tetramer, which can be conjugated to multiple fluorophores.[3]
Detection Wavelengths Dependent on the fluorophore conjugated to streptavidin (typically in the visible spectrum).
Size of Detection Complex Streptavidin is a ~60 kDa tetramer.

Key Advantages of this compound

The primary advantages of this compound lie in its suitability for in vivo imaging and its straightforward, interference-free detection mechanism.

  • Superior for In Vivo Imaging: The near-infrared (NIR) spectral properties of ICG are a significant advantage for in vivo studies. Biological tissues have minimal absorbance and autofluorescence in the NIR window (700-900 nm), allowing for deeper tissue penetration and a much higher signal-to-noise ratio compared to visible light fluorophores.[4] This makes this compound an excellent choice for applications like in vivo tumor imaging and tracking of labeled cells or molecules.

  • Direct Detection and Simpler Workflow: this compound allows for direct detection of the labeled molecule without the need for secondary reagents. This simplifies the experimental workflow, reduces the number of incubation and wash steps, and minimizes the potential for non-specific binding that can be introduced by additional reagents.

  • Freedom from Endogenous Interference: Unlike biotin, ICG is not naturally present in biological systems. This eliminates the significant problem of endogenous biotin, which can bind to streptavidin-based detection reagents and cause high background noise or false-positive signals.[1][2] This is a critical advantage for achieving high specificity and sensitivity, particularly in complex biological samples.

  • Site-Specific Labeling: The hydrazide chemistry targets aldehyde groups, which can be specifically generated on the carbohydrate moieties of glycoproteins through mild periodate (B1199274) oxidation. For antibodies, this is particularly advantageous as the glycosylation sites are typically located on the Fc region, far from the antigen-binding sites, thus preserving the antibody's functionality.[7]

The Case for Biotinylation

Despite the advantages of this compound, biotinylation remains a widely used and powerful technique, particularly for in vitro applications.

  • Exceptional Versatility and Signal Amplification: The biotin-streptavidin interaction is incredibly robust and can be used in a vast array of applications, including Western blotting, ELISA, immunohistochemistry, and affinity purification. The ability of each biotin molecule to bind a streptavidin tetramer, which can be conjugated to multiple enzymes (like HRP) or fluorophores, provides a powerful and inherent signal amplification mechanism.[3]

  • Established Protocols and Reagents: Biotinylation is a well-established technique with a wide variety of commercially available reagents and optimized protocols for labeling different types of molecules.

Experimental Protocols

Here, we provide detailed protocols for the site-specific labeling of a glycoprotein (B1211001) (e.g., an antibody) using both this compound and biotin hydrazide.

Protocol 1: Glycoprotein Labeling with this compound

This protocol is based on the general procedure for labeling glycoproteins with hydrazide-containing dyes.

Materials:

  • Glycoprotein (e.g., antibody) in an amine-free buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.5)

  • Sodium meta-periodate (NaIO₄)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • 0.1 M Sodium acetate buffer, pH 5.5

Procedure:

  • Preparation of Glycoprotein: Prepare a 5 mg/mL solution of the glycoprotein in 0.1 M sodium acetate buffer, pH 5.5.

  • Oxidation of Carbohydrates:

    • Prepare a fresh 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5.

    • Add 1 mL of the periodate solution to 1 mL of the glycoprotein solution.

    • Incubate the mixture for 20-30 minutes at room temperature in the dark.

  • Removal of Excess Periodate:

    • Equilibrate a desalting column with 0.1 M sodium acetate buffer, pH 5.5.

    • Pass the oxidized glycoprotein solution through the desalting column to remove excess sodium periodate.

  • Labeling Reaction:

    • Prepare a 50 mM stock solution of this compound in anhydrous DMSO.

    • To the desalted, oxidized glycoprotein solution, add the this compound stock solution to a final concentration of 5-10 mM.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Purification of the Labeled Glycoprotein:

    • Remove unreacted this compound by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the labeled glycoprotein.

Protocol 2: Glycoprotein Labeling with Biotin Hydrazide

This protocol outlines the standard procedure for biotinylating glycoproteins via their carbohydrate moieties.[8]

Materials:

  • Glycoprotein (e.g., antibody) in an amine-free buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Sodium meta-periodate (NaIO₄)

  • Biotin hydrazide

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • 0.1 M Sodium acetate buffer, pH 5.5

  • 50-100 mM Sodium phosphate (B84403) buffer, pH 7.0-7.5

Procedure:

  • Preparation of Glycoprotein: Dissolve the glycoprotein at a concentration of 1-5 mg/mL in cold 100 mM Sodium Acetate, pH 5.5.

  • Oxidation of Carbohydrates:

    • Immediately before use, dissolve Sodium meta-Periodate at a concentration of 20 mM in 100 mM Sodium Acetate, pH 5.5.

    • Gently mix the glycoprotein solution with the periodate solution (1:1 volume ratio).

    • Allow the reaction to proceed at 0-4°C for 30 minutes.[8]

  • Removal of Excess Periodate and Buffer Exchange:

    • Equilibrate a desalting column with 50-100 mM Sodium Phosphate buffer, pH 7.0-7.5.

    • Pass the oxidized glycoprotein solution through the desalting column to remove excess periodate and exchange the buffer.

  • Labeling Reaction:

    • Dissolve Biotin Hydrazide in DMSO at 25-50 mM.[8]

    • Add a sufficient volume of the biotin hydrazide solution to the desalted glycoprotein to achieve a final concentration of 5-10 mM.[8]

    • Allow the biotinylation reaction to proceed for 2 hours at room temperature.[8]

  • Purification of the Labeled Glycoprotein:

    • Remove unreacted biotin hydrazide through dialysis or gel filtration using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships discussed in this guide.

experimental_workflow cluster_oxidation 1. Glycoprotein Oxidation cluster_labeling 2. Hydrazide Labeling cluster_icg This compound cluster_biotin Biotinylation cluster_purification 3. Purification cluster_detection 4. Detection cluster_icg_detect Direct Detection cluster_biotin_detect Indirect Detection glycoprotein Glycoprotein (e.g., Antibody) periodate Sodium meta-periodate (NaIO₄) oxidized_gp Oxidized Glycoprotein (Aldehyde groups generated) periodate->oxidized_gp Mild Oxidation icg_hydrazide DiSulfo-ICG Hydrazide oxidized_gp->icg_hydrazide Reacts with biotin_hydrazide Biotin Hydrazide oxidized_gp->biotin_hydrazide Reacts with labeled_icg ICG-Labeled Glycoprotein icg_hydrazide->labeled_icg purification Desalting Column (Removal of excess label) labeled_icg->purification labeled_biotin Biotinylated Glycoprotein biotin_hydrazide->labeled_biotin labeled_biotin->purification nir_imaging NIR Fluorescence Imaging purification->nir_imaging streptavidin Streptavidin- Fluorophore purification->streptavidin fluorescence_imaging Fluorescence Imaging streptavidin->fluorescence_imaging

Caption: Comparative workflow for glycoprotein labeling and detection.

signaling_pathway cluster_icg This compound Pathway cluster_biotin Biotinylation Pathway icg_antibody ICG-Labeled Antibody binding_icg Binding to Tumor Antigen icg_antibody->binding_icg tumor_cell_icg Tumor Cell detection_icg Direct NIR Fluorescence Signal tumor_cell_icg->detection_icg Imaging binding_icg->tumor_cell_icg biotin_antibody Biotinylated Antibody binding_biotin Binding to Tumor Antigen biotin_antibody->binding_biotin tumor_cell_biotin Tumor Cell streptavidin Streptavidin-Fluorophore tumor_cell_biotin->streptavidin Binding binding_biotin->tumor_cell_biotin detection_biotin Indirect Fluorescence Signal streptavidin->detection_biotin Imaging

Caption: In vivo tumor imaging detection pathways.

Conclusion and Recommendations

The choice between this compound and biotinylation is highly dependent on the specific application.

Choose this compound for:

  • In vivo imaging: Its NIR fluorescence properties are unmatched for deep-tissue imaging with high signal-to-noise ratios.

  • Applications requiring high specificity and low background: The absence of endogenous interference makes it a superior choice for sensitive detection.

  • Simpler and faster workflows: Direct detection streamlines experimental procedures.

Choose Biotinylation for:

  • In vitro assays where signal amplification is crucial: The biotin-streptavidin system provides inherent and significant signal enhancement.

  • A wide range of well-established applications: Its versatility in pull-down assays, ELISA, and Western blotting is a major advantage.

  • When NIR imaging is not a requirement: For applications using standard fluorescence microscopy, the vast selection of streptavidin-fluorophore conjugates offers great flexibility.

For drug development professionals and researchers focused on in vivo diagnostics and therapeutics, the advantages of this compound are compelling. Its ability to provide clear, high-contrast images deep within biological tissues, free from the complications of endogenous interference, positions it as a leading choice for the next generation of targeted imaging agents.

References

A Researcher's Guide to Near-Infrared Fluorescent Probes: A Side-by-Side Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate near-infrared (NIR) fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides an objective, data-driven comparison of various NIR fluorescent probes, summarizing their performance across key applications and offering detailed experimental protocols.

Near-infrared (NIR) fluorescence imaging, operating within the 700-1700 nm wavelength range, offers significant advantages for biological research over traditional visible light fluorescence.[1][2] The reduced autofluorescence of biological tissues, lower light scattering, and deeper tissue penetration in the NIR window lead to a higher signal-to-noise ratio and enhanced sensitivity, making it an invaluable tool for in vivo imaging, western blotting, and flow cytometry.[3][4][5] The choice of an NIR probe, however, is multifaceted, depending on the specific application, instrumentation, and the biological question being addressed.

This guide will delve into a side-by-side comparison of different classes of NIR probes, including organic dyes, fluorescent proteins, and nanoparticles. We will present their key performance characteristics in clearly structured tables, provide detailed experimental protocols for their application, and visualize relevant biological pathways and experimental workflows using Graphviz diagrams.

Performance Comparison of Near-Infrared Fluorescent Probes

The efficacy of an NIR fluorescent probe is determined by several key photophysical and biochemical parameters. These include the quantum yield (QY), which measures the efficiency of fluorescence emission, the molar extinction coefficient, which indicates the probability of light absorption, photostability, and the signal-to-background ratio (SBR).[6] The following tables summarize the quantitative performance of a selection of popular NIR fluorescent probes across different categories.

Organic NIR Dyes

Organic dyes are the most widely used class of NIR probes due to their relatively small size, ease of conjugation to biomolecules, and diverse chemical structures.[7] Common scaffolds include cyanine (B1664457) (e.g., Cy5, Cy7), rhodamine (e.g., SiR), and BODIPY dyes.[7]

Probe Name/ClassExcitation (nm)Emission (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Key Features & Applications
Cyanine Dyes
IRDye 800CW774789~0.08~250,000High sensitivity and low background for in vivo imaging and western blotting.[8][9]
Cy7~750~773~0.28~250,000Bright and photostable, suitable for in vivo imaging.[10]
Rhodamine Dyes
SiR (Silicon-rhodamine)~652~674~0.40~100,000Cell-permeable and fluorogenic, ideal for live-cell imaging and super-resolution microscopy.[7]
BODIPY Dyes
Aza-BODIPY>650>665VariesHighTunable properties, used in activatable probes for sensing specific analytes.[7]
NIR Fluorescent Proteins

Engineered fluorescent proteins (FPs) that emit in the NIR spectrum offer the advantage of being genetically encodable, allowing for the specific labeling of proteins and cells in vivo without the need for external probes.[11][12]

Probe NameExcitation (nm)Emission (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Key Features & Applications
iRFP713690713~0.04~95,000Monomeric, suitable for generating stable cell lines and transgenic animals for in vivo imaging.[13][14]
iRFP720690720~0.07~110,000Brightest monomeric iRFP, good for deep-tissue imaging.[13][14]
NIR Quantum Dots (QDs)

Quantum dots are semiconductor nanocrystals that exhibit bright and photostable fluorescence with tunable emission spectra based on their size.[15]

Probe TypeExcitation (nm)Emission (nm)Quantum Yield (Φ)Key Features & Applications
CdTe/CdSe QDsBroad (e.g., 488)700 - 800High (>0.5)Very bright and photostable, suitable for long-term in vivo imaging and tracking.[15]
Ag₂S QDsBroad (e.g., 808)1000 - 1300 (NIR-II)~0.2Emission in the NIR-II window for deeper tissue imaging with higher resolution.[16]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable results. Below are protocols for key applications of NIR fluorescent probes.

In Vivo Imaging Protocol

This protocol describes a general procedure for in vivo fluorescence imaging in a mouse model.[17]

  • Probe Administration: The NIR fluorescent probe, conjugated to a targeting moiety (e.g., antibody, peptide), is administered to the animal, typically via intravenous injection. The dosage will depend on the specific probe and targeting agent.

  • Incubation Period: The animal is housed for a specific period (e.g., 1, 4, 8, 24 hours) to allow for the probe to accumulate at the target site and for unbound probe to clear from circulation.[17]

  • Imaging: The anesthetized animal is placed in an in vivo imaging system equipped with the appropriate excitation laser and emission filter for the chosen NIR probe.

  • Image Acquisition: A white-light image is first acquired for anatomical reference. Subsequently, fluorescence images are captured.

  • Data Analysis: The fluorescence signal intensity in the region of interest (e.g., tumor) is quantified and compared to a background region to calculate the tumor-to-background ratio.[17]

Western Blotting Protocol

NIR fluorescence detection offers a quantitative and sensitive alternative to traditional chemiluminescence for western blotting.[9][18]

  • Protein Separation and Transfer: Proteins are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an NIR fluorophore (e.g., IRDye 800CW).

  • Imaging: The membrane is imaged using a digital imaging system with NIR detection capabilities.

  • Data Analysis: The signal intensity of the protein bands is quantified using appropriate software. The linear dynamic range of NIR detection allows for accurate quantification of protein levels.[18]

Flow Cytometry Protocol

NIR fluorescent probes expand the capabilities of multicolor flow cytometry by reducing spectral overlap with conventional fluorophores.[13][19]

  • Cell Staining: A single-cell suspension is incubated with a cocktail of antibodies, including one or more conjugated to NIR fluorophores.

  • Washing: The cells are washed to remove unbound antibodies.

  • Data Acquisition: The stained cells are analyzed on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) for exciting the NIR probes and appropriate detectors.[19]

  • Data Analysis: The fluorescence intensity of the NIR probe is measured for each cell, allowing for the identification and quantification of specific cell populations. Spectral flow cytometry can be used to distinguish between NIR probes with very similar emission spectra.[13]

Visualizing Mechanisms and Workflows

Understanding the underlying principles of probe activation and experimental procedures is crucial for their effective use. The following diagrams, created using the DOT language, illustrate these concepts.

Signaling Pathway: Activatable NIR Probe for Enzyme Detection

Activatable probes are designed to be "off" (non-fluorescent) until they interact with a specific target, such as an enzyme, which then triggers a conformational change or cleavage event that turns the fluorescence "on".[3] This mechanism significantly enhances the signal-to-background ratio.

Activatable_Probe_Mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON Probe Activatable NIR Probe (Fluorophore + Quencher) Activated_Probe Activated NIR Probe (Fluorophore) Probe->Activated_Probe Enzymatic Cleavage Enzyme Target Enzyme Enzyme->Probe Interaction

Mechanism of an activatable NIR fluorescent probe.
Experimental Workflow: In Vivo Imaging

The following diagram outlines the key steps involved in a typical in vivo imaging experiment using NIR fluorescent probes.

In_Vivo_Workflow Probe_Admin 1. Probe Administration (e.g., IV Injection) Incubation 2. Incubation Period (Probe Distribution & Clearance) Probe_Admin->Incubation Imaging 3. Anesthesia & Imaging (NIR Imaging System) Incubation->Imaging Analysis 4. Data Analysis (Quantification & SBR) Imaging->Analysis

Workflow for in vivo NIR fluorescence imaging.
Logical Relationship: Advantages of NIR Fluorescence

This diagram illustrates the key advantages of using NIR fluorescence in biological imaging compared to visible light fluorescence.

NIR_Advantages NIR_Light Near-Infrared Light (700-1700 nm) Reduced_Scattering Reduced Photon Scattering NIR_Light->Reduced_Scattering Reduced_Autofluorescence Reduced Tissue Autofluorescence NIR_Light->Reduced_Autofluorescence Deeper_Penetration Deeper Tissue Penetration Reduced_Scattering->Deeper_Penetration High_SBR High Signal-to-Background Ratio Reduced_Autofluorescence->High_SBR

Key advantages of NIR fluorescence for bioimaging.

References

A Comparative Guide to DiSulfo-ICG Hydrazide Performance in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescent labeling techniques, the choice of buffer can significantly impact the performance of the chosen fluorophore. This guide provides a comprehensive comparison of DiSulfo-ICG hydrazide's performance in various buffer systems, offering insights into its stability, fluorescence, and conjugation efficiency. We also present a comparison with alternative fluorescent hydrazides and provide detailed experimental protocols for performance evaluation.

This compound: An Overview

This compound is a near-infrared (NIR) fluorescent dye that is water-soluble and reacts with aldehydes and ketones to form stable hydrazone bonds.[1] This reactivity makes it a valuable tool for labeling glycoproteins, antibodies, and other biomolecules containing or modified to contain carbonyl groups. The disulfonated nature of this indocyanine green (ICG) derivative enhances its aqueous solubility and reduces aggregation, which can quench fluorescence.[2]

Performance of this compound in Key Buffer Systems

The selection of an appropriate buffer is critical for optimizing the performance of this compound in labeling reactions and subsequent applications. Here, we compare its expected performance in three commonly used buffer systems: Phosphate-Buffered Saline (PBS), MES (2-(N-morpholino)ethanesulfonic acid), and Borate buffer.

Performance Metric Phosphate-Buffered Saline (PBS) MES Buffer Borate Buffer
Fluorescence Intensity Moderate to high. PBS is a common physiological buffer; however, phosphate (B84403) ions can sometimes interact with dyes, potentially affecting fluorescence.[3]High. MES is a non-coordinating buffer and is less likely to interfere with the fluorescent properties of the dye.[4]High. Borate buffers are often used in conjugation reactions and generally provide a stable environment for fluorescent dyes.
Stability Good. ICG and its derivatives are reasonably stable in PBS at physiological pH.[5][6] However, prolonged exposure to light can lead to photobleaching.[7]Very Good. MES buffer is known to be gentle on proteins and other biomolecules, which can help maintain the stability of the dye-conjugate.[8]Good. Borate buffers can help maintain a stable pH, which is crucial for the stability of many fluorescent dyes.
Conjugation Efficiency Moderate. The primary amines in Tris-based buffers (sometimes a component of PBS formulations) can compete with the hydrazide for reaction with aldehydes. Amine-free PBS is recommended.[9]High. MES buffer is free of primary amines, making it an excellent choice for hydrazide-aldehyde/ketone conjugation reactions, minimizing side reactions.[8][10]Good to High. Borate buffers are also suitable for hydrazone ligation, providing a favorable pH environment for the reaction.[11]
pH Range Typically ~7.45.5 - 7.0[4]8.0 - 10.0[12]
Common Applications General biological assays, cell staining.Bioconjugation, protein labeling, crosslinking reactions.Conjugation reactions, especially at slightly alkaline pH.

Comparison with Alternative Fluorescent Hydrazides

Several alternatives to this compound are available, each with its own set of characteristics. The choice of dye will depend on the specific requirements of the experiment, such as the desired wavelength, brightness, and photostability.

Fluorophore Excitation (nm) Emission (nm) Key Advantages Considerations
This compound ~780~800Near-infrared emission minimizes autofluorescence from biological samples.[1] Good water solubility.Lower quantum yield compared to some visible-range dyes.
CF™ Dye Hydrazides Various (e.g., CF™350: 347 nm)Various (e.g., CF™350: 448 nm)High brightness, photostability, and water solubility.[13] Wide range of colors available.Different spectral properties may require different imaging equipment.
Cyanine Dye Hydrazides (e.g., Cy5, Cy7) Various (e.g., Cy5: ~650 nm, Cy7: ~750 nm)Various (e.g., Cy5: ~670 nm, Cy7: ~770 nm)Bright and photostable dyes with a range of spectral options.[14]May be more susceptible to photobleaching than some newer generation dyes.
Fluorescein Hydrazide ~495~515High quantum yield and brightness.pH-sensitive fluorescence and prone to photobleaching.
Rhodamine-based Hydrazides ~550~575Good photostability and brightness.Can be less water-soluble than sulfonated dyes.

Experimental Protocols

To aid researchers in evaluating the performance of this compound and other fluorescent dyes, we provide the following detailed experimental protocols.

Protocol 1: Evaluation of Fluorescence Intensity in Different Buffers

Objective: To compare the relative fluorescence intensity of this compound in PBS, MES, and Borate buffers.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MES buffer (0.1 M), pH 6.0

  • Borate buffer (0.1 M), pH 8.5

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a series of dilutions of the this compound stock solution in each of the three buffers (PBS, MES, Borate) to a final concentration of 1 µM.

  • For each buffer system, measure the fluorescence emission spectrum of the this compound solution using a fluorometer. Use an excitation wavelength of approximately 780 nm and record the emission from 790 nm to 850 nm.

  • Determine the peak emission wavelength and the corresponding fluorescence intensity for each buffer.

  • Compare the fluorescence intensities to determine the optimal buffer for maximizing the fluorescence signal.

Protocol 2: Assessment of Photostability

Objective: To evaluate the photostability of this compound in different buffer systems upon continuous illumination.

Materials:

  • This compound solutions in PBS, MES, and Borate buffers (prepared as in Protocol 1)

  • Fluorometer with time-scan capabilities

  • Light source for continuous illumination (e.g., the excitation source of the fluorometer)

Procedure:

  • Place a cuvette containing the this compound solution in one of the buffers into the fluorometer.

  • Set the fluorometer to continuously excite the sample at 780 nm and record the fluorescence emission at the peak wavelength (determined in Protocol 1) over a period of 10 minutes.

  • Repeat the measurement for the other two buffer systems.

  • Plot the fluorescence intensity as a function of time for each buffer.

  • Calculate the rate of photobleaching for each buffer by fitting the decay curve to an exponential function. A slower decay rate indicates higher photostability.

Protocol 3: Comparison of Conjugation Efficiency

Objective: To compare the efficiency of conjugating this compound to a model aldehyde-containing molecule in different buffer systems.

Materials:

  • This compound

  • A model aldehyde-containing molecule (e.g., an aldehyde-modified protein or polysaccharide)

  • PBS (amine-free), pH 7.4

  • MES buffer (0.1 M), pH 6.0

  • Borate buffer (0.1 M), pH 8.5

  • Size-exclusion chromatography (SEC) column

  • UV-Vis spectrophotometer

Procedure:

  • Dissolve the aldehyde-containing molecule in each of the three buffers to a concentration of 1 mg/mL.

  • Add a 10-fold molar excess of this compound (dissolved in DMSO) to each protein solution.

  • Incubate the reaction mixtures for 2 hours at room temperature, protected from light.

  • After incubation, purify the conjugates from unreacted dye using a size-exclusion chromatography column equilibrated with the respective buffer.

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~780 nm (for DiSulfo-ICG).

  • Calculate the degree of labeling (DOL) for each buffer system using the following formula: DOL = (A_max of dye / ε_dye) / (A_280 of protein / ε_protein) where A is the absorbance and ε is the molar extinction coefficient.

  • A higher DOL indicates a more efficient conjugation reaction.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams have been created using the DOT language.

cluster_reactants Reactants cluster_buffer Buffer System cluster_product Product DiSulfo_ICG_Hydrazide DiSulfo-ICG Hydrazide (R-NH-NH2) Hydrazone_Bond Stable Hydrazone Bond (R-N-N=C-R') DiSulfo_ICG_Hydrazide->Hydrazone_Bond Reaction Aldehyde_Ketone Aldehyde/Ketone (R'-C=O) Aldehyde_Ketone->Hydrazone_Bond Buffer Optimal Buffer (e.g., MES, pH 6.0) Buffer->Hydrazone_Bond Catalyzes/Facilitates

Caption: Reaction of this compound with an aldehyde/ketone.

Start Start: Prepare Dye Solutions in Buffers Measure_Fluorescence Measure Initial Fluorescence Intensity Start->Measure_Fluorescence Photostability_Test Perform Photostability Test (Continuous Illumination) Start->Photostability_Test Conjugation_Reaction Perform Conjugation Reaction with Aldehyde/Ketone Substrate Start->Conjugation_Reaction Analysis Analyze Performance Metrics: - Fluorescence Intensity - Photobleaching Rate - Degree of Labeling Measure_Fluorescence->Analysis Photostability_Test->Analysis Purification Purify Conjugate (Size-Exclusion Chromatography) Conjugation_Reaction->Purification Purification->Analysis Comparison Compare Results Across Different Buffer Systems Analysis->Comparison

Caption: Experimental workflow for comparing dye performance.

References

Navigating Specificity: A Comparative Guide to DiSulfo-ICG Hydrazide Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescent probes for biomolecule labeling, understanding the specificity and potential for off-target reactions is paramount. This guide provides a comprehensive comparison of DiSulfo-ICG hydrazide, a near-infrared (NIR) fluorescent probe, examining its cross-reactivity with other molecules and offering insights into alternative labeling strategies.

This compound is a valuable tool for the fluorescent labeling of biomolecules, particularly glycoproteins. Its utility stems from the hydrazide functional group, which reacts with aldehydes and ketones to form stable hydrazone bonds. This targeted reaction is frequently employed to label sugar moieties on glycoproteins following a mild oxidation step that generates aldehyde groups. However, the complex milieu of biological systems necessitates a thorough evaluation of potential cross-reactivity with other endogenous molecules.

Principle of this compound Labeling

The primary labeling strategy for this compound involves the chemoselective ligation between the hydrazide group and a carbonyl group (aldehyde or ketone). A common application is the labeling of sialic acid residues on glycoproteins. This is typically achieved by gentle oxidation with sodium periodate (B1199274), which cleaves the vicinal diols of the sialic acid to create aldehyde functionalities. The this compound then specifically reacts with these newly formed aldehydes.

G cluster_glycoprotein Glycoprotein (B1211001) cluster_oxidation Oxidation cluster_aldehyde Aldehyde Formation cluster_labeling Labeling glycoprotein Sialic Acid Residue (with vicinal diols) periodate Sodium Periodate (NaIO4) glycoprotein->periodate Oxidation aldehyde Aldehyde Group (-CHO) periodate->aldehyde Generates hydrazide DiSulfo-ICG Hydrazide aldehyde->hydrazide Reacts with labeled_glycoprotein Labeled Glycoprotein (Hydrazone Bond) hydrazide->labeled_glycoprotein Forms

Figure 1. Workflow for labeling glycoproteins with this compound.

Comparison with Alternative Probes: Hydrazide vs. Aminooxy Chemistry

A primary alternative to hydrazide-based labeling is the use of aminooxy-functionalized probes. These probes react with aldehydes and ketones to form oxime linkages. While both reactions are chemoselective for carbonyl groups, there are key differences in the stability of the resulting bond.

FeatureThis compound (Hydrazone Linkage)Aminooxy Probes (Oxime Linkage)
Reactant Hydrazide (-CONHNH2)Aminooxy (-ONH2)
Product HydrazoneOxime
Bond Stability Moderately stableHighly stable
Hydrolysis Rate FasterSlower (reportedly up to 1000-fold more stable than hydrazones)

The enhanced stability of the oxime bond formed by aminooxy probes can be advantageous in experiments requiring long incubation times or harsh washing steps. However, the reaction kinetics of hydrazone formation can be faster under certain conditions.

Potential Cross-Reactivity of this compound

While the reaction of hydrazides with aldehydes and ketones is highly specific, the potential for off-target reactions in a complex biological environment cannot be entirely dismissed. Although specific quantitative data on the cross-reactivity of this compound with a wide range of biomolecules is not extensively available in the public domain, we can infer potential interactions based on the known chemistry of hydrazines.

Potential Off-Target Molecules and Functional Groups:

  • Endogenous Aldehydes and Ketones: Cells contain a variety of small-molecule aldehydes and ketones as products of metabolism and oxidative stress. This compound could potentially react with these molecules, leading to non-specific background fluorescence.

  • Reactive Oxygen Species (ROS): In environments with high levels of ROS, the hydrazide moiety itself could be susceptible to oxidation, potentially altering its reactivity and fluorescence properties.

  • Non-specific Binding: Like many fluorescent dyes, the indocyanine green (ICG) core of the molecule may exhibit non-specific binding to hydrophobic regions of proteins or membranes. This is independent of the hydrazide-carbonyl reaction.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the specificity of labeling and minimize the risk of misinterpreting experimental results, it is crucial to perform appropriate control experiments.

Protocol 1: General Glycoprotein Labeling with this compound

Materials:

  • Glycoprotein sample (e.g., purified antibody, cell lysate, or live cells)

  • Phosphate-Buffered Saline (PBS), pH 6.5-7.5

  • Sodium periodate (NaIO4) solution (freshly prepared in PBS)

  • This compound solution (in a suitable solvent like DMSO or water)

  • Quenching solution (e.g., glycerol (B35011) or ethylene (B1197577) glycol)

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Oxidation: Dissolve the glycoprotein in PBS. Add freshly prepared sodium periodate solution to a final concentration of 1-2 mM. Incubate for 15-30 minutes at 4°C in the dark.

  • Quenching: Stop the oxidation reaction by adding a quenching solution to consume excess periodate. Incubate for 5-10 minutes at 4°C.

  • Purification (Optional but Recommended): Remove the excess periodate and quenching solution by size-exclusion chromatography or dialysis against PBS.

  • Labeling: Add the this compound solution to the oxidized glycoprotein. The final concentration of the hydrazide will depend on the glycoprotein concentration and should be optimized. Incubate for 1-2 hours at room temperature in the dark.

  • Final Purification: Remove unreacted this compound by size-exclusion chromatography or dialysis.

Protocol 2: Control Experiments to Assess Non-Specific Binding

To validate the specificity of the labeling, the following control experiments should be performed in parallel:

  • No Periodate Control: Perform the entire labeling protocol but omit the addition of sodium periodate. This will indicate the extent of labeling due to pre-existing aldehydes or ketones and non-specific binding of the dye.

  • Blocking Control: After the oxidation step, pre-incubate the sample with a non-fluorescent hydrazide or aminooxy compound to block the generated aldehyde sites. Then, proceed with the addition of this compound. A significant reduction in fluorescence compared to the standard protocol would confirm that the labeling is primarily due to the reaction with aldehydes.

  • Excess Unlabeled Dye Control (for non-specific binding): After labeling with this compound, incubate the sample with a large excess of a non-functionalized ICG dye. If a significant portion of the this compound is non-specifically bound, the unlabeled ICG should be able to displace it, leading to a decrease in the measured fluorescence.

G cluster_workflow Experimental Workflow for Specificity Assessment cluster_controls Control Experiments start Start: Glycoprotein Sample oxidation Periodate Oxidation start->oxidation no_periodate No Periodate Control start->no_periodate labeling Labeling with This compound oxidation->labeling blocking Blocking Control oxidation->blocking analysis Fluorescence Analysis labeling->analysis excess_dye Excess Unlabeled Dye Control labeling->excess_dye no_periodate->labeling blocking->labeling excess_dye->analysis

Figure 2. Logical workflow for assessing the specificity of this compound labeling.

Conclusion

This compound is a powerful NIR fluorescent probe for the targeted labeling of glycoproteins and other molecules containing carbonyl groups. Its primary mode of action, the formation of a hydrazone bond with aldehydes and ketones, is a well-established and specific chemical ligation. However, researchers must be cognizant of potential off-target reactions and non-specific binding. For applications demanding exceptional bond stability, aminooxy probes represent a viable alternative. By implementing rigorous control experiments, scientists can confidently utilize this compound and accurately interpret their findings in complex biological systems.

Safety Operating Guide

Navigating the Safe Disposal of DiSulfo-ICG Hydrazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of DiSulfo-ICG hydrazide, a fluorescent dye commonly used in laboratory settings. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes safety and disposal information from the parent compound, Indocyanine Green (ICG), and structurally similar derivatives to establish a comprehensive and cautious approach to its waste management.

Core Principle: Precaution and Professional Consultation

Given the absence of a dedicated SDS, a conservative approach to the disposal of this compound is essential. All chemical waste must be managed in accordance with local, regional, and national hazardous waste regulations. Consultation with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company is mandatory to ensure full compliance and safety.

Quantitative Hazard Data

Hazard CategoryData PointCompound Reference
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[1]Diphenyloxide-4,4'-disulfohydrazide
LD50 (Oral/Dermal/Inhalation) No information available-
Carcinogenicity No information available-

Note: The toxicological properties of this compound have not been fully investigated.[1] Handle with care and assume it may have uncharacterized hazards.

Step-by-Step Disposal Protocol

This protocol outlines the recommended steps for the safe disposal of this compound waste, including unused product, contaminated materials, and solutions.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • If there is a risk of dust formation from the solid compound, a respirator with a dust filter is recommended.[2]

2. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container. The container should be sealable and made of a compatible material.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.

3. Labeling of Waste Containers:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazard information (e.g., "Potential Irritant," "Aquatic Hazard").

  • Include the date of waste generation and the responsible researcher's name and contact information.

4. Storage of Chemical Waste:

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Keep containers tightly closed to prevent spills or the release of vapors.[2]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

5. Scheduling Waste Pickup:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.

  • Provide them with a complete and accurate description of the waste.

6. Decontamination of Work Area:

  • After handling and preparing waste for disposal, thoroughly decontaminate the work area (e.g., benchtop, fume hood) with an appropriate cleaning agent.

  • Wash hands thoroughly with soap and water.

7. Accidental Spills:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in the designated solid hazardous waste container.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container.

  • Ventilate the area and decontaminate the spill site.

  • Report the spill to your EHS department.

Important Considerations:

  • Avoid Environmental Release: Do not dispose of this compound down the drain or in the regular trash.[1] The potential for aquatic toxicity necessitates containment.[1]

  • Light Sensitivity: Indocyanine green and its derivatives can decompose in the presence of light, and the decomposition products may have increased toxicity. Store waste in opaque containers and away from direct light.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

G This compound Disposal Workflow cluster_prep Preparation cluster_management Waste Management cluster_final Final Steps A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste Type (Solid, Liquid, Sharps) A->B Assess C Collect Solid Waste in Designated Container B->C Solid D Collect Liquid Waste in Designated Container B->D Liquid E Dispose of Sharps in Sharps Container B->E Sharps F Clearly Label Waste Container C->F D->F E->F G Store Waste in Secure Satellite Accumulation Area F->G Store H Contact EHS for Waste Pickup G->H Schedule J Decontaminate Work Area G->J I Professional Disposal by Licensed Contractor H->I Handover I->J

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DiSulfo-ICG Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe and effective use of DiSulfo-ICG hydrazide in research and development. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of this fluorescent dye. Adherence to these guidelines is paramount for personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The primary defense against potential chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound, particularly in its powdered form.

PPE Category Item Specifications and Usage
Eye and Face Protection Safety GogglesMust be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust and splashes.[2]
Face ShieldRecommended to be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of dust generation or splashing.[2][5]
Hand Protection Nitrile GlovesDouble-gloving is recommended. Nitrile provides good chemical resistance. Gloves should be inspected for any signs of degradation or punctures before use.[1][2]
Respiratory Protection Air-Purifying Respirator (APR) with P100 filtersA NIOSH-approved half-mask or full-face APR is required when handling the powdered form of the compound to prevent inhalation of airborne particles.[2] P100 filters are 99.97% efficient at filtering airborne particles.[2] A proper fit test is mandatory before use.
Protective Clothing Laboratory CoatA full-length, flame-resistant lab coat, preferably with elastic cuffs, must be worn.[5][6]
Disposable Gown/ApronFor procedures with a high risk of contamination, a disposable gown or chemical-resistant apron should be worn over the lab coat.[2]
Footwear Closed-toe ShoesRequired at all times in the laboratory.[1][5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to prevent inhalation, ingestion, and skin contact. The following workflow outlines the standard operating procedure.

prep 1. Area Preparation ppe 2. Don PPE prep->ppe Ensure safe environment gather 3. Gather Materials ppe->gather Ready for handling weigh 4. Weighing gather->weigh All tools present dissolve 5. Dissolution weigh->dissolve Accurate measurement cleanup 6. Clean-Up dissolve->cleanup Solution prepared dispose 7. Waste Disposal cleanup->dispose Decontaminate area document 8. Documentation dispose->document Proper disposal gen Waste Generation seg Segregation gen->seg Separate waste streams cont Containment seg->cont Use appropriate containers label Labeling cont->label Clearly identify contents store Storage label->store Store in designated area pickup Waste Pickup store->pickup Schedule for disposal

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.